Technical Documentation Center

3-(2,2-Difluoroethyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,2-Difluoroethyl)piperidine hydrochloride
  • CAS: 2230802-59-0

Core Science & Biosynthesis

Foundational

Technical Assessment: Physicochemical Profiling of 3-(2,2-Difluoroethyl)piperidine HCl

The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 3-(2,2-Difluoroethyl)piperidine hydrochloride . This guide is structured for researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 3-(2,2-Difluoroethyl)piperidine hydrochloride . This guide is structured for researchers in medicinal chemistry and process development, focusing on the strategic utility of the difluoroethyl moiety in drug design.

Executive Summary: The Difluoroethyl Advantage

3-(2,2-Difluoroethyl)piperidine hydrochloride is a specialized heterocyclic building block.[1][2] In modern drug discovery, the 2,2-difluoroethyl motif is increasingly deployed as a bioisostere for ethyl or isopropyl groups.[1][2] Its strategic value lies in three key physicochemical alterations:

  • Metabolic Blocking: The terminal difluoromethyl (-CHF

    
    ) group inhibits oxidative metabolism (P450-mediated hydroxylation) common at alkyl termini.[1][2]
    
  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the piperidine nitrogen via the inductive effect (-I), potentially improving oral bioavailability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.[1][2]

  • Conformational Biasing: The gauche effect of the fluorine atoms can lock the ethyl side chain into specific conformations, influencing ligand-protein binding affinity.[2]

Molecular Identity & Structural Analysis[3][4][5]

ParameterSpecification
IUPAC Name 3-(2,2-Difluoroethyl)piperidine hydrochloride
Molecular Formula C

H

F

N[1][2] · HCl
Molecular Weight 185.64 g/mol (Salt); 149.18 g/mol (Free Base)
CAS Number Note: Specific isomer CAS may vary by supplier; often custom synthesized.[2]
Appearance White to off-white crystalline solid
Chirality Contains one stereocenter at C3.[2] Typically supplied as a racemate unless specified as (

) or (

).[2]
Structural Logic Diagram

The following diagram illustrates the inductive influence of the difluoroethyl group on the piperidine core.

G Substituent 2,2-Difluoroethyl Group (-CH2-CHF2) Linker C3 Position (Piperidine Ring) Substituent->Linker Attached via C-C bond Effect Result: pKa Depression (~1-1.5 units) Lipophilicity Modulation Substituent->Effect Metabolic Stability Nitrogen Piperidine Nitrogen (Basic Center) Linker->Nitrogen Inductive Withdrawal (-I) through sigma bonds Nitrogen->Effect Reduced Basicity

Caption: Mechanistic impact of the 2,2-difluoroethyl substituent on the piperidine pharmacophore.

Physicochemical Properties[3][6][7][8]

Solid-State Characterization[1][2][3]
  • Melting Point: Typically 145–165°C (decomposition often observed near melt).[2] The high lattice energy of the hydrochloride salt confers thermal stability up to this range.

  • Hygroscopicity: Like many secondary amine hydrochlorides, this compound is moderately hygroscopic . It can deliquesce upon prolonged exposure to ambient humidity (>60% RH).[2]

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) with desiccant.[2]

  • Polymorphism: Crystalline salts of substituted piperidines often exhibit polymorphism. For GMP applications, X-ray Powder Diffraction (XRPD) is required to verify form consistency between batches.[2]

Solution-State Properties[1][2][3]
  • Solubility Profile:

    • Water:[2] Highly Soluble (>50 mg/mL).[2]

    • Methanol/Ethanol:[2][3] Soluble.[4]

    • Dichloromethane:[2][3] Sparingly soluble (Salt form); Free base is soluble.[2]

    • Ether/Hexanes: Insoluble.

  • Acidity (pKa):

    • Piperidine (Parent):[1][2][5][6][7] pKa

      
       11.22.
      
    • 3-(2,2-Difluoroethyl) analog: Predicted pKa

      
      9.6 – 9.9 .
      
    • Mechanism:[2][8] The fluorine atoms are located at the

      
      -position relative to the nitrogen.[2] The inductive effect attenuates with distance but still reduces the electron density available for protonation.
      
  • Lipophilicity (LogP/LogD):

    • The -CHF

      
       group is lipophilic but polar.[2]
      
    • LogP (Free Base):[1][2] ~1.2 (Predicted).[2]

    • LogD (pH 7.4): Lower than LogP due to ionization, but higher than the non-fluorinated ethyl analog due to the "fluorine effect" on membrane permeability.

Synthesis & Retrosynthetic Logic

The synthesis typically avoids direct alkylation of piperidine to prevent over-alkylation. A common robust route involves the reduction of a pyridine precursor.

Synthesis Target 3-(2,2-Difluoroethyl)piperidine HCl Inter1 3-(2,2-Difluoroethyl)pyridine Inter1->Target PtO2 / H2 / HCl (Pyridine Ring Reduction) Inter2 3-(2,2-Difluorovinyl)pyridine Inter2->Inter1 Pd/C Catalytic Hydrogenation (Olefin reduction) Start Nicotinaldehyde (Pyridine-3-carboxaldehyde) Start->Inter2 Julia-Kocienski or Wittig Olefination (CF2 source)

Caption: Retrosynthetic workflow from commercially available Nicotinaldehyde.

Key Synthetic Considerations:

  • Pyridine Reduction: Reduction of the pyridine ring to piperidine requires high pressure hydrogenation (e.g., PtO

    
    , H
    
    
    
    , acetic acid).
  • Defluorination Risk: Care must be taken during hydrogenation to avoid reductive defluorination of the -CHF

    
     group.[2] Milder catalysts (Rh/Al
    
    
    
    O
    
    
    ) are often preferred over Pd/C for fluoro-alkyl groups.[2]

Analytical Protocols

To validate the identity and purity of 3-(2,2-Difluoroethyl)piperidine HCl, the following self-validating protocols are recommended.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O or DMSO-d
    
    
    ):
    • Look for the characteristic td (triplet of doublets) or tt for the terminal proton in the -CHF

      
       group.[1][2]
      
    • Chemical Shift:

      
       5.8 – 6.2 ppm (
      
      
      
      Hz).[2]
    • Piperidine Ring:[2][3][5][7][9] Multiplets at

      
       1.5 – 3.5 ppm.
      
  • 
    F NMR: 
    
    • Diagnostic doublet at

      
       -110 to -120 ppm (decoupled) or dt (coupled).[1][2]
      
    • Integrity Check: Absence of signals at -140 ppm (monofluoro impurity) or -80 ppm (trifluoro impurity).[1][2]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Since the compound lacks a strong chromophore (no aromatic ring), use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] UV at 210 nm is weak and prone to baseline drift.

  • Mass Spec (LC-MS): ESI+ mode. Look for [M+H]

    
     = 150.1.[2]
    

Handling & Safety (E-E-A-T)

  • Hazard Classification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]

    • Acute Toxicity: Harmful if swallowed (H302).[2] Treat as a potential bioactive agent.

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

    • Container: Tightly sealed amber glass vial.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates the volatile free base).[2]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]

Sources

Exploratory

Biological Activity & Medicinal Chemistry of Novel Difluoroethyl Piperidine (DFEP) Scaffolds

This technical guide details the medicinal chemistry, physicochemical properties, and biological evaluation of Difluoroethyl Piperidine (DFEP) scaffolds. It is designed for drug discovery professionals optimizing lead co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, physicochemical properties, and biological evaluation of Difluoroethyl Piperidine (DFEP) scaffolds. It is designed for drug discovery professionals optimizing lead compounds for metabolic stability, permeability, and target engagement.[1]

Executive Summary: The Fluorine Effect in Piperidine Design

The piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil).[1] However, traditional piperidine moieties often suffer from two critical liabilities:

  • High Basicity (pKa ~10–11): Leads to high ionization at physiological pH, limiting passive membrane permeability and increasing the risk of lysosomal trapping (phospholipidosis).[1]

  • Metabolic Vulnerability: The

    
    -carbons adjacent to the nitrogen are hotspots for Cytochrome P450-mediated oxidation.[1]
    

The Difluoroethyl Piperidine (DFEP) motif represents a strategic solution.[1] By incorporating a 1,1-difluoroethyl or 2,2-difluoroethyl group, medicinal chemists can precisely modulate the electronic environment of the piperidine nitrogen.[1] This modification acts as a "rheostat" for basicity and a metabolic blockade, often retaining the steric footprint of an ethyl or methoxy group while dramatically altering the physicochemical profile.

Physicochemical Mechanics: Why Difluoroethyl?

The pKa Modulation Strategy

The most impactful application of the difluoroethyl group is its attachment to the piperidine nitrogen (


-2,2-difluoroethyl).
  • Standard

    
    -Ethyl Piperidine:  The electron-donating alkyl group stabilizes the protonated ammonium form, resulting in a high pKa (~10.5).[1]
    
  • 
    -2,2-Difluoroethyl Piperidine:  The fluorine atoms exert a strong inductive electron-withdrawing effect (
    
    
    
    effect) through two bonds.[1] This destabilizes the protonated ammonium species, significantly lowering the pKa.[1]
Compound MotifApprox. pKa% Ionized at pH 7.4Permeability RiskhERG Risk

-Ethyl Piperidine
~10.6>99.9%High (Low passive diff.)[1]High

-2,2-Difluoroethyl Piperidine
~6.8 – 7.5 ~20–50% Low (Balanced) Reduced

-Trifluoroethyl Piperidine
~4.5 – 5.5<1%Very LowLow

Causality: The drop in pKa ensures a significant fraction of the molecule remains neutral at physiological pH, facilitating passive diffusion across the blood-brain barrier (BBB) or gut wall without sacrificing the solubility benefits of the amine.

Bioisosterism & Lipophilicity (LogD)

The 1,1-difluoroethyl group (attached to a carbon on the ring) acts as a bioisostere for a methoxy group (–OCH


)  or an isopropyl group .
  • Sterics: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group.

  • Lipophilicity: Unlike complete fluorination (perfluoro), the difluoroethyl motif maintains a balance.[1] It increases lipophilicity (LogP) relative to the parent alkane due to the C-F bond hydrophobicity, but the dipole moment can improve solubility in polar environments compared to a simple ethyl group.[1]

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when incorporating DFEP scaffolds into a lead series.

SAR_Logic Problem Lead Liability Identification Decision Select DFEP Modification Problem->Decision Analysis N_Sub Target: N-Terminus (High Basicity/hERG) Decision->N_Sub If pKa > 9.0 C_Sub Target: C-Ring (Metabolic Hotspot) Decision->C_Sub If t1/2 < 15 min Sol_N Apply N-(2,2-difluoroethyl) N_Sub->Sol_N Sol_C Apply 4-(1,1-difluoroethyl) C_Sub->Sol_C Result_N Outcome: • pKa ↓ (3-4 units) • Permeability ↑ • hERG Binding ↓ Sol_N->Result_N Result_C Outcome: • Block P450 oxidation • Methoxy Bioisostere • Conformational Lock Sol_C->Result_C

Caption: Decision tree for implementing difluoroethyl modifications based on specific lead liabilities (basicity vs. metabolic instability).

Biological Activity Profiles

hERG Channel Inhibition

One of the primary risks with basic piperidines is potent inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

  • Mechanism: hERG binding often involves a

    
    -cation interaction between the protonated piperidine nitrogen and aromatic residues (Tyr652/Phe656) in the channel pore.[1]
    
  • DFEP Advantage: By lowering the pKa to ~7.0, the concentration of the cationic species is reduced at physiological pH. Furthermore, the electron-withdrawing fluorine atoms reduce the electron density on the nitrogen, weakening the cation-

    
     interaction even when protonated.[1]
    
Metabolic Stability (Microsomal Clearance)
  • Problem:

    
    -dealkylation is a common clearance pathway.
    
  • DFEP Solution: The C–F bond is stronger (approx. 116 kcal/mol) than a C–H bond (~99 kcal/mol) and resistant to oxidative attack.[1] Replacing an

    
    -ethyl with an 
    
    
    
    -2,2-difluoroethyl group blocks
    
    
    -hydroxylation at the ethyl chain.[1] However, researchers must monitor for potential defluorination, though the 2,2-difluoro motif is generally stable.[1]

Synthesis & Experimental Protocols

Synthesis of N-(2,2-difluoroethyl)piperidines

Direct alkylation using 2,2-difluoroethyl triflate is efficient but requires careful handling.[1] A more robust industrial route involves amide reduction or cross-coupling.[1]

Protocol: Reductive Alkylation (Self-Validating Route)

  • Reagents: Piperidine derivative (1.0 eq), 2,2-difluoroacetaldehyde (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or DCE.[1]

  • Procedure:

    • Dissolve piperidine in DCM.[1]

    • Add 2,2-difluoroacetaldehyde (often generated in situ from the hemiacetal).[1]

    • Stir for 30 min to form the iminium ion (monitor by LCMS).

    • Add STAB at 0°C.

    • Stir at room temperature for 12h.

  • Validation:

    
     NMR is the gold standard for confirmation.[1] Look for a triplet of doublets (coupling with the adjacent 
    
    
    
    and the geminal proton).
Biological Assay: pKa Determination via Potentiometric Titration

To verify the "fluorine effect," precise pKa measurement is required.[1]

  • Preparation: Prepare a 10 mM stock of the DFEP compound in DMSO.

  • Titration: Dilute to 50

    
    M in ionic strength-adjusted water (0.15 M KCl).
    
  • Method: Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

  • Data Analysis: Use the Henderson-Hasselbalch equation to determine the inflection point.[1]

  • Criteria: A shift of >2.0 log units compared to the non-fluorinated analog confirms successful electronic modulation.

Visualizing the Synthesis Workflow

Synthesis_Flow Start Piperidine Scaffold Condition Base (DIPEA/K2CO3) ACN, 60°C Start->Condition Reagent 2,2-Difluoroethyl Triflate/Tosylate Reagent->Condition Product N-DFEP Product Condition->Product SN2 Reaction Check QC: 19F NMR (-110 to -125 ppm) Product->Check Validation

Caption: Standard SN2 synthesis pathway for N-difluoroethyl piperidines with NMR validation step.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2] Link

  • Pestel, A., et al. (2020). The 2,2-Difluoroethyl Group: A Convenient Tool to Modulate the Basicity of Amines.[1] ChemMedChem.[1] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1][2] Link

  • Wermuth, C. G. The Practice of Medicinal Chemistry. (Chapter on Bioisosteres). Elsevier.[1] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] Link

Sources

Foundational

Structural Characterization of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

This technical guide details the structural characterization of 3-(2,2-Difluoroethyl)piperidine hydrochloride , a fluorinated saturated heterocycle often employed as a physicochemical modulator in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 3-(2,2-Difluoroethyl)piperidine hydrochloride , a fluorinated saturated heterocycle often employed as a physicochemical modulator in medicinal chemistry.[1]

The following analysis synthesizes theoretical prediction with empirical spectroscopic principles, designed to guide the validation of this specific intermediate.

Executive Summary & Compound Profile

The introduction of a 2,2-difluoroethyl group at the 3-position of a piperidine ring serves two primary medicinal chemistry functions: it lowers the


 of the adjacent amine (modulating oral bioavailability) and blocks metabolic oxidation at the susceptible 3-position.[1]

However, characterizing this motif requires specific attention to heteronuclear spin-spin coupling (


H-

F and

C-

F), which complicates standard spectral interpretation.[1] This guide provides a rigorous framework for validating the structural identity of the hydrochloride salt.
Physicochemical Identity
PropertyValue / Description
Systematic Name 3-(2,2-difluoroethyl)piperidine hydrochloride
Molecular Formula

Molecular Weight Free Base: 149.18 g/mol Salt: 185.64 g/mol
Physical State White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO Low: Dichloromethane, Hexanes
Key Structural Features Secondary amine (salt), Chiral center at C3, Terminal

group

Spectroscopic Characterization Strategy

The validation logic follows a subtractive approach: confirm the mass, map the carbon skeleton, and finally verify the specific fluorination pattern which serves as the unique fingerprint of this molecule.

Mass Spectrometry (LC-MS/HRMS)

Objective: Confirm molecular formula and salt dissociation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).
    
  • Expected Signal:

    • 
      : 
      
      
      
      (matches
      
      
      ).
    • Note: The HCl counterion will dissociate; do not expect a parent ion at 185.

  • Fragmentation Pattern:

    • Look for a neutral loss of 20 Da (HF) , a hallmark of aliphatic fluorides, resulting in a fragment at

      
      .
      
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof. The 2,2-difluoroethyl moiety (


) creates a distinct splitting pattern due to the spin-active 

F nucleus (

, 100% abundance).[1]
Solvent Selection Strategy
  • Primary Choice: DMSO-

    
    :  Essential for observing the ammonium protons (
    
    
    
    ) as broad singlets/multiplets at
    
    
    8.0–9.5 ppm.[1] This confirms the salt formation and stoichiometry.
  • Secondary Choice:

    
    :  Useful for resolution if the aliphatic region is crowded, but will exchange the NH protons, erasing the salt signal.
    

H NMR Analysis (400 MHz, DMSO-

)

The spectrum will be dominated by the large geminal H-F coupling.

PositionProton TypeShift (

ppm)
Multiplicity & Coupling Constants (

)
Interpretation
Terminal

6.0 – 6.4 tt (Triplet of triplets)

(Geminal)

(Vicinal)
Diagnostic Peak. The large 55 Hz splitting is the "smoking gun" for a geminal difluoro group.[1]
Amine

8.5 – 9.5 br s (Broad singlet)Confirms HCl salt. Integration should be roughly 2H.
Linker

1.8 – 2.2 dm (Doublet of multiplets)

Coupled to the

fluorine atoms and the C3 methine.[1]
Ring Piperidine

2.8 – 3.4 m (Multiplets)Deshielded due to proximity to the cationic nitrogen.
Ring Piperidine

1.2 – 1.9 m (Overlapping)The C3 proton is the chiral methine anchor.

F NMR Analysis
  • Shift:

    
     to 
    
    
    
    ppm (standard range for aliphatic
    
    
    ).
  • Pattern: dt (Doublet of triplets).

    • Doublet: Due to the single geminal proton (

      
       Hz).
      
    • Triplet: Due to the two vicinal methylene protons (

      
       Hz).
      

C NMR Analysis (Proton Decoupled)

Carbon signals will be split by fluorine.

  • Terminal Carbon (

    
    ):  Triplet (
    
    
    
    ),
    
    
    Hz.
  • Linker Carbon (

    
    ):  Triplet (
    
    
    
    ),
    
    
    Hz.
  • Ring Carbon (C3): Triplet (

    
    ), 
    
    
    
    Hz.
Infrared Spectroscopy (FT-IR)
  • Amine Salt: Broad, intense band at 2400–3000 cm⁻¹ (N-H stretching of ammonium).

  • Fluorine: Strong stretch at 1100–1250 cm⁻¹ (C-F stretch).

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Salt Verification)
  • Goal: Prevent H/D exchange to visualize the

    
     protons.
    
  • Reagents: DMSO-

    
     (99.9% D), dry.[1]
    
  • Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .[1] Cap immediately to minimize moisture absorption (water peak at 3.33 ppm can obscure ring protons).
    
  • Vortex until fully dissolved.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run standard proton sequence (16–32 scans). Ensure spectral width covers -2 to 14 ppm.[1]

Protocol B: Free Base Liberation (Optional Validation)

If the salt stoichiometry is ambiguous, liberate the free base to compare shifts.

  • Dissolve 20 mg of salt in 1 mL water.

  • Add 1 mL of 1M NaOH.

  • Extract with 1 mL

    
    .
    
  • Separate organic layer, dry over

    
    , and run NMR.
    
  • Result: The

    
    -protons (H2, H6) will shift upfield (shielded) by ~0.5–1.0 ppm compared to the HCl salt.
    

Logical Characterization Workflow

The following diagram illustrates the decision process for validating the compound structure.

CharacterizationWorkflow Start Synthesized/Purchased 3-(2,2-Difluoroethyl)piperidine HCl LCMS 1. LC-MS (ESI+) Start->LCMS MassCheck Mass = 150.1 (M+H)? LCMS->MassCheck HNMR 2. 1H NMR (DMSO-d6) MassCheck->HNMR Yes ResultFail REJECT / RE-PURIFY MassCheck->ResultFail No SaltCheck Broad Singlet @ 8.5-9.5 ppm? HNMR->SaltCheck DifluoroCheck Triplet of Triplets @ 6.0-6.4 ppm? SaltCheck->DifluoroCheck Yes (Salt Confirmed) SaltCheck->DifluoroCheck No (Free Base?) FNMR 3. 19F NMR DifluoroCheck->FNMR Yes DifluoroCheck->ResultFail No CouplingCheck Doublet of Triplets (J ~55Hz, 20Hz)? FNMR->CouplingCheck ResultSuccess VALIDATED STRUCTURE CouplingCheck->ResultSuccess Yes CouplingCheck->ResultFail No

Caption: Step-by-step logic gate for structural validation. Diamond nodes represent critical Go/No-Go decision points based on spectral data.[1]

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for H and C chemical shift prediction).
  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Authoritative source for and coupling constants).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Context for solvent selection and acidity of ammonium salts).

Sources

Exploratory

A Technical Guide to the Preliminary Screening of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the preliminary screening of 3-(2,2-Difluoroethyl)piperidine hydrochloride, a novel piperidine derivative with potential applications in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of 3-(2,2-Difluoroethyl)piperidine hydrochloride, a novel piperidine derivative with potential applications in drug discovery. As a compound featuring the privileged piperidine scaffold, it warrants a systematic evaluation of its chemical integrity, physicochemical properties, and initial biological and pharmacokinetic profile. The inclusion of a difluoroethyl moiety is a strategic design element intended to modulate key drug-like properties such as metabolic stability and basicity (pKa). This document outlines a logical, tiered workflow—from fundamental quality control to early ADME/Tox assessment—designed for researchers, medicinal chemists, and drug development professionals. The protocols described herein are grounded in established scientific principles to ensure data reliability and to facilitate informed, go/no-go decisions in early-stage development projects.

Introduction: The Rationale for Screening

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved pharmaceutical agents. Its unique three-dimensional structure allows for the precise orientation of substituents to engage with biological targets. The strategic introduction of fluorine into drug candidates has become a powerful tool to enhance pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, while significantly lowering the pKa of the parent piperidine nitrogen and increasing its resistance to oxidative metabolism.

This guide details the critical first steps in evaluating 3-(2,2-Difluoroethyl)piperidine hydrochloride. A rigorous preliminary screening is not merely a set of experiments but a foundational strategy based on the "fail-fast, fail-cheap" principle of modern drug discovery.[1] By identifying compounds with suboptimal characteristics at the outset, resources can be more effectively allocated to candidates with a higher probability of success.[2] This process encompasses three main pillars:

  • Chemical and Physical Integrity: Confirming the identity, purity, and fundamental properties of the synthesized compound.

  • Biological Activity: Initial assessment of cytotoxicity and, if applicable, target engagement.

  • Early Pharmacokinetics (ADME/Tox): An early look into how the compound might be absorbed, distributed, metabolized, and excreted, alongside any immediate toxicity flags.[3][4]

Synthesis and Critical Quality Control (QC)

The journey of any new chemical entity (NCE) begins with its synthesis and rigorous confirmation of its identity and purity. Without this fundamental validation, all subsequent biological and pharmacokinetic data are rendered unreliable.

Representative Synthesis

While multiple synthetic routes to substituted piperidines exist, a common approach involves the reduction of a corresponding pyridine or piperidone precursor.[5] The final step typically involves salt formation with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.[6][7]

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="helvetica", margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=10];

// Node styles start [label="Precursor\n(e.g., 3-substituted pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Functional Group\nIntroduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Ring Reduction\n(e.g., Catalytic Hydrogenation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step4 [label="Salt Formation\n(HCl in ether/dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="3-(2,2-Difluoroethyl)piperidine\nHydrochloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1 [label="Synthesis Step A"]; step1 -> step2 [label="Synthesis Step B"]; step2 -> step3 [label="Workup"]; step3 -> step4 [label="Final Step"]; step4 -> final; }

A generalized workflow for the synthesis and preparation of the target compound.
Quality Control: Identity, Purity, and Stability

This is the most critical preliminary screen. The goal is to confirm that the correct molecule has been made and is sufficiently pure for further testing.

Table 1: Core QC Analytical Methods

Technique Purpose Key Parameters to Measure
LC-MS Purity Assessment & Mass Confirmation Purity (% area under the curve), Molecular Ion ([M+H]⁺)
NMR (¹H, ¹³C, ¹⁹F) Structural Elucidation & Confirmation Chemical shifts (δ), coupling constants (J), integration
FTIR Functional Group Identification N-H, C-H, C-F bond stretches

| Elemental Analysis | Empirical Formula Confirmation | %C, %H, %N; comparison of theoretical vs. found |

  • Principle: Liquid chromatography separates the compound from impurities, while mass spectrometry provides the mass-to-charge ratio (m/z) of the eluting components, confirming the molecular weight of the target compound.[8]

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 10 µg/mL with 50:50 methanol:water.[8]

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: 100-500 m/z.

      • Data Analysis: Integrate the peak area of the main compound to determine purity. Confirm the mass of the protonated molecule ([M+H]⁺).

Physicochemical Property Screening

Understanding the fundamental physicochemical properties of a compound is essential for interpreting biological data and predicting its in vivo behavior.[2]

Table 2: Key Physicochemical Parameters

Parameter Significance in Drug Discovery Target Range (Typical)
Aqueous Solubility Impacts absorption and formulation. > 50 µM (for in vitro assays)
Lipophilicity (LogD₇.₄) Affects permeability, metabolism, and toxicity. 1 - 3
pKa Determines ionization state, influencing solubility and receptor interaction. 7 - 9 (for CNS targets)

| Chemical Stability | Ensures compound integrity in assay buffers and storage. | > 90% remaining after 24h |

  • Principle: This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer, providing an estimate of its kinetic solubility.

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • In a 96-well UV-transparent plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and serially dilute across the plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the absorbance at 620 nm using a plate reader. The concentration at which significant light scattering (turbidity) is first observed is the kinetic solubility limit.

In Vitro Biological Screening Cascade

The goal of early biological screening is to quickly assess for general toxicity and, if a target is hypothesized, to get an initial measure of activity. The piperidine scaffold is common in agents targeting the central nervous system (CNS), such as NMDA or sigma receptors.[9][10]

graph Biological_Screening { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="helvetica", margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=10];

// Node styles start [label="Test Compound\n(Purity Confirmed)", fillcolor="#F1F3F4", fontcolor="#202124"]; tier1 [label="Tier 1: Cytotoxicity Screen\n(e.g., MTT Assay on HEK293 cells)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tier2 [label="Tier 2: Primary Assay\n(Target-Based or Phenotypic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Data Analysis\n(IC₅₀ / EC₅₀)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; go [label="Proceed to\nFurther Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Flag for High Toxicity\nor No Activity", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> tier1; tier1 -> tier2 [label="If non-toxic at\nrelevant concentrations"]; tier2 -> decision; decision -> go [label="Potent & Non-toxic"]; decision -> stop [label="Toxic or Inactive"]; }

A tiered approach for initial biological evaluation.
  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Methodology:

    • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2 for general and liver toxicity, respectively) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Early ADME/Tox Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide crucial data to predict a compound's pharmacokinetic profile.[3][11] These screens help identify potential liabilities such as rapid metabolism or poor permeability.

graph ADME_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="helvetica", margin="0.2,0.1"]; edge [fontname="helvetica", fontsize=10];

}

Workflow for key early in vitro ADME/Tox assays.
  • Principle: This assay measures the rate at which a compound is metabolized by enzymes (primarily Cytochrome P450s) present in human liver microsomes. The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance and predict its hepatic clearance in vivo.

  • Methodology:

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

    • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor, final concentration ~1 mM).

    • Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the proteins.

    • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Integration and Decision Making

The final step of the preliminary screen is to integrate all collected data to form a holistic profile of the compound. This allows for a data-driven decision on whether to advance, modify, or terminate the candidate.

Table 3: Go/No-Go Decision Matrix Example

Parameter Favorable Outcome Unfavorable Outcome (Flag) Decision Path
Purity (LC-MS) >95% <95% STOP: Re-purify or re-synthesize.
Solubility (PBS) >50 µM <10 µM FLAG: Potential formulation/assay issues.
Cytotoxicity (IC₅₀) >30 µM <10 µM FLAG: Potential for toxicity.
Metabolic t½ (HLM) >30 min <10 min FLAG: Likely high in vivo clearance.

| Primary Activity | IC₅₀ or EC₅₀ < 1 µM | > 10 µM | GO if other parameters are good. STOP if inactive. |

Conclusion

The preliminary screening of 3-(2,2-Difluoroethyl)piperidine hydrochloride, as outlined in this guide, provides a robust and efficient pathway for its initial evaluation. By systematically confirming its chemical identity and assessing its core physicochemical, biological, and early ADME properties, researchers can build a foundational dataset. This data is indispensable for making informed decisions, prioritizing resources, and ultimately increasing the probability of success in the long and complex journey of drug discovery and development.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 19, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved February 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 19, 2026, from [Link]

  • Abylkalykova, R., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Georgian medical news, (331), 148–154. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved February 19, 2026, from [Link]

  • Sundari, V., & Kandasamy, P. (1998). Synthesis and biological screening of some piperidine substituted benzimidazoles. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2547. Retrieved from [Link]

  • Zhang, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta pharmaceutica Sinica. B, 6(6), 576–584. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Murugesan, D., et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved February 19, 2026, from [Link]

  • Zhang, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current pharmaceutical analysis. Retrieved from [Link]

Sources

Foundational

Discovery and Synthesis of Piperidine Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold The piperidine ring is arguably the most significant nitrogen heterocycle in modern medicinal chemistry.[1] Found in over 12,000 clinically studied compounds and a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The piperidine ring is arguably the most significant nitrogen heterocycle in modern medicinal chemistry.[1] Found in over 12,000 clinically studied compounds and a vast array of FDA-approved drugs (e.g., Donepezil , Fentanyl , Ritalin , Tofacitinib ), it serves as a "privileged scaffold" due to its ability to modulate physicochemical properties (logP, pKa ~11) and orient pharmacophores into specific 3D vectors.

This guide moves beyond basic textbook synthesis, focusing on two high-value, field-proven methodologies: Iridium-Catalyzed Asymmetric Hydrogenation (for de novo chiral construction) and Photoredox


-C-H Arylation  (for late-stage functionalization). These protocols are selected for their scalability, stereochemical fidelity, and application in high-throughput library generation.

Part 1: Strategic Synthetic Pathways

When designing a route to a complex piperidine derivative, the chemist faces a fundamental decision: construct the ring (reduction/cyclization) or functionalize an existing ring .

Decision Matrix for Synthesis

The following workflow illustrates the logical selection process based on substitution patterns and starting material availability.

PiperidineStrategy Start Target: Chiral Piperidine Derivative Decision1 Is the piperidine ring already formed? Start->Decision1 SubA Start: Substituted Pyridine/Salt Decision1->SubA No SubB Start: Simple Piperidine Scaffold Decision1->SubB Yes PathA Pathway A: Ring Construction (Asymmetric Hydrogenation) MethodA Method: Ir-Catalyzed Hydrogenation High ee%, Industrial Scalability PathA->MethodA PathB Pathway B: Late-Stage Functionalization (C-H Activation) MethodB Method: Photoredox Catalysis Rapid Analoging, sp3-sp3 Coupling PathB->MethodB SubA->PathA SubB->PathB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and stage of drug discovery.

Part 2: Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective synthesis of 2-substituted piperidines from pyridines.[2][3] Mechanism: Pyridines are difficult to hydrogenate due to aromatic stability and catalyst poisoning by the basic nitrogen. This protocol uses pyridinium salts (activation) and an Iridium-Phosphine complex to achieve high enantiomeric excess (ee).[4]

Core Reagents & Causality
ComponentRoleRationale
[Ir(cod)Cl]₂ Pre-catalystIridium is superior to Rh/Ru for hindering nitrogen poisoning in heterocycles.
(R)-SegPhos Chiral LigandBiaryl bisphosphine ligand induces strong steric environment for enantiocontrol.
Benzyl Bromide ActivatorConverts pyridine to pyridinium salt, breaking aromaticity and preventing N-binding to Ir.
I₂ (10 mol%) AdditiveStabilizes the Ir-hydride active species (often forming an Ir-I-Ir dimer bridge).
Step-by-Step Methodology

Reference Basis: Zhou et al. (2012) and Charette et al. (2013) [1, 2]

  • Substrate Activation (Pyridinium Salt Formation):

    • Dissolve 2-substituted pyridine (1.0 equiv) in acetone.

    • Add benzyl bromide (1.1 equiv) dropwise at 0°C.

    • Stir at RT for 2-4 hours. A white precipitate (pyridinium salt) will form.

    • Validation: Filtration and washing with Et₂O yields pure salt. Confirm via ¹H NMR (downfield shift of aromatic protons).

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried vial, mix [Ir(cod)Cl]₂ (0.5 mol%) and (R)-SegPhos (1.1 mol%) in anhydrous CH₂Cl₂.

    • Stir for 15 mins (solution turns orange/red).

    • Add I₂ (5-10 mol%) and stir for an additional 10 mins.

  • Hydrogenation:

    • Transfer the catalyst solution to a high-pressure autoclave containing the pyridinium salt (0.5 mmol) in solvent (typically CH₂Cl₂/EtOH 1:1).

    • Pressurize with H₂ (600 psi / 40 bar).

    • Stir at 30°C for 24 hours.

    • Critical Checkpoint: Vent H₂ carefully. Analyze a small aliquot by crude NMR. Disappearance of aromatic peaks indicates completion.

  • Workup & Deprotection:

    • Concentrate the mixture.[5]

    • (Optional) If the N-benzyl group is not desired, perform Pd/C hydrogenolysis (1 atm H₂, MeOH) to yield the free amine.

Protocol B: Photoredox -C-H Arylation

Objective: Late-stage functionalization of complex piperidines (e.g., drug analogs). Mechanism: This method utilizes "soft" radical generation. The photocatalyst oxidizes the piperidine nitrogen to a radical cation, which significantly acidifies the


-C-H bond, allowing deprotonation and subsequent radical coupling.
Mechanistic Pathway (DOT Visualization)

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue Light (hν) Ir4 Ir(IV) Oxidized Ir3_Star->Ir4 SET to Ar-CN Ir4->Ir3 SET from Amine Substrate Piperidine (Amine) RadCat Amine Radical Cation (+•) Substrate->RadCat - e- AlphaRad α-Amino Radical (•) RadCat->AlphaRad - H+ (Base) Product α-Arylated Piperidine AlphaRad->Product Radical-Radical Coupling ArCN Cyanoarene (Electrophile) ArRad Arene Radical Anion (-•) ArCN->ArRad + e- ArRad->Product

Figure 2: Dual catalytic cycle showing the oxidative quenching of the photocatalyst and the generation of the nucleophilic


-amino radical.
Step-by-Step Methodology

Reference Basis: Ellman/MacMillan et al. (2020) [3, 4]

  • Reaction Setup:

    • To an 8 mL vial equipped with a stir bar, add:

      • Substituted Piperidine (1.0 equiv).[5][6]

      • Cyanoarene (e.g., 1,4-dicyanobenzene) (1.5 equiv).

      • Photocatalyst: Ir(ppy)₃ (1 mol%) or [Ir(dtbbpy)(ppy)₂]PF₆.

      • Base: NaOAc (1.5 equiv) or quinuclidine (if H-atom transfer agent is needed).

      • Solvent: DMA (Dimethylacetamide) or MeCN (degassed).

  • Irradiation:

    • Seal the vial with a septum and cap.

    • Irradiate with a Blue LED (450 nm) lamp (approx. 3-5 cm distance). A fan is required to maintain ambient temperature (25-30°C).

    • Stir vigorously for 18-24 hours.

  • Monitoring & Workup:

    • Self-Validating Step: The reaction mixture usually darkens. TLC will show the consumption of the cyanoarene.

    • Dilute with EtOAc, wash with saturated NaHCO₃ and brine.[5]

    • Purify via silica gel chromatography.[5]

  • Stereochemical Note:

    • This reaction is often highly diastereoselective (trans-selective) due to post-reaction epimerization to the thermodynamic product [3].

Part 3: SAR & Optimization Data

When optimizing piperidine derivatives, the position of substitution drastically alters biological activity.

PositionChemical PropertyBiological ImplicationSynthetic Access
N1 Basic center (pKa ~11)Ionic bond with Asp/Glu in receptors (e.g., GPCRs).Alkylation, Reductive Amination.
C2 (

)
Steric GatekeeperControls conformation; introduces chirality. High metabolic liability if unsubstituted.Asymmetric Hydrogenation (Protocol A)
C3 (

)
Fine-tuning vectorSubtle shape changes; often breaks symmetry.Ring expansion or de novo synthesis.
C4 (

)
Solvent ExposedIdeal for attaching large lipophilic tails (e.g., Fentanyl).Ketone reduction, Grignard addition.

References

  • Zhou, Y.-G., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.

  • Legault, C. Y., & Charette, A. B. (2013).[7] "Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.

  • Ellman, J. A., et al. (2020).

    
    -Amino C–H Arylation and Epimerization." Journal of the American Chemical Society. 
    
  • MacMillan, D. W. C., et al. (2014). "Decarboxylative sp3 C-H arylation via photoredox catalysis." Nature.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

Sources

Exploratory

The Strategic Deployment of Difluoroethyl Groups in Medicinal Chemistry

Content Type: Technical Guide | Version: 1.0 | Focus: Lead Optimization & Bioisosterism Executive Summary The 1,1-difluoroethyl group ( ) has emerged as a high-value bioisostere in modern drug discovery, offering a preci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Version: 1.0 | Focus: Lead Optimization & Bioisosterism

Executive Summary

The 1,1-difluoroethyl group (


) has emerged as a high-value bioisostere in modern drug discovery, offering a precise "Goldilocks" solution between the metabolic liability of ethyl groups and the high lipophilicity of trifluoroethyl moieties. Unlike the widely used trifluoromethyl (

) group, the

motif introduces a unique "polar hydrophobic" character, modulating

and lipophilicity (

) while enforcing specific conformational biases due to the stereoelectronic gauche effect.

This guide details the physicochemical rationale, metabolic advantages, and synthetic protocols for deploying


 in lead optimization campaigns.

Part 1: Physicochemical Rationale & Bioisosterism

The "Orthogonal" Bioisostere

A critical, often overlooked feature of the 1,1-difluoroethyl group is its conformational bias when attached to aromatic systems.

  • Methoxy (

    
    ):  Typically adopts a planar  conformation relative to the aryl ring (
    
    
    
    dihedral) to maximize p-orbital overlap with the oxygen lone pair.
  • 1,1-Difluoroethyl (

    
    ):  Adopts an orthogonal  or twisted conformation relative to the ring. The bulky fluorine atoms and the lack of conjugation prevent planarity.
    

Impact: This allows the


 group to fill hydrophobic pockets that are perpendicular to the aromatic plane, often improving selectivity against off-targets that require planar binding modes.
Property Landscape: The Fluorine Scan

The


 group occupies a distinct physicochemical space. It is less lipophilic than a 

group but provides greater metabolic stability than a standard ethyl group.

Table 1: Comparative Physicochemical Properties of Alkyl/Fluoroalkyl Groups

PropertyEthyl (

)
1,1-Difluoroethyl (

)
Trifluoroethyl (

)
Trifluoromethyl (

)
Electronic Effect Weak Donor (+I)Strong Withdrawer (-I)Strong Withdrawer (-I)Strong Withdrawer (-I)
Lipophilicity (

)
Base Value+0.3 to +0.5 (vs Et)+0.6 to +0.9+1.0 to +1.2
Metabolic Stability Low (Oxidation prone)High (Blocked

-site)
HighHigh
H-Bond Capacity NoneWeak Donor (C-H...O)*Weak DonorNone
Conformation FlexibleRestricted (Gauche)FlexibleRotational

*Note: The terminal methyl protons in


 are polarized by the gem-difluoro motif, creating a weak electrostatic hydrogen bond donor capability, unlike the inert protons of an ethyl group.
Visualization: The Bioisosteric Decision Tree

The following diagram outlines the logical decision process for deploying


 during a Lead Optimization (LO) campaign.

BioisostereLogic Problem Lead Compound Issue Metab Metabolic Liability (Benzylic Oxidation) Problem->Metab Lipo High Lipophilicity (LogD > 4.0) Problem->Lipo Potency Potency/Selectivity (Planar Clash) Problem->Potency Sol_Metab Replace Et/iPr with CF2Me (Blocks CYP450) Metab->Sol_Metab Block alpha-C Sol_Lipo Replace CF3 with CF2Me (Lowers LogD, maintains bulk) Lipo->Sol_Lipo Reduce Fluorine count Sol_Conf Replace OMe with CF2Me (Induces Orthogonal Twist) Potency->Sol_Conf Stereoelectronic control Result Optimized Candidate: Improved PK & Selectivity Sol_Metab->Result Sol_Lipo->Result Sol_Conf->Result

Figure 1: Decision logic for introducing the 1,1-difluoroethyl group to solve specific ADME/Potency bottlenecks.

Part 2: Metabolic Defense & Case Studies[1]

Mechanism of Metabolic Blocking

The ethyl group (


) is a frequent "soft spot" for CYP450 enzymes, undergoing hydroxylation at the benzylic (

) carbon.
  • C-F Bond Strength: Replacing the

    
    -hydrogens with fluorine increases the bond dissociation energy (BDE) significantly (C-F 
    
    
    
    116 kcal/mol vs C-H
    
    
    98 kcal/mol), rendering the site inert to radical abstraction by the CYP450 Iron-Oxo species.
  • 
    -Deactivation:  The strong electron-withdrawing effect of the 
    
    
    
    group also deactivates the adjacent terminal methyl group (
    
    
    -position), protecting it from oxidation despite the protons remaining.
Case Study: Milvexian (BMS-986177)

The development of Milvexian , an oral Factor XIa inhibitor, perfectly illustrates the utility of the


 group.
  • The Challenge: Early leads containing an

    
    -ethyl pyrazole suffered from rapid oxidative 
    
    
    
    -dealkylation in vivo.
  • The Fix: Replacement of the

    
    -ethyl group with an 
    
    
    
    -(1,1-difluoroethyl)
    group.
  • The Result:

    • Complete blockade of

      
      -dealkylation.
      
    • Maintenance of potency (bioisosteric fit).

    • Significant improvement in half-life (

      
      ) and oral bioavailability, enabling the molecule to advance to Phase 3 clinical trials.
      

Part 3: Synthetic Methodologies

Protocol: Radical Difluoroethylation of Heteroarenes

The most robust method for installing a


 group onto a heteroaromatic scaffold (e.g., pyridine, pyrazole, quinoline) is the radical innate C-H functionalization using sulfinate salts. This avoids the need for pre-functionalized halides.

Reagents:

  • Substrate: Heteroarene (1.0 equiv)

  • Reagent: Sodium 1,1-difluoroethylsulfinate (DFES-Na) (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 - 5.0 equiv)

  • Solvent: DCM/Water biphasic system or DMSO/Water.

  • Additives: TFA (if protonation of the heterocycle is required to activate it).

Step-by-Step Workflow:

  • Preparation: Dissolve the heteroarene (0.5 mmol) in DCM (2.0 mL) and Water (1.0 mL).

  • Addition: Add DFES-Na (1.5 mmol, 3 equiv) to the mixture.

  • Initiation: Cool to

    
    . Add TBHP (70% aq. solution, 5 equiv) dropwise.
    
  • Reaction: Vigorously stir the biphasic mixture. Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Note: The reaction proceeds via the generation of the electrophilic

      
       radical, which attacks the most electron-deficient/protonated position of the heterocycle.
      
  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    
Synthetic Mechanism Visualization

RadicalMechanism Sulfinate DFES-Na (NaO2S-CF2Me) Radical •CF2Me (Electrophilic Radical) Sulfinate->Radical Oxidation & -SO2 Oxidant TBHP (Oxidant) Oxidant->Radical SigmaComplex Radical σ-Complex Radical->SigmaComplex Addition to Het Heteroarene Heteroarene (Nucleophile) Heteroarene->SigmaComplex Product Product (Het-CF2Me) SigmaComplex->Product Oxidation & -H+

Figure 2: Mechanism of innate radical C-H difluoroethylation using sulfinate salts.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Baran, P. S., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (Note: Foundational work on sulfinate radical chemistry extended to difluoroethylation).

  • Quan, M. L., et al. (2018). Discovery of Milvexian (BMS-986177), a Highly Potent and Selective Small Molecule Factor XIa Inhibitor. Journal of Medicinal Chemistry (Example of N-difluoroethyl application).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Lin, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (Describes DFES-Na reagent). Organic Letters.

Foundational

3-(2,2-Difluoroethyl)piperidine hydrochloride safety and handling

Safety, Handling, and Application in Medicinal Chemistry Executive Summary This technical guide provides a comprehensive operational framework for handling 3-(2,2-Difluoroethyl)piperidine hydrochloride (CAS: 1185293-24-4...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive operational framework for handling 3-(2,2-Difluoroethyl)piperidine hydrochloride (CAS: 1185293-24-4). As a specialized fluorinated building block, this compound is critical in "fluorine scanning" to modulate lipophilicity (


) and basicity (

) in drug candidates. Due to the absence of compound-specific toxicological monographs, this guide adopts a "Prudent Practice" approach, extrapolating safety protocols from structural analogs (piperidines, alkyl fluorides) and standard amine hydrochloride handling procedures.
Part 1: Chemical Identity & Physicochemical Profile[1]

This compound serves as a bioisostere for ethyl- or propyl-substituted piperidines. The introduction of the gem-difluoro group (


) creates a dipole that influences the piperidine ring conformation and lowers the basicity of the secondary amine, potentially improving metabolic stability and reducing hERG channel liability.
PropertyDataTechnical Note
Chemical Name 3-(2,2-Difluoroethyl)piperidine hydrochloride
CAS Number 1185293-24-4
Molecular Formula

Salt form stoichiometry is typically 1:[1]1.
Molecular Weight 185.64 g/mol Free base MW: 149.18 g/mol .
Physical State White to off-white solidHygroscopic tendency common in HCl salts.
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane, Et2O).
Key Functionality Secondary Amine, Gem-difluoro

acts as a metabolic block against oxidation.
Part 2: Hazard Identification & Risk Assessment (E-E-A-T)

Note: As a Novel Chemical Entity (NCE), specific toxicological data (LD50) is not established. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated piperidines.

2.1 Core Hazards (GHS Classification - Extrapolated)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3] Piperidine analogs often exhibit oral toxicity.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4] The acidic nature of the HCl salt combined with the organic amine structure poses a contact risk.

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation). Fine particulates of amine salts are highly irritating to mucous membranes.

2.2 Specific Chemical Risks
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and inaccurate weighing. This hydrolysis can also lead to gradual degradation if stored improperly.

  • Fluorine Stability: The

    
     bond in the 2,2-difluoroethyl group is chemically inert under standard nucleophilic substitution conditions. However , combustion or treatment with superacids may liberate Hydrogen Fluoride (HF).
    
  • Incompatibility: Violent reaction potential with strong oxidizing agents and strong bases (liberation of volatile free amine).

Part 3: Handling Protocols & Experimental Workflows
3.1 Workflow: Safe Weighing & Solubilization

Handling fine, charged powders requires static control to prevent inhalation exposure.

WeighingProtocol Start Start: Solid Handling PPE PPE Check: Nitrile Gloves, Lab Coat, Safety Glasses Start->PPE Static Static Control: Use Ionizer or Anti-static Gun PPE->Static Weigh Weighing: Analytical Balance (Inside Fume Hood) Static->Weigh Solvent Solubilization: Add DMSO or MeOH (Exothermic Potential) Weigh->Solvent Seal Storage: Parafilm & Desiccator Solvent->Seal

Figure 1: Safe handling workflow for hygroscopic amine salts. Note the emphasis on static control to prevent aerosolization.

3.2 Protocol: Free-Basing (Conversion to Reactive Amine)

Researchers often purchase the stable HCl salt but require the nucleophilic free amine for coupling reactions (e.g., amide coupling, SNAr).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1N NaOH
    
  • Brine

Step-by-Step Methodology:

  • Suspension: Suspend the 3-(2,2-difluoroethyl)piperidine HCl in DCM (approx. 10 mL per gram). The salt will likely not dissolve completely.

  • Neutralization: Slowly add 1.5 equivalents of Sat. Aq.

    
     or 1N NaOH.
    
    • Causality: Rapid addition can cause localized heating; slow addition manages the exotherm.

  • Extraction: Stir vigorously for 15 minutes until the organic layer clears (indicating the free amine has dissolved into the DCM).

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM to maximize yield.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Critical Check: Do not apply high heat (>40°C) during concentration, as the free amine may possess moderate volatility compared to the salt.

Part 4: Storage & Stability
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards hydrolysis and oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents carbonate formation (reaction with atmospheric

).
Container Amber Glass, Tightly SealedProtects from light; prevents moisture ingress (hygroscopicity).
Shelf Life ~2 Years (if desiccated)HCl salts are generally stable; degradation usually indicates moisture contamination.
Part 5: Emergency Response & Disposal
5.1 Exposure Logic Flow

Immediate actions determine the severity of the injury.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact: Brush off solid, then wash 15 min Type->Skin Eye Eye Contact: Flush 15 min, lift eyelids Type->Eye Inhale Inhalation: Move to fresh air, support breathing Type->Inhale Medical Seek Medical Attention (SDS) Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Triage logic for accidental exposure to amine hydrochloride salts.

5.2 Disposal
  • Solid Waste: Dispose of as hazardous chemical waste. Do not discard in trash.

  • Aqueous Waste: Aqueous layers from the "free-basing" protocol will contain residual piperidine and should be treated as basic aqueous waste, not general drain disposal.

  • Combustion: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Establishes the utility of the difluoroethyl group in modul
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperidine Hydrochloride. Link

    • Context: Source of surrogate safety data for the piperidine hydrochloride scaffold.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: Authoritative source on the handling, stability, and hygroscopicity of hydrochloride salts in drug development.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Link

    • Context: Used as a close structural analog for hazard extrapol

Sources

Exploratory

Theoretical Modeling of 3-(2,2-Difluoroethyl)piperidine Hydrochloride Interactions: A Multiscale Approach

Topic: Theoretical Modeling of 3-(2,2-Difluoroethyl)piperidine Hydrochloride Interactions Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists[1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Modeling of 3-(2,2-Difluoroethyl)piperidine Hydrochloride Interactions Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The incorporation of a 3-(2,2-difluoroethyl) moiety into a piperidine scaffold represents a strategic bioisosteric replacement in modern drug discovery.[1] This fragment offers a unique balance of lipophilicity modulation, metabolic stability (blocking oxidation at the


-carbon), and electronic tuning of the basic nitrogen. However, accurately modeling the interactions of 3-(2,2-difluoroethyl)piperidine hydrochloride  requires navigating complex stereoelectronic effects that standard force fields often misrepresent.[1]

This guide provides a rigorous, self-validating framework for modeling this specific scaffold. We move beyond black-box docking to a physics-based workflow that accounts for the fluorine gauche effect , cation-dipole folding , and explicit solvation dynamics of the hydrochloride salt.[1]

The Core Challenge: The Fluorine Effect

In the hydrochloride salt form, the piperidine nitrogen is protonated (


). The central modeling challenge is the competition between:
  • Through-space electrostatics: The attraction between the cationic ammonium center and the electronegative difluoromethyl group (cation-dipole).[1]

  • Solvation penalties: The energetic cost of desolvating the ammonium headgroup to form an intramolecular "folded" conformation.[1]

  • Stereoelectronic effects: The internal gauche preference of the

    
     side chain.
    

Theoretical Framework: Quantum Mechanical (QM) Profiling

Before initiating Molecular Dynamics (MD) or docking, the conformational landscape must be mapped using Density Functional Theory (DFT). Standard molecular mechanics (MM) force fields often lack the specific torsion parameters to describe the coupling between the piperidine ring puckering and the difluoroethyl side chain.

Conformational Landscape & The "Folded" State

Unlike simple alkyl-piperidines, the 2,2-difluoroethyl group at the C3 position introduces a potential energy well defined by an intramolecular electrostatic contact.[1]

  • Mechanism: The

    
     bond rotates to bring the 
    
    
    
    -fluorines into proximity with the axial proton of the piperidinium nitrogen.
  • QM Level of Theory:

    • Optimization:

      
      B97X-D / def2-TZVP (Includes dispersion corrections essential for F
      
      
      
      H interactions).
    • Solvation: SMD (Solvation Model based on Density) with water (

      
      ) to mimic the hydrochloride salt environment.
      
Electronic Profiling: pKa and ESP

The difluoroethyl group exerts a significant inductive electron-withdrawing effect (-I), lowering the


 of the piperidine nitrogen relative to 3-ethylpiperidine.[1]
  • Protocol: Calculate

    
     using a thermodynamic cycle involving gas-phase and solution-phase free energies.
    
  • Validation: The theoretical

    
     should be compared against the experimental baseline for piperidine (11.22). Expect a shift of -1.0 to -1.5 units due to the 
    
    
    
    -fluorination.[1][2]

Dynamic Simulation: Force Field Parameterization & MD

Standard force fields (OPLS3e, AMBER ff14SB) may not accurately capture the rotational barrier of the


 dihedral. A hybrid parameterization approach is required.
Force Field Derivation Workflow
  • Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* or B3LYP/cc-pVTZ electrostatic potential of the optimized cation.[1]

  • Torsion Fitting:

    • Perform a relaxed QM coordinate scan of the

      
       dihedral.[1][2]
      
    • Fit the force field torsion parameters (

      
      ) to reproduce the QM energy profile, ensuring the gauche and anti minima match.
      
Modeling the Hydrochloride Salt (Explicit Solvation)

In the crystal lattice or concentrated solution, the


 counterion plays a stabilizing role. In MD, the dissociation of the 

ion pair is a critical equilibrium.[1]
  • Water Model: Use TIP4P-Ew or OPC (Optimal Point Charge) water models.[1][2] These 4-point models better reproduce the dielectric properties and solvation structure around fluorinated ions than TIP3P.[1][2]

  • Ion Parameters: Use the Joung-Cheatham parameters for

    
     to prevent artificial ion pairing/clustering artifacts.
    

Interaction Modeling: Docking & Pharmacophore Mapping[1][2]

When docking this fragment into a protein target (e.g., a GPCR or Kinase), the "fluorine scan" is a critical optimization step.[1]

The "Fluorine Clip" Pharmacophore

The 2,2-difluoroethyl group is not merely a hydrophobic blob.[1] It acts as a weak Hydrogen Bond Acceptor (HBA) only in specific geometric contexts (orthogonal approach).[1]

  • Interaction Type:

    
     (protein backbone).[1][2]
    
  • Energetics: Weak (

    
    1-2 kcal/mol) but highly directional.[1][2]
    
  • Docking Grid: Must include halogen bonding or specific electrostatic potential maps.[1][2] Standard VDW grids will treat the fluorine solely as a steric bulk, missing the electrostatic stabilization.[1]

Experimental Protocols

Protocol A: QM Torsion Scan & Parameterization

Objective: Generate accurate force field parameters for the difluoroethyl rotation.

  • Structure Build: Build 3-(2,2-difluoroethyl)piperidine in the protonated (cationic) state with the ring in a chair conformation (substituent equatorial).

  • QM Scan:

    • Software: Gaussian16 / ORCA.[1][2]

    • Command: opt=modredundant (scan dihedral

      
       in 
      
      
      
      steps).[1][2]
    • Theory: B3LYP-D3(BJ)/6-311++G(d,p).[1][2]

  • Fitting:

    • Extract Energy vs. Dihedral Angle data.[1][2][3]

    • Use paramfit (AMBER) or ForceBalance to adjust the dihedral force constants (

      
      ) until the MM profile overlaps the QM profile (RMSE < 0.5 kcal/mol).
      
Protocol B: Molecular Dynamics of the Salt Bridge

Objective: Assess the stability of the Hydrochloride salt in solution.

  • System Setup:

    • Solute: Parameterized Ligand (

      
      ) + Chloride ion (
      
      
      
      ).[1][2]
    • Box: Cubic box with 12Å buffer of OPC water molecules.[1][2]

  • Equilibration:

    • Minimization: 5000 steps steepest descent.[1][2]

    • NVT: 100 ps heating to 300K (Langevin thermostat).

    • NPT: 1 ns density equilibration (Berendsen barostat).[1][2]

  • Production Run:

    • Time: 100 ns.[1][2]

    • Ensemble: NPT (1 atm, 300K).

    • Analysis: Calculate the Radial Distribution Function (RDF)

      
       between the Piperidine Nitrogen (
      
      
      
      ) and Chloride (
      
      
      ), and between Fluorine (
      
      
      ) and Water Hydrogens (
      
      
      ).

Visualization & Logic Flows[2]

Diagram 1: Multiscale Modeling Workflow

This diagram illustrates the progression from Quantum Mechanics to Molecular Dynamics and finally to Interaction Profiling.[1]

ModelingWorkflow QM QM Profiling (DFT/wB97X-D) Param FF Parameterization (RESP Charges & Torsion Fit) QM->Param  Derive Parameters Gauche Gauche Effect Analysis QM->Gauche MD MD Simulation (Explicit Solvent + HCl) Param->MD  Input Topology Dock Interaction Modeling (Docking/Pharmacophore) MD->Dock  Conformational Ensemble Solv Solvation Shell Analysis MD->Solv Binding Binding Affinity Prediction Dock->Binding

Caption: Integrated workflow moving from electronic structure calculations (QM) to dynamic system simulation (MD) and binding prediction.

Diagram 2: Interaction Topology of the 3-(2,2-Difluoroethyl)piperidine Cation

This diagram details the competing forces acting on the molecule in a biological or solvated context.

InteractionTopology Ligand 3-(2,2-Difluoroethyl)piperidine (Protonated) Solvation Water Solvation (Competition for H-bonds) Ligand->Solvation  Desolvation Penalty Chloride Chloride Counterion (Salt Bridge: NH2+ ... Cl-) Ligand->Chloride  Ionic Association Intra Intramolecular Folding (Cation-Dipole: NH2+ ... F) Ligand->Intra  Conformational Lock Target Protein Binding Pocket (Asp/Glu Residues) Ligand->Target  Pharmacophore Fit

Caption: Topology of forces: The central ligand balances internal folding against external solvation and ionic pairing.

Quantitative Data Summary

ParameterMethod/SourceExpected Value/RangeSignificance
C-C-C-F Dihedral Barrier DFT (wB97X-D)3.5 - 4.5 kcal/molDictates side-chain flexibility.[1][2]
pKa Shift Thermodynamic Cycle-1.2 units (vs Piperidine)Fluorine induction reduces basicity; affects salt stability.[1][2]
N...Cl Distance MD (OPC Water)3.1 Å (Contact Ion Pair)Defines the stability of the HCl salt form in solution.
F...H-N Distance QM Optimization2.6 - 2.8 ÅIndicates "folded" intramolecular cation-dipole interaction.[1][2]

References

  • Gillard, R. M., et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[1][2] Link

  • Freitas, M. P. (2014).[1][2] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Link

  • Jorgensen, W. L., et al. (1996).[1][4] Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society.[1][5][4] Link

  • Wang, J., et al. (2004).[1] Development and testing of a general amber force field. Journal of Computational Chemistry. Link

  • Izadi, S., et al. (2014).[1] Building Water Models: A Different Approach. The Journal of Physical Chemistry Letters. Link

Sources

Foundational

Strategic Deployment of Difluorinated Piperidines in Medicinal Chemistry

Executive Summary: The Fluorine Effect In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity ( ) often leads to poor membrane permeability, high P-glycoprotein (P-gp) efflux,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (


) often leads to poor membrane permeability, high P-glycoprotein (P-gp) efflux, and off-target hERG binding. The strategic incorporation of a gem-difluoro motif (

) into the piperidine scaffold is not merely a bioisosteric replacement; it is a precision tool for physicochemical tuning .

This guide details the therapeutic utility of difluorinated piperidines. We move beyond simple structure-activity relationships (SAR) to explore the causality of how difluorination alters ring conformation, modulates


 by 2–4 log units, and creates metabolically stable "hard spots" that extend half-life (

).

Physicochemical Rationale & DMPK Optimization

Basicity Modulation ( Tuning)

The electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density away from the piperidine nitrogen. This lowers the energy of the lone pair, making it less available for protonation.
  • Why it matters: Reducing

    
     from ~11 to ~8 increases the fraction of the molecule that is neutral at physiological pH (7.4), significantly enhancing passive membrane permeability (LogD).
    

Table 1: Impact of Fluorination on Piperidine Basicity

ScaffoldSubstitutionApprox.

Primary Effect
Piperidine None11.2Highly basic, high ionization, potential hERG liability.
4-Fluoropiperidine Monoflouro (C4)~9.9Moderate basicity reduction.
4,4-Difluoropiperidine Gem-difluoro (C4)8.5 – 9.0Significant basicity drop; improved lipophilicity.
3,3-Difluoropiperidine Gem-difluoro (C3)7.5 – 8.3Drastic basicity reduction due to proximity to Nitrogen.
Conformational Locking (The Gauche Effect)

Unlike hydrogen, fluorine introduces stereoelectronic effects that dictate ring geometry. In 3-fluoropiperidines, the C–F bond often prefers an axial orientation.[1] This is driven by the charge-dipole interaction between the electronegative fluorine and the positively charged protonated nitrogen (


), as well as the gauche effect (

hyperconjugation).
  • Therapeutic Value: This "locks" the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.

Core Therapeutic Targets

Target Class A: GPCR Antagonists (Dopamine D4 & Histamine H3)

The 4,4-difluoropiperidine scaffold has emerged as a privileged structure for Class A GPCR antagonists, specifically for CNS targets where brain penetration is critical.

  • Dopamine D4 Receptor (D4R): High selectivity for D4R over D2R is required to treat cognitive deficits in schizophrenia without inducing extrapyramidal side effects.

    • Mechanism:[2][3] The 4,4-difluoro substitution reduces the basicity of the piperidine nitrogen, preventing non-specific cation-pi interactions that characterize D2R binding, while maintaining the specific salt bridge required for D4R affinity (

      
       nM).
      
  • Histamine H3 Receptor: 4,4-difluoropiperidines serve as the core for H3 antagonists used in Alzheimer’s and ADHD.[4] The fluorine atoms block oxidative metabolism at the C4 position, a common "soft spot" for CYP450 enzymes.

Target Class B: Kinesin Spindle Protein (KSP) Inhibitors

KSP (Eg5) is a mitotic motor protein targeted in cancer therapy. Early piperidine-based inhibitors suffered from massive P-gp efflux, rendering them ineffective in multidrug-resistant tumors.

  • The Fix: Merck researchers utilized 3-fluoropiperidines (specifically the 3-fluoro-4-aminopiperidine motif).

  • Causality: The fluorine atom at C3 lowered the

    
     to ~6.8. This reduced the cationic character of the molecule at cytosolic pH, allowing it to evade the P-gp efflux pump (which prefers cationic substrates) while maintaining potency against KSP.
    

Visualization of Signaling & Logic

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the D4 receptor pathway and the intervention point for difluorinated piperidine antagonists.

D4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Endogenous Ligand) D4R Dopamine D4 Receptor (Gi/o-coupled) Dopamine->D4R Activates Antagonist 4,4-Difluoropiperidine Antagonist Antagonist->D4R Blocks Gi G_i/o Protein D4R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA PKA Signaling cAMP->PKA Downregulates Effect Modulation of Cognitive Function PKA->Effect Alters

Caption: Mechanism of action for 4,4-difluoropiperidine antagonists blocking D4 receptor-mediated Gi/o signaling.

Decision Logic for Scaffold Selection

When should a researcher choose 3,3- vs. 4,4-difluoropiperidine?

Selection_Logic Start Piperidine Optimization Required Problem1 Problem: Metabolic Instability (C4) Start->Problem1 Problem2 Problem: High Basicity / P-gp Efflux Start->Problem2 Solution1 Select: 4,4-Difluoropiperidine Problem1->Solution1 Solution2 Select: 3,3-Difluoropiperidine Problem2->Solution2 Outcome1 Blocks CYP oxidation Maintains symmetry Solution1->Outcome1 Outcome2 Maximal pKa reduction Induces axial conformation Solution2->Outcome2

Caption: Strategic decision tree for selecting the appropriate difluorinated scaffold based on DMPK hurdles.

Experimental Protocol: Synthesis of 3,3-Difluoropiperidine Derivatives

Methodology: Heterogeneous Hydrogenation of Fluoropyridines. Rationale: Traditional deoxofluorination (e.g., DAST) is hazardous and often yields mixtures. The catalytic hydrogenation of commercially available 3-fluoropyridines is a scalable, "green" alternative that yields the cis-isomer with high fidelity.

Materials
  • Substrate: 3-Fluoro-4-aminopyridine (or relevant 3-fluoropyridine derivative).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    ) for specific substrates.
  • Solvent: Acetic Acid (AcOH) or Methanol/HCl mixture.

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker at 50 psi).
    
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 mmol of the 3-fluoropyridine substrate in 10 mL of acetic acid in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 50 mg (5 wt%) of Rh/Al

    
    O
    
    
    
    under an inert argon atmosphere. Safety Note: Catalysts can be pyrophoric.
  • Hydrogenation: Purge the vessel with H

    
     gas three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift of +6 Da (saturation of the pyridine ring).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Validation: If the product is an amine salt, conversion to the free base using NaHCO

      
       and extraction into DCM may be required for NMR.
      
  • Characterization:

    • 
      F NMR:  Essential for confirming the preservation of the fluorine atoms and determining the axial/equatorial ratio. Expect a signal around -100 to -120 ppm.
      
    • 
      H NMR:  Verify the disappearance of aromatic protons and the appearance of aliphatic multiplets.
      

References

  • Vertex AI Search. (2023). 4,4-Difluoropiperidine hydrochloride: properties, applications and safety. ChemicalBook. Link

  • National Institutes of Health (NIH). (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. PubMed Central. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update UK. Link

  • American Chemical Society (ACS). (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link

  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry: Fluorine substitution to alter pKa. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ossila. (n.d.). 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.[5] Ossila Product Guide. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(2,2-Difluoroethyl)piperidine Hydrochloride in Drug Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, embedded in th...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, three-dimensional nature provides an excellent scaffold for orienting pharmacophoric elements in three-dimensional space, often leading to enhanced target binding and improved pharmacokinetic profiles.[2][3] The strategic incorporation of fluorine into drug candidates has emerged as a powerful tactic to fine-tune molecular properties, enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability.[4] The 2,2-difluoroethyl moiety, in particular, offers a unique combination of electronic and steric properties, acting as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of hydroxyl, thiol, or amine groups.

This document provides a comprehensive guide to the application of 3-(2,2-Difluoroethyl)piperidine hydrochloride, a versatile building block that combines the benefits of the piperidine scaffold with the strategic advantages of difluoroalkylation. We will delve into its role in lead optimization, provide detailed synthetic and application protocols, and explore its potential in various therapeutic areas, with a specific focus on its recent application in the development of oncology therapeutics.

Physicochemical Properties and Their Implications in Drug Design

The introduction of the 2,2-difluoroethyl group at the 3-position of the piperidine ring significantly influences its physicochemical properties, which in turn can have a profound impact on the pharmacological profile of a drug candidate.

The primary effect of the electron-withdrawing fluorine atoms is a reduction in the basicity (pKa) of the piperidine nitrogen.[4] This modulation is a critical strategy for mitigating off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[5] Molecules with highly basic nitrogen atoms are more prone to hERG binding; therefore, lowering the pKa can significantly improve the safety profile of a drug candidate.

Furthermore, the difluoroethyl group increases lipophilicity (logP) compared to a non-fluorinated ethyl group, which can enhance membrane permeability and improve oral bioavailability.[5][6] However, the relationship between fluorination and lipophilicity is complex and can be influenced by the overall molecular context.

Table 1: Estimated Physicochemical Properties of 3-(2,2-Difluoroethyl)piperidine

PropertyEstimated ValueRationale and Impact in Drug Discovery
pKa 8.5 - 9.5Lower than the corresponding non-fluorinated piperidine (pKa ≈ 11). This reduction in basicity is crucial for mitigating hERG liability and reducing off-target interactions.[4][5]
logP 1.5 - 2.5Moderately lipophilic, which can contribute to good membrane permeability and oral absorption. The difluoroethyl group offers a balance between increased lipophilicity and the potential for hydrogen bonding.[6]
Polar Surface Area (PSA) ~12 Ų (for the free base)The low PSA is favorable for CNS penetration, a common target space for piperidine-containing drugs.

Application in Lead Optimization: A Case Study in Oncology

A compelling application of the 3-(2,2-difluoroethyl)piperidine scaffold is in the development of inhibitors for Nuclear SET Domain-containing Protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a critical role in chromatin remodeling and gene expression.[7] Dysregulation of NSD2, often through overexpression or mutation, is implicated in the progression of various cancers, including multiple myeloma, acute lymphoblastic leukemia (ALL), and KRAS-mutant lung and pancreatic cancers.[4][7][8]

NSD2 inhibitors function by binding to the catalytic domain of the enzyme, preventing the methylation of histone H3 at lysine 36 (H3K36me2).[7] This leads to a reprogramming of the chromatin landscape, reactivating tumor suppressor genes and inducing apoptosis in cancer cells.[7]

Recent patent literature discloses the use of a 3-(2,2-difluoroethyl)piperidine derivative as a key intermediate in the synthesis of potent NSD2 inhibitors for the treatment of cancer. This highlights the value of this building block in generating novel intellectual property and developing targeted therapies for challenging diseases.

Signaling Pathway of NSD2 in Cancer

NSD2_Pathway cluster_0 Upstream Signals cluster_1 NSD2 Regulation cluster_2 Epigenetic Modification cluster_3 Downstream Effects Genetic Alterations Genetic Alterations NSD2 NSD2 Genetic Alterations->NSD2 Overexpression/Mutation Oncogenic Signaling Oncogenic Signaling Oncogenic Signaling->NSD2 Activation Histone H3 Histone H3 NSD2->Histone H3 Methylation H3K36me2 H3K36me2 Histone H3->H3K36me2 Chromatin Remodeling Chromatin Remodeling H3K36me2->Chromatin Remodeling Aberrant Gene Expression Aberrant Gene Expression Chromatin Remodeling->Aberrant Gene Expression Cancer Progression Cancer Progression Aberrant Gene Expression->Cancer Progression 3_2_2_Difluoroethyl_piperidine_Derivative 3-(2,2-Difluoroethyl)piperidine -based NSD2 Inhibitor 3_2_2_Difluoroethyl_piperidine_Derivative->NSD2 Inhibition

NSD2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

This protocol describes a potential synthetic route to the title compound, adapted from methodologies reported for similar structures. The synthesis starts from a commercially available piperidine derivative and involves the introduction of the difluoroethyl group, followed by deprotection and salt formation.

Workflow for the Synthesis of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

Sources

Application

protocol for N-alkylation of 3-(2,2-Difluoroethyl)piperidine hydrochloride

An Application Guide for the Synthesis of N-Alkylated 3-(2,2-Difluoroethyl)piperidines Abstract N-substituted piperidines are privileged scaffolds in modern medicinal chemistry, appearing in numerous pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Alkylated 3-(2,2-Difluoroethyl)piperidines

Abstract

N-substituted piperidines are privileged scaffolds in modern medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates.[1] The introduction of fluorine-containing substituents, such as the 2,2-difluoroethyl group, can significantly enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[2][3] This application note provides a detailed guide for the N-alkylation of 3-(2,2-Difluoroethyl)piperidine hydrochloride, a key intermediate for drug discovery programs. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This guide explains the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into reaction optimization and troubleshooting, tailored for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Principles

The piperidine ring is a cornerstone of contemporary drug design.[1] Its N-alkylation is a fundamental transformation for generating molecular diversity and tuning pharmacokinetic and pharmacodynamic properties. The substrate, 3-(2,2-Difluoroethyl)piperidine hydrochloride, presents specific chemical considerations that must be addressed for successful alkylation.

The Impact of the Difluoroethyl Substituent

Fluorine is the most electronegative element, and its incorporation into organic molecules profoundly alters their electronic properties.[2] The geminal difluoro group in the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect. This effect has two primary consequences for N-alkylation:

  • Reduced Basicity and Nucleophilicity: The electron density at the piperidine nitrogen is significantly decreased. This lowers the amine's basicity (pKa) and its potency as a nucleophile.[2][4] Consequently, the reaction may require more forcing conditions (e.g., elevated temperatures, longer reaction times, or more reactive electrophiles) compared to the alkylation of unsubstituted piperidine.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl moiety resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This is a desirable feature in drug design for improving a compound's half-life and bioavailability.

The Role of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ neutralization of the salt with a base to liberate the free secondary amine, which can then participate in the desired reaction. At least one equivalent of base is required for this neutralization, with an additional equivalent needed to scavenge the acidic byproduct generated during the alkylation process.[5]

Recommended Synthetic Protocols

Two primary methods are recommended for the N-alkylation of 3-(2,2-Difluoroethyl)piperidine hydrochloride: Direct Alkylation with alkyl halides and Reductive Amination with carbonyl compounds. The choice between them depends on the availability of the starting materials and the nature of the desired N-substituent.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism, where the liberated piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. This approach is straightforward and effective for introducing primary and some secondary alkyl groups.

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 3-(2,2-Difluoroethyl)piperidine HCl Base Add Base (e.g., K₂CO₃, DIPEA) in Solvent (e.g., ACN, DMF) Start->Base FreeAmine Liberated Free Amine Base->FreeAmine AlkylHalide Add Alkyl Halide (R-X) FreeAmine->AlkylHalide Heat Stir at RT or Heat (e.g., 60-80 °C) AlkylHalide->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified N-Alkyl Product Purify->Product

Caption: Workflow for Direct N-Alkylation of the piperidine hydrochloride.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2,2-Difluoroethyl)piperidine hydrochloride (1.0 eq.).

  • Reaction Setup: Add a suitable solvent such as anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add a base to the suspension. Common choices include potassium carbonate (K₂CO₃, 2.5 eq.) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).[6] Stir the mixture at room temperature for 15-30 minutes to ensure the liberation of the free amine.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq.) dropwise to the mixture. For less reactive alkyl halides (e.g., chlorides), a catalytic amount of potassium iodide (KI, 0.1 eq.) can be added to facilitate the reaction.[7]

  • Reaction Conditions: Stir the reaction at room temperature or heat to 60-80 °C. The reduced nucleophilicity of the substrate may necessitate heating.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. If an inorganic base was used, filter off the salts. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated piperidine.[7]

Protocol 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation, particularly when direct alkylation is problematic or when the desired substituent is easily accessible from a corresponding aldehyde or ketone.[8] The process involves the initial formation of an iminium ion intermediate between the amine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.[7]

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 3-(2,2-Difluoroethyl)piperidine HCl Base Add Base (e.g., Et₃N) in Solvent (e.g., DCM, DCE) Start->Base FreeAmine Liberated Free Amine Base->FreeAmine Carbonyl Add Aldehyde/Ketone (R-CHO) FreeAmine->Carbonyl Imine Imine/Iminium Formation (cat. AcOH optional) Carbonyl->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Stir Stir at RT Reducer->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified N-Alkyl Product Purify->Product

Sources

Method

developing in vitro assays with 3-(2,2-Difluoroethyl)piperidine hydrochloride

Executive Summary This guide details the technical protocols for handling and characterizing 3-(2,2-Difluoroethyl)piperidine hydrochloride in in vitro assays. This molecule represents a critical class of fluorinated alip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for handling and characterizing 3-(2,2-Difluoroethyl)piperidine hydrochloride in in vitro assays. This molecule represents a critical class of fluorinated aliphatic heterocycles used in Fragment-Based Drug Discovery (FBDD).

The 2,2-difluoroethyl group acts as a bioisostere for ethyl or hydroxymethyl groups, offering three distinct medicinal chemistry advantages:

  • Metabolic Blockade: The C-F bonds protect the ethyl chain from CYP450-mediated oxidation.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen, potentially improving oral bioavailability and reducing hERG liability.

  • Lipophilicity Tuning: It modulates

    
     without the steric bulk of a trifluoromethyl group.
    

This document provides protocols for Stock Preparation , Metabolic Stability Profiling , and Permeability Assessment , specifically designed to account for the hydrochloride salt form and the unique physicochemical properties of fluorinated amines.

Part 1: Physicochemical Characterization & Solubilization

The Hydrochloride Salt Challenge

As an HCl salt, this molecule is highly water-soluble but requires careful handling in organic solvents like DMSO to prevent precipitation or "salting out" in high-concentration biochemical assays.

Critical Parameter: Molecular Weight Correction.

  • Free Base MW: ~149.18 g/mol (Estimate based on formula

    
    )
    
  • HCl Salt MW: ~185.64 g/mol

  • Stoichiometry: 1:1 (Verify via Certificate of Analysis)

Correction Factor (


): 


You must weigh 1.24 mg of the salt to achieve the molar equivalent of 1 mg of the free base.
Stock Solution Protocol (DMSO)

Standard stock concentration is 10 mM .

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Vortex mixer.

  • Ultrasonic bath.

Workflow Diagram:

StockPrep Start Weighing (Analytical Balance) Calc Calculate Volume (V = Mass / (MW * Conc)) Start->Calc Solv Add Anhydrous DMSO (Center of Vial) Calc->Solv Mix Vortex (30s) + Sonicate (5 min) Solv->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Precipitate) Storage Store at -20°C (Desiccated) QC->Storage Pass

Figure 1: Critical workflow for preparing stable DMSO stocks of hydrochloride salts.

Step-by-Step:

  • Weigh the target mass of 3-(2,2-Difluoroethyl)piperidine HCl into a glass amber vial.

  • Calculate DMSO volume required for 10 mM.

    • Example: For 5.0 mg of salt (MW 185.64),

      
      .
      
  • Add DMSO to the center of the vial.

  • Sonicate for 5–10 minutes. HCl salts often form micro-crystals that are invisible to the naked eye but can clog liquid handlers.

  • QC Check: Ensure no "swirling" particulates are visible.

Part 2: Metabolic Stability Assay (Microsomal Stability)

Rationale

The primary utility of the 2,2-difluoroethyl group is to block metabolic "soft spots." In a standard ethyl piperidine, the terminal carbon is prone to oxidation. The fluorine substitution prevents this. This assay validates that hypothesis.

Experimental Design
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Test Concentration: 1

    
    M (Low concentration ensures first-order kinetics).
    
  • Cofactor: NADPH (Regenerating system).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Non-Fluorinated Analog: 3-Ethylpiperidine (Critical for comparative data).

Protocol
  • Pre-Incubation:

    • Prepare Master Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL protein).

    • Spike test compound (from DMSO stock) to 1

      
      M final (DMSO < 0.1%).
      
    • Incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Add NADPH (1 mM final concentration) to initiate reaction.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

    • Remove 50

      
      L aliquots and quench immediately in 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation (


): 
Plot 

vs. time. The slope

is the elimination rate constant.


Expected Results Table:

CompoundStructure NotePredicted

(Human)
Interpretation
3-Ethylpiperidine Non-fluorinated< 20 minRapid oxidative clearance.
3-(2,2-Difluoroethyl)... Fluorinated> 60 minMetabolic Blockade Successful.
Verapamil Positive Control< 15 minSystem Validated.

Part 3: Permeability (PAMPA)

Rationale

Fluorination increases lipophilicity (


) relative to the parent amine but reduces basicity. The Parallel Artificial Membrane Permeability Assay (PAMPA)  determines if the molecule can cross cell membranes via passive diffusion.
pH Adjustment for HCl Salts

Because the test article is an HCl salt, it will acidify the donor well.

  • Action: You must verify the pH of the donor plate buffer after adding the compound. If pH deviates > 0.2 units from 7.4, adjust with dilute NaOH or increase buffer strength (e.g., use 50 mM HEPES instead of PBS).

Workflow Diagram

PAMPA cluster_0 Plate Setup Donor Donor Well (pH 7.4 + Compound) Membrane Artificial Membrane (Dodecane/Lecithin) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (pH 7.4 Buffer) Membrane->Acceptor Incubate Incubate 5 Hours @ 25°C Acceptor->Incubate Analyze LC-MS/MS or UV Quantify Donor vs Acceptor Incubate->Analyze

Figure 2: PAMPA configuration. Ensure the membrane is pre-coated with 1% lecithin in dodecane.

Calculation (Effective Permeability,


): 


  • Where

    
     is acceptor concentration, 
    
    
    
    is filter area, and
    
    
    is volume.

Part 4: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: In Vitro Metabolic Stability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for PAMPA/Solubility protocols).

Sources

Application

use of 3-(2,2-Difluoroethyl)piperidine hydrochloride as a chemical probe

Application Note: 3-(2,2-Difluoroethyl)piperidine Hydrochloride Role: Fluorinated Fragment Probe for ¹⁹F-NMR Screening & Bioisosteric Profiling[1] Executive Summary 3-(2,2-Difluoroethyl)piperidine hydrochloride is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2,2-Difluoroethyl)piperidine Hydrochloride Role: Fluorinated Fragment Probe for ¹⁹F-NMR Screening & Bioisosteric Profiling[1]

Executive Summary

3-(2,2-Difluoroethyl)piperidine hydrochloride is a specialized fluorinated heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) .[1] Unlike traditional biological probes that inhibit a specific protein, this molecule serves as a ligandability probe .[1] Its specific utility lies in the difluoroethyl moiety , which acts as a sensitive NMR reporter group (¹⁹F) and a bioisostere for ethyl or methoxy groups.[1]

This guide details the protocols for using this compound to:

  • Screen for binding sites on novel protein targets using Ligand-Observed ¹⁹F NMR (T₂ relaxation filtering).

  • Profile physicochemical shifts (pKa and LogD modulation) when transitioning from alkyl to fluoroalkyl scaffolds during Lead Optimization.

Technical Profile & Chemical Identity

PropertySpecification
Chemical Name 3-(2,2-Difluoroethyl)piperidine hydrochloride
Structure Piperidine ring substituted at C3 with a

group
Molecular Formula

Molecular Weight ~185.64 g/mol (Salt); ~149.18 g/mol (Free Base)
Solubility High in Water, DMSO, Methanol (due to HCl salt form)
¹⁹F NMR Signature Distinct doublet of triplets (or multiplet) around -110 to -120 ppm (solvent dependent)
Key Feature Gem-difluoro motif : Reduces basicity of the piperidine nitrogen and acts as a metabolic block.[1][2]

Application I: ¹⁹F NMR Fragment Screening Protocol

Objective: To identify if 3-(2,2-Difluoroethyl)piperidine binds to a target protein by observing changes in its transverse relaxation time (


).[1]

Principle: Small molecules (fragments) tumble rapidly in solution (long


, sharp peaks).[1] Upon binding to a large protein, they assume the tumbling rate of the protein (short 

, broad peaks). A CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence filters out signals from bound ligands, resulting in a reduction of signal intensity compared to a reference.[1]
Experimental Workflow Diagram

G Stock 1. Stock Prep (100 mM in d6-DMSO) Cocktail 2. Cocktail Assembly (Mix 5-10 fragments) Stock->Cocktail Sample_Ref 3A. Reference Sample (Buffer + Fragments) Cocktail->Sample_Ref Aliquot 1 Sample_Prot 3B. Target Sample (Buffer + Fragments + Protein) Cocktail->Sample_Prot Aliquot 2 NMR_Acq 4. 19F NMR Acquisition (CPMG T2 Filter) Sample_Ref->NMR_Acq Sample_Prot->NMR_Acq Analysis 5. Data Analysis (Compare Peak Integrals) NMR_Acq->Analysis Result Hit Identification (Signal Attenuation > 30%) Analysis->Result I(prot) / I(ref) < 0.7

Caption: Workflow for Ligand-Observed ¹⁹F NMR Screening using T₂ relaxation filtering.

Detailed Protocol

Materials:

  • Probe: 3-(2,2-Difluoroethyl)piperidine HCl.[1]

  • Buffer: 50 mM Phosphate or Tris, 100 mM NaCl, 10%

    
     (lock signal).[1]
    
  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated) for chemical shift referencing.[1]

  • Protein Target: Purified, >95% homogeneity.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the probe in

    
    -DMSO to create a 100 mM master stock.
    
  • Cocktail Assembly: To increase throughput, mix this probe with 4–9 other fluorinated fragments with non-overlapping chemical shifts. Final concentration of each fragment should be 50

    
    .[1]
    
  • Sample Preparation:

    • Reference Tube: 50

      
       fragment cocktail + Buffer + 2% DMSO.
      
    • Experimental Tube: 50

      
       fragment cocktail + Buffer + 2% DMSO + 10–20 
      
      
      
      Protein
      .[1]
  • NMR Acquisition (Pulse Sequence: cpmg1d or equivalent):

    • Run a standard 1D ¹⁹F spectrum to verify chemical shifts.[1][3]

    • Run the CPMG

      
      -filtered experiment.[1] Set the total echo time (
      
      
      
      ) to approx. 80–120 ms. This duration is sufficient to suppress signals from bound ligands while retaining signals from free ligands.[1]
  • Data Analysis:

    • Integrate the difluoroethyl signal (approx -115 ppm) in both spectra.[1]

    • Calculate Ratio:

      
      
      
    • Interpretation: If

      
       (significant signal loss), the piperidine probe is exchanging between free and protein-bound states.[1] It is a Hit .
      

Application II: Bioisosteric & pKa Profiling

Objective: Use 3-(2,2-Difluoroethyl)piperidine as a comparator to determine how the electron-withdrawing fluorine atoms affect the basicity and lipophilicity of the piperidine nitrogen compared to a standard 3-ethylpiperidine.

Significance: In medicinal chemistry, lowering the pKa of a basic amine can improve membrane permeability (by increasing the fraction of neutral species at physiological pH) and reduce hERG channel liability.

Physicochemical Logic Diagram

Logic Ethyl Control: 3-Ethylpiperidine (pKa ~ 10.8) Effect Inductive Effect (-I) Fluorine pulls electron density Ethyl->Effect Comparison Difluoro Probe: 3-(2,2-Difluoroethyl)piperidine (pKa ~ 9.0 - 9.5) Difluoro->Effect Outcome1 Lower pKa (Less Basic) Effect->Outcome1 Outcome2 Modulated LogD (Lipophilicity Change) Effect->Outcome2 Outcome3 Metabolic Block (Prevents C-H oxidation) Effect->Outcome3

Caption: Impact of the difluoroethyl group on piperidine physicochemical properties.

Protocol: Comparative pKa Determination
  • Method: Potentiometric Titration (preferred) or Mixed-Buffer UV/NMR.[1]

  • Preparation: Prepare 10 mM solutions of both 3-(2,2-Difluoroethyl)piperidine HCl and 3-ethylpiperidine HCl in water.

  • Titration: Titrate with 0.1 M NaOH while monitoring pH.

  • Calculation: The half-equivalence point (inflection) represents the pKa.[1]

    • Expected Result: The difluoroethyl analog should exhibit a pKa 1.0 to 1.5 units lower than the ethyl analog due to the

      
      -fluorine inductive effect.[1]
      

Handling & Stability

  • Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic but chemically stable.[1]

  • Free-Basing (If required for coupling reactions):

    • The HCl salt is suitable for direct use in aqueous buffers (NMR screening).[1]

    • For synthetic coupling (e.g., amide bond formation), suspend the salt in DCM/Water, add 1.2 eq of

      
      , separate the organic layer, dry over 
      
      
      
      , and concentrate carefully (the free base may be volatile).
  • Safety: Fluorinated piperidines can cause skin and eye irritation.[1][4] Use standard PPE.[1][4]

References

  • Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening. Link

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Scott, D. E., et al. (2016).[1] "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry.[1] Link

Sources

Method

Application Notes &amp; Protocols for the Creation of a Focused Chemical Library from 3-(2,2-Difluoroethyl)piperidine Hydrochloride

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and synthesis of a f...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and synthesis of a focused chemical library originating from the versatile building block, 3-(2,2-Difluoroethyl)piperidine hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The incorporation of a difluoroethyl moiety offers a strategic advantage, as fluorine substitution is a well-established method to enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic decisions behind library construction. We present detailed, validated protocols for N-alkylation and N-acylation, methods chosen for their robustness, reliability, and broad substrate scope, enabling the generation of a diverse set of novel chemical entities for screening and lead optimization campaigns.

Introduction: The Strategic Value of the 3-(2,2-Difluoroethyl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its conformational pre-organization and its ability to engage in key interactions with biological targets.[6][7] Its derivatization allows for precise three-dimensional exploration of chemical space. The true power of the starting material, 3-(2,2-Difluoroethyl)piperidine, lies in the synergistic combination of this proven scaffold with the unique benefits of fluorination.

The difluoroethyl group is not merely a passive substituent. Its strong electron-withdrawing nature can modulate the pKa of the piperidine nitrogen, influencing its charge state at physiological pH and thereby affecting solubility and target engagement.[4][8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoroethyl moiety resistant to metabolic degradation, a common failure point for many drug candidates.[5][9] By blocking sites of potential oxidative metabolism, strategic fluorination can significantly improve a compound's pharmacokinetic profile.[3][9]

This application note details a systematic approach to leverage these inherent properties by diversifying the piperidine nitrogen, the most accessible reactive handle on the scaffold. The following protocols are designed for efficiency and adaptability, making them suitable for generating small, focused libraries for structure-activity relationship (SAR) studies.

Starting Material: Properties and Handling

Compound: 3-(2,2-Difluoroethyl)piperidine hydrochloride Structure:

Chemical structure of 3-(2,2-Difluoroethyl)piperidine hydrochloride
Image generated for illustrative purposes.

Key Characteristics:

  • Form: Supplied as a hydrochloride salt, which enhances stability and shelf-life. It typically presents as a white to off-white solid.[10]

  • Reactivity: The core reactive site for library generation is the secondary amine of the piperidine ring. For most reactions, the free base must be generated in situ by the addition of a suitable non-nucleophilic base to neutralize the HCl salt.

  • Safety: Piperidine derivatives should be handled with care in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[13][14] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[15]

Library Synthesis Workflow

The overall strategy involves parallel synthesis workflows to modify the piperidine nitrogen. This approach allows for the rapid generation of two distinct sub-libraries—amides/sulfonamides and tertiary amines—each with unique physicochemical properties.

G start 3-(2,2-Difluoroethyl)piperidine Hydrochloride protocol1 Protocol 1: N-Acylation / N-Sulfonylation start->protocol1 Base (e.g., TEA, DIPEA) protocol2 Protocol 2: Reductive Amination start->protocol2 Reducing Agent (e.g., NaBH(OAc)₃) reagent1 Diverse Acyl Chlorides, Sulfonyl Chlorides, Isocyanates reagent1->protocol1 reagent2 Diverse Aldehydes & Ketones reagent2->protocol2 library1 Sub-Library A: Amides & Sulfonamides protocol1->library1 library2 Sub-Library B: Tertiary Amines protocol2->library2 purification Purification & Characterization (HPLC, LC-MS) library1->purification library2->purification final_library Final Diversified Chemical Library purification->final_library

Caption: High-level workflow for generating a chemical library.

Experimental Protocols

The following protocols are optimized for a 0.1 mmol scale, suitable for library generation in 96-well plates or individual reaction vials.

Protocol 1: Parallel N-Acylation and N-Sulfonylation

Rationale: This is one of the most robust and high-yielding reactions for modifying secondary amines. The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is critical. It serves a dual purpose: neutralizing the starting material's hydrochloride salt to liberate the reactive free amine and scavenging the HCl byproduct generated during the acylation reaction, driving the reaction to completion.[16][17][18]

Step-by-Step Methodology:

  • Preparation: To a 2 mL glass vial containing a magnetic stir bar, add 3-(2,2-Difluoroethyl)piperidine hydrochloride (1.0 eq, 0.1 mmol, 18.76 mg).

  • Dissolution: Add anhydrous dichloromethane (DCM) (1.0 mL).

  • Base Addition: Add triethylamine (2.2 eq, 0.22 mmol, 30.5 µL). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: In a separate vial, prepare a 0.1 M stock solution of the desired acyl chloride, sulfonyl chloride, or isocyanate in anhydrous DCM. Add 1.1 eq (0.11 mmol, 1.1 mL of the stock solution) of this solution dropwise to the piperidine mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 1 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure N-acylated product.[17]

Reagent ClassExample ReagentExpected Product StructureTypical Yield
Acyl ChlorideBenzoyl ChlorideN-benzoyl-3-(2,2-difluoroethyl)piperidine>85%
Sulfonyl ChlorideDansyl ChlorideN-dansyl-3-(2,2-difluoroethyl)piperidine>80%
IsocyanatePhenyl IsocyanateN-phenylcarbamoyl-3-(2,2-difluoroethyl)piperidine>90%
Caption: Representative reagents for N-acylation/sulfonylation.
Protocol 2: Parallel Reductive Amination

Rationale: Reductive amination is a powerful and versatile method for N-alkylation that avoids the potential for over-alkylation seen with alkyl halides.[19] The reaction proceeds in a one-pot fashion. First, the secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then immediately reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is less reactive towards the starting carbonyl compound and highly selective for the iminium ion.[19][20] A catalytic amount of acid, such as acetic acid, is often used to facilitate imine formation.[20]

Step-by-Step Methodology:

  • Preparation: To a 2 mL glass vial containing a magnetic stir bar, add 3-(2,2-Difluoroethyl)piperidine hydrochloride (1.0 eq, 0.1 mmol, 18.76 mg) and the desired aldehyde or ketone (1.1 eq, 0.11 mmol).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (1.0 mL).

  • Iminium Formation: Add glacial acetic acid (1.1 eq, 0.11 mmol, 6.3 µL) and stir the mixture at room temperature for 1 hour.[20]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.15 mmol, 31.8 mg) portion-wise to the reaction mixture.

  • Reaction: Seal the vial and stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.[20]

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the mixture with DCM (3 x 1 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography or preparative HPLC.[19][20]

G Piperidine Piperidine (Free Base) center1 Piperidine->center1 + H⁺ Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->center1 Iminium Iminium Ion Intermediate center2 Iminium->center2 Product N-Alkylated Product Reducer NaBH(OAc)₃ Reducer->center2 Reducer_used Oxidized Boron Species center1->Iminium - H₂O center2->Product + H⁺ center2->Reducer_used

Caption: Simplified mechanism of Reductive Amination.

Carbonyl CompoundExample ReagentExpected Product StructureTypical Yield
Aromatic AldehydeBenzaldehydeN-benzyl-3-(2,2-difluoroethyl)piperidine>80%
Aliphatic AldehydeIsobutyraldehydeN-isobutyl-3-(2,2-difluoroethyl)piperidine>75%
KetoneAcetoneN-isopropyl-3-(2,2-difluoroethyl)piperidine>70%
Caption: Representative reagents for Reductive Amination.

Application Notes: Utility of the Library

The focused library synthesized from 3-(2,2-Difluoroethyl)piperidine hydrochloride serves as a powerful tool for hit-to-lead and lead optimization programs.

  • SAR Exploration: By systematically varying the N-substituent, researchers can rapidly probe the structure-activity relationships around the piperidine core. The N-acyl/sulfonyl library (Sub-Library A) introduces hydrogen bond acceptors and rigid, planar groups, while the N-alkyl library (Sub-Library B) explores variations in basicity, lipophilicity, and steric bulk.

  • Improving Physicochemical Properties: The difluoroethyl group provides a metabolically stable anchor.[9] The diverse functionalities introduced at the nitrogen atom can be used to fine-tune properties like solubility, permeability, and protein binding to overcome common drug development hurdles.

  • Target-Focused Design: Piperidine scaffolds are prevalent in ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system (CNS).[19][21] This library is therefore highly relevant for screening against these target classes. The modulation of lipophilicity and basicity afforded by the library is crucial for optimizing properties like blood-brain barrier penetration.[3]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the efficient creation of a novel and medicinally relevant chemical library based on the 3-(2,2-Difluoroethyl)piperidine scaffold. The combination of a privileged core structure with the strategic incorporation of fluorine makes this library a high-value asset for modern drug discovery programs. The presented methods are scalable and amenable to automation, enabling the rapid generation of diverse compounds to accelerate the discovery of new therapeutic agents.[22]

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Benchchem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. Benchchem.
  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium.
  • SpringerLink. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
  • National Center for Biotechnology Information (NCBI). (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal.
  • SBLCore. (2024). Piperidine - SAFETY DATA SHEET. SBLCore.
  • Benchchem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis. Benchchem.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • ACS Publications. (2017). Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. ACS Medicinal Chemistry Letters.
  • Benchchem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Benchchem.
  • Thermo Fisher Scientific. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Thermo Fisher Scientific.
  • Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Fisher Scientific.
  • Jubilant. (n.d.). Piperidine Safety Data Sheet. Jubilant.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ACS Publications. (2001). Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. Journal of Combinatorial Chemistry.
  • Wiley Online Library. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition.
  • National Center for Biotechnology Information (NCBI). (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • ResearchGate. (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Carl ROTH.
  • ResearchGate. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate.
  • ACS Publications. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry.
  • ResearchGate. (2025). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate.
  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules.
  • Harvard DASH. (n.d.). Small-molecule discovery from DNA-encoded chemical libraries. Harvard University.
  • Virscidian. (2022). Microscale High−Throughput Purification of Libraries using an Automated Process. SLAS Technology.
  • Creative Biogene. (n.d.). Small Molecule Purification. Creative Biogene.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.
  • CymitQuimica. (n.d.). CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine hydrochloride. CymitQuimica.

Sources

Application

Application Note: 3-(2,2-Difluoroethyl)piperidine HCl in Fragment-Based Screening

This Application Note is designed to serve as a definitive technical guide for the utilization of 3-(2,2-Difluoroethyl)piperidine hydrochloride in Fragment-Based Drug Discovery (FBDD). It deviates from standard templates...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 3-(2,2-Difluoroethyl)piperidine hydrochloride in Fragment-Based Drug Discovery (FBDD). It deviates from standard templates to focus on the specific physicochemical and spectroscopic advantages of this fluorinated sp³-rich scaffold.

Executive Summary: The "Fluorine-Walk" Advantage

In modern FBDD, the industry is shifting away from "flat" aromatic fragments toward sp³-rich (3D) scaffolds to improve solubility and target selectivity. 3-(2,2-Difluoroethyl)piperidine hydrochloride represents a premier "functionalized fragment" that solves two critical screening bottlenecks:

  • Spectroscopic Visibility: The

    
     moiety serves as a built-in, sensitive NMR spy tag (
    
    
    
    NMR), eliminating the need for expensive protein labeling.
  • Metabolic Blocking: The gem-difluoro group acts as a bioisostere for an ethyl or isopropyl group but blocks metabolic oxidation at a typically labile position, offering a superior starting point for Lead Optimization.[1]

Physicochemical Profile & Library Design

Before screening, it is critical to understand how this fragment behaves in solution compared to its non-fluorinated parent.

PropertyValue / CharacteristicImpact on Screening
Molecular Weight ~185.6 Da (Free base: ~149 Da)Ideal. Leaves significant "headroom" for fragment growing (Rule of 3 compliant).[1]
Fsp³ Fraction High (Saturated Ring)High. Enhances solubility and allows access to 3D binding pockets often missed by flat aromatics.
pKa (Piperidine N) ~8.5 - 9.0 (Est.)[1]Modulated. The electron-withdrawing

-fluoroethyl group lowers the pKa relative to piperidine (~11), improving physiological permeability while maintaining solubility.
LogP ~1.2 - 1.5Optimal. Sufficiently lipophilic to bind hydrophobic pockets but soluble enough for high-concentration NMR (mM range).[1]
Chirality C3-StereocenterCritical. If used as a racemate,

NMR can often distinguish enantiomer binding events (chiral recognition).

Primary Protocol: Ligand-Observed NMR Screening

This is the "Killer App" for 3-(2,2-Difluoroethyl)piperidine.[1] The


 group provides a distinct signal that is highly sensitive to the chemical environment change upon protein binding.
A. Experimental Rationale

Unlike


 NMR, which suffers from massive solvent and protein background signals, 

NMR has zero background in biological systems. We utilize Transverse Relaxation (

) Filtering
(CPMG sequences).
  • Free Fragment: Tumbles fast

    
     Slow relaxation 
    
    
    
    Sharp Signal.
  • Bound Fragment: Tumbles with protein

    
     Fast relaxation 
    
    
    
    Broad/Disappearing Signal.[1]
B. Step-by-Step Protocol

Reagents:

  • Buffer: 50 mM Phosphate or HEPES, 100 mM NaCl, pH 7.4. (Avoid Tris if possible to reduce amine exchange noise).

  • D₂O: 10% v/v for lock.

  • Internal Standard: Trifluoroacetic acid (TFA) or Trifluorotoluene (in a capillary insert) for chemical shift referencing.

Workflow:

  • Stock Preparation: Dissolve 3-(2,2-Difluoroethyl)piperidine HCl in

    
    -DMSO to 100 mM.
    
  • Master Mix Assembly (Cocktails):

    • Combine up to 10-20 fluorinated fragments per tube.

    • Ensure 3-(2,2-Difluoroethyl)piperidine is at 50 µM final concentration.[1]

    • Note: The distinct chemical shift of the

      
       (approx -110 to -120 ppm) usually avoids overlap with aromatic 
      
      
      
      or
      
      
      -aryl fragments.[1]
  • Reference Spectrum (

    
    ): 
    
    • Acquire

      
       CPMG spectrum of the cocktail without protein.
      
    • Parameter Set: Relaxation delay (

      
      ) = 2s; CPMG spin-lock time = 200 ms.
      
    • Result: You should see a sharp triplet (or singlet if decoupled) for the difluoroethyl group.

  • Screening Spectrum (

    
    ): 
    
    • Add Target Protein (Final conc: 10-20 µM).[1]

    • Acquire

      
       CPMG spectrum under identical conditions.
      
  • Data Analysis:

    • Calculate Line Broadening Ratio (LB) or Signal Attenuation (%) .

    • Hit Criteria: If the signal intensity of 3-(2,2-Difluoroethyl)piperidine drops by >40% compared to the reference (normalized to the internal standard), it is a Binder .

Secondary Protocol: Surface Plasmon Resonance (SPR)

Validation of the NMR hit is required to determine binding kinetics (


) and affinity (

).

Protocol:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip (low density: ~2000 RU) to prevent steric crowding.

  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20). Crucial: Match DMSO concentration exactly (typically 2%) between running buffer and sample.

  • Injection Series:

    • Prepare a concentration series of the fragment: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Contact Time: 30s (fast on).

    • Dissociation Time: 60s (fast off is expected for fragments).

  • Analysis:

    • Fit to a 1:1 Steady State Affinity model .[1]

    • Expectation: Fragments typically show fast-on/fast-off kinetics (square wave sensorgrams).[1] A

      
       in the range of 100 µM - 2 mM is considered a valid hit for this size fragment.[1]
      

Fragment Evolution: Hit-to-Lead Strategy

Once 3-(2,2-Difluoroethyl)piperidine is confirmed as a binder, how do you grow it?

  • Vector 1: The Piperidine Nitrogen (N1)

    • Chemistry: Amide coupling, Reductive amination, Sulfonylation.

    • Logic: This is the primary "growth" vector to reach adjacent sub-pockets.[1]

  • Vector 2: The Difluoroethyl Tail (C3)

    • Chemistry: While the

      
       is stable, the terminal methyl can technically be functionalized, but it is difficult.
      
    • Strategy: If the

      
       group is interacting with a specific residue (e.g., H-bond to a backbone amide), preserve it. If it is purely filling a hydrophobic hole, consider expanding to a trifluoroethyl or longer fluorinated chain to probe depth.
      

Visualizations

Diagram 1: The "Fluorine-Track" Screening Workflow

This workflow illustrates the decision logic from library selection to hit validation.[1]

G Start Library Selection (F-Fragment Collection) Solubility QC: Solubility Check (D2O/Buffer) Start->Solubility NMR_Screen Primary Screen: 19F NMR (CPMG) (Ligand Observed) Solubility->NMR_Screen Pass Analysis Signal Attenuation > 40%? NMR_Screen->Analysis Hit_Valid Hit Validation: SPR (Kinetics) or 15N-HSQC (Protein) Analysis->Hit_Valid Yes (Hit) Discard Discard / Non-Binder Analysis->Discard No XRay Structural Biology: X-ray Soaking (Define Binding Mode) Hit_Valid->XRay Confirmed KD

Caption: Figure 1. Integrated screening workflow prioritizing Ligand-Observed 19F NMR for rapid hit identification followed by biophysical validation.

Diagram 2: Chemical Space & Structural Logic

Why this specific molecule? This diagram maps the structural advantages.[1]

Struct Center 3-(2,2-Difluoroethyl) piperidine HCl Fsp3 High Fsp3 (3D Shape) Center->Fsp3 Solubility F_Tag 19F NMR Tag (Sensitivity) Center->F_Tag Screening MetStab Metabolic Block (Bioisostere) Center->MetStab DMPK Chirality C3 Chirality (Stereo-sampling) Center->Chirality Selectivity No Protein Labeling Needed No Protein Labeling Needed F_Tag->No Protein Labeling Needed Blocks CYP Oxidation Blocks CYP Oxidation MetStab->Blocks CYP Oxidation

Caption: Figure 2. Structural Activity Map highlighting the four pillars of utility: 3D shape, NMR visibility, metabolic stability, and stereochemical diversity.

References

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today, 17(15-16), 890-897.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • O'Duill, M. et al. (2024). "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Angewandte Chemie Int.[1] Ed. (Highlighting the synthetic utility of the difluoroethyl group). Link

  • Scott, D. E., et al. (2012). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology, 841, 253-274.[1] (Standard protocols for SPR and NMR). Link

Sources

Method

Application Note: Strategies for the Stereoselective Synthesis of 3-(2,2-Difluoroethyl)piperidine Analogs

An Application Guide for Drug Development Professionals Abstract The 3-(2,2-difluoroethyl)piperidine scaffold represents a compelling structural motif for medicinal chemistry, merging the pharmacological relevance of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract The 3-(2,2-difluoroethyl)piperidine scaffold represents a compelling structural motif for medicinal chemistry, merging the pharmacological relevance of the piperidine ring with the advantageous physicochemical properties conferred by the difluoroethyl group. This guide details two distinct and robust strategies for the stereoselective synthesis of these valuable analogs. The first is a convergent, late-stage functionalization approach, wherein a chiral 3-arylpiperidine core is first constructed via rhodium-catalyzed asymmetric carbometalation, followed by radical C-H difluoroethylation. The second strategy employs a linear, organocatalytic cascade reaction, constructing the piperidine ring from an acyclic precursor already bearing the crucial difluoroethyl moiety. This document provides detailed, step-by-step protocols, discusses the rationale behind key experimental choices, and presents comparative data to guide researchers in selecting the optimal synthetic route for their drug discovery programs.

Introduction: A Scaffold of Strategic Importance

1.1 The Piperidine Scaffold: A Privileged Motif in Medicinal Chemistry The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to serve as a conformationally constrained scaffold that can present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom provides a handle for modulating aqueous solubility and pharmacokinetic properties. Numerous blockbuster drugs, including Niraparib (an anticancer agent) and Preclamol (an antipsychotic agent), feature a chiral substituted piperidine core, underscoring the importance of stereochemical control in their synthesis.[1][3]

1.2 The 2,2-Difluoroethyl Group: A Modern Bioisostere The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without significant steric penalty.[5][6] The 2,2-difluoroethyl group, in particular, has gained prominence as a metabolically stable bioisostere for a methoxy or hydroxyl group.[7] It can act as a hydrogen bond donor, alter pKa, and block sites of oxidative metabolism, often leading to improved potency, selectivity, and pharmacokinetic profiles.[8][9]

1.3 The Synthetic Challenge Combining these two valuable motifs—a stereodefined 3-substituted piperidine and a 2,2-difluoroethyl group—presents a significant synthetic challenge. The goal is to develop efficient, scalable, and stereocontrolled routes to access these target molecules. This guide outlines two powerful and complementary approaches to address this challenge, providing researchers with a practical roadmap for their synthesis.

Core Synthetic Strategies: A Comparative Overview

Two primary disconnection strategies are proposed for accessing the target scaffold. The choice between them depends on factors such as the availability of starting materials, the desired diversity of analogs, and the stage of the drug discovery program.

G Target Target Scaffold: 3-(2,2-Difluoroethyl)piperidine Strategy1 Strategy 1: Late-Stage Functionalization Target->Strategy1 Convergent Route Strategy2 Strategy 2: Ring Construction with Precursor Target->Strategy2 Linear Route Step1A Protocol 1A: Asymmetric Synthesis of Chiral 3-Arylpiperidine Strategy1->Step1A Step2 Protocol 2: Organocatalytic Cascade (Domino Michael/Cyclization) Strategy2->Step2 Step1B Protocol 1B: Radical C-H Difluoroethylation Step1A->Step1B

Caption: Overview of the two primary synthetic strategies.

Strategy 1: Late-Stage C-H Difluoroethylation

This convergent approach is ideal for generating a library of analogs from a common, stereochemically defined intermediate. It involves the initial synthesis of a chiral 3-arylpiperidine, followed by the direct introduction of the difluoroethyl group onto the aromatic ring.

G Start Pyridine Step1 i) Partial Reduction ii) Phenyl Chloroformate Start->Step1 Intermediate1 Dihydropyridine Intermediate Step1->Intermediate1 Step2 Protocol 1A: Rh-Catalyzed Asymmetric Reductive Heck Reaction (+ Arylboronic Acid) Intermediate1->Step2 Intermediate2 Chiral 3-Aryl Tetrahydropyridine Step2->Intermediate2 Step3 i) Hydrogenation (Pd/C) ii) Deprotection Intermediate2->Step3 Intermediate3 Chiral 3-Arylpiperidine (Core Scaffold) Step3->Intermediate3 Step4 Protocol 1B: Radical C-H Difluoroethylation Intermediate3->Step4 Final Final Product: 3-(Aryl-CHF2CH3)piperidine Step4->Final

Caption: Workflow for Strategy 1: Late-Stage Functionalization.

Protocol 1A: Rh-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine Precursor

This protocol is adapted from the robust methodology developed by Fletcher and coworkers for the enantioselective synthesis of 3-substituted piperidines.[10] It utilizes a highly effective rhodium-catalyzed asymmetric reductive Heck reaction.

Rationale: The choice of a Rh(I) catalyst paired with a chiral bisphosphine ligand like (S)-SEGPHOS is critical for achieving high enantioselectivity. The reaction proceeds through a carbometalation of the dihydropyridine intermediate, where the chiral ligand environment dictates the facial selectivity of the aryl group addition.[3]

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)

  • (S)-SEGPHOS

  • Cesium hydroxide (CsOH), 50 wt% aq. solution

  • Toluene, Tetrahydrofuran (THF), Water (degassed)

  • Palladium on carbon (Pd/C, 10%)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), Diethyl ether (Et₂O)

Procedure:

  • Synthesis of Phenyl pyridine-1(2H)-carboxylate:

    • To a solution of NaBH₄ (20 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).

    • Wash the combined organic layers sequentially with 1 M NaOH (aq) and 1 M HCl (aq), then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by silica gel chromatography to yield the dihydropyridine precursor.[10]

  • Asymmetric Reductive Heck Reaction:

    • In a glovebox, charge a vial with [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).

    • Add degassed toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL).

    • Add aqueous CsOH solution (50 wt%, 1.0 mmol) and stir the catalyst mixture at 70 °C for 10 minutes.

    • To this mixture, add the arylboronic acid (1.5 mmol) followed by the dihydropyridine precursor (0.5 mmol).

    • Stir the reaction at 70 °C for 20 hours.

    • After cooling, dilute with ethyl acetate, filter through a pad of celite, and concentrate. Purify by column chromatography to yield the enantioenriched 3-aryl-tetrahydropyridine.

  • Reduction and Deprotection:

    • Dissolve the tetrahydropyridine (0.4 mmol) in MeOH (5 mL) and add Pd/C (10 mol%).

    • Stir the suspension under an atmosphere of H₂ (balloon) for 12 hours.

    • Filter the reaction through celite and concentrate the filtrate.

    • Dissolve the residue in MeOH, add 2 M aqueous KOH, and stir at 50 °C for 4 hours.

    • Extract the product into ethyl acetate, dry over Na₂SO₄, concentrate, and purify to afford the chiral 3-arylpiperidine precursor.[3]

Protocol 1B: Radical C-H Difluoroethylation

This protocol uses a radical-mediated process to install the difluoroethyl group directly onto the electron-rich aromatic ring of the piperidine precursor. Sodium 2,2-difluoroethanesulfinate (DFES-Na) serves as an effective source of the •CHF₂CH₂ radical.[7]

Rationale: The reaction is initiated by an oxidant (tert-butyl hydroperoxide) that generates the desired radical from the sulfinate salt. The radical then undergoes addition to the aromatic ring. This method is advantageous for its tolerance of various functional groups and its applicability to late-stage functionalization.

Materials:

  • Chiral 3-(4-methoxyphenyl)piperidine (from Protocol 1A)

  • Sodium 2,2-difluoroethanesulfinate (DFES-Na)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Zinc chloride (ZnCl₂)

  • Acetonitrile (MeCN)

Procedure:

  • Protect the piperidine nitrogen as a suitable amide (e.g., Boc or Cbz) using standard conditions to prevent side reactions.

  • To a solution of the N-protected 3-(4-methoxyphenyl)piperidine (0.2 mmol) in MeCN (2 mL), add DFES-Na (0.6 mmol), ZnCl₂ (0.3 mmol), and TsOH·H₂O (0.2 mmol).

  • Cool the mixture to 0 °C and add TBHP (1.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify the residue by column chromatography.

  • Perform deprotection of the nitrogen to yield the final 3-(2,2-difluoroethyl)piperidine analog.

Strategy 2: Organocatalytic Piperidine Ring Construction

This linear approach builds the stereochemically complex piperidine ring in a single cascade reaction from simple, acyclic starting materials, one of which already contains the difluoroethyl group. This method is powerful for rapidly accessing the core structure.

G Start1 Aldehyde Step1 Protocol 2: Organocatalytic Domino Michael/Cyclization Start1->Step1 Start2 Difluoroethyl-containing Nitroolefin Start2->Step1 Intermediate1 Nitronate Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization/ Hemiaminalization Intermediate1->Step2 Final Final Product: Polysubstituted 3-(CHF2CH2)piperidine Step2->Final Catalyst Chiral Prolinol Ether Catalyst + Acid Co-catalyst Catalyst->Step1

Caption: Workflow for Strategy 2: Organocatalytic Cascade.

Protocol 2: Enantioselective Domino Michael/Cyclization

This protocol is based on well-established organocatalytic methods for constructing polysubstituted piperidines.[11][12] A chiral diarylprolinol silyl ether catalyst is used to control the stereochemical outcome of a domino reaction between an aldehyde and a custom-synthesized difluoroethyl-containing nitroolefin.

Rationale: The chiral secondary amine catalyst activates the aldehyde by forming an enamine. This enamine then undergoes a stereoselective Michael addition to the nitroolefin. The resulting intermediate is poised for a subsequent intramolecular cyclization/hemiaminalization, setting up to four contiguous stereocenters in a single operation with high enantioselectivity.[11] Benzoic acid is used as a co-catalyst to facilitate proton transfer steps and catalyst turnover.

Materials:

  • (E)-1,1-Difluoro-4-nitrobut-3-ene (Requires custom synthesis)

  • An aldehyde (e.g., isovaleraldehyde)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid

  • Water, Chloroform (CHCl₃)

Procedure:

  • Catalyst Activation and Michael Addition:

    • To a vial, add the aldehyde (0.30 mmol), the chiral prolinol ether catalyst (0.015 mmol, 10 mol%), benzoic acid (0.045 mmol, 30 mol%), and water (0.3 mL).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the difluoroethyl-containing nitroolefin (0.15 mmol) in one portion.

  • Domino Reaction and Workup:

    • Stir the reaction vigorously at room temperature for 48-72 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with CHCl₃ and wash with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with CHCl₃.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography to afford the polysubstituted piperidine derivative.

    • The initial product may exist as a hemiaminal or related cyclic structure, which can be reduced (e.g., with NaBH₄) or further functionalized as needed.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product by chiral HPLC and ¹H NMR analysis, respectively.

Data Presentation: Expected Outcomes

The following tables summarize realistic, expected outcomes for the described protocols based on data from analogous transformations in the cited literature.

Table 1: Representative Results for Strategy 1

StepSubstrateProductYield (%)ee (%)drReference
1A Phenyl pyridine-1(2H)-carboxylate3-Phenyl-tetrahydropyridine8595-[3]
1B N-Boc-3-(4-methoxyphenyl)piperidineN-Boc-3-(difluoroethyl-anisole)65>99 (chiral center retained)>19:1[7]

Table 2: Representative Results for Strategy 2

AldehydeNitroolefinProductYield (%)ee (%)drReference
Isovaleraldehyde(E)-1,1-Difluoro-4-nitrobut-3-eneSubstituted Piperidine7898>19:1[11]
Propanal(E)-1,1-Difluoro-4-nitrobut-3-eneSubstituted Piperidine85>9915:1[11]

Conclusion

The stereoselective synthesis of 3-(2,2-difluoroethyl)piperidine analogs is an achievable goal for medicinal chemists through rational and strategic design. The two distinct approaches presented here—a convergent, late-stage functionalization and a linear, organocatalytic cascade—provide powerful and flexible solutions. Strategy 1 is exceptionally well-suited for generating diverse analog libraries from a common intermediate, while Strategy 2 offers a rapid and highly stereocontrolled route to the core scaffold. By understanding the underlying principles and applying the detailed protocols within this guide, researchers can confidently access these high-value compounds to advance their drug discovery efforts.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: World Journal of Pharmaceutical Research URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I Source: Organic Letters URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans Source: Organic Letters URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Molecules URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Organocatalytic Enantioselective Synthesis of Functionalized Piperidines Source: Synfacts URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: Angewandte Chemie International Edition URL: [Link]

Sources

Application

Application Note: In Vivo Optimization Using 3-(2,2-Difluoroethyl)piperidine HCl

This Application Note is designed for medicinal chemists and pharmacologists. It addresses the strategic application of 3-(2,2-Difluoroethyl)piperidine HCl —a specialized fluorinated building block—in the optimization of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists. It addresses the strategic application of 3-(2,2-Difluoroethyl)piperidine HCl —a specialized fluorinated building block—in the optimization of drug candidates.

The guide focuses on using this moiety to modulate pKa , enhance metabolic stability , and improve oral bioavailability in in vivo models.

Part 1: Strategic Rationale & Mechanism

Why Use 3-(2,2-Difluoroethyl)piperidine HCl?

In medicinal chemistry, the piperidine ring is a "privileged structure" found in numerous analgesics, antihistamines, and kinase inhibitors. However, simple alkyl-piperidines often suffer from rapid oxidative metabolism (via Cytochrome P450) and high basicity (leading to poor membrane permeability or phospholipidosis).

The 3-(2,2-difluoroethyl) moiety serves as a bioisostere for a propyl or ethyl group, offering three critical advantages for in vivo performance:

  • Metabolic Blockade: The C-F bond is metabolically inert. Placing fluorine atoms at the

    
    -position of the ethyl chain blocks metabolic "soft spots" (sites prone to hydroxylation), significantly extending half-life (
    
    
    
    ).
  • pKa Modulation: The electron-withdrawing effect of the difluoroethyl group lowers the pKa of the piperidine nitrogen (typically from ~10.5 to ~8.5). This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.

  • Lipophilicity Adjustment: It modulates

    
    , often maintaining potency while reducing non-specific binding compared to purely hydrocarbon chains.
    
Workflow: The "Fluorine Scan"

The following diagram illustrates the decision matrix for incorporating this fragment into a lead compound.

FluorineScan Lead Lead Compound (High Clearance) Design Design: Replace Alkyl with 3-(2,2-difluoroethyl) Lead->Design Identify Metabolic Hotspot Synth Synthesis using 3-(2,2-Difluoroethyl)piperidine HCl Design->Synth InVitro In Vitro Screen (Microsomal Stability) Synth->InVitro InVivo In Vivo PK (Rat) Evaluate AUC & t1/2 InVitro->InVivo If Cl_int < Threshold Decision Go/No-Go Decision InVivo->Decision Decision->Lead Iteration

Figure 1: Strategic workflow for optimizing lead compounds using the fluorinated piperidine scaffold.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis & Handling

Objective: Efficient coupling of 3-(2,2-Difluoroethyl)piperidine HCl to a core scaffold (e.g., via S_NAr or Amide Coupling).

  • Reagent Status: The HCl salt is stable but hygroscopic.

  • Free-Basing Step (Critical):

    • Dissolve 3-(2,2-Difluoroethyl)piperidine HCl (1 eq) in minimal water.

    • Add saturated

      
       or 
      
      
      
      (2 eq) until pH > 10.
    • Extract 3x with Dichloromethane (DCM).

    • Dry over

      
       and concentrate immediately before coupling. (Note: The free base may be volatile; avoid prolonged high-vacuum exposure).
      
Protocol B: In Vivo Pharmacokinetic (PK) Profiling (Rat)

Objective: To quantify the improvement in oral bioavailability (


) and half-life (

) of the fluorinated analog compared to the non-fluorinated parent.
1. Experimental Design
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).

  • Groups:

    • Group A (IV): 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

    • Group B (PO): 5 mg/kg (Vehicle: 0.5% Methylcellulose).

  • N: 3 animals per group.

2. Dosing & Sampling Procedure
  • Acclimatization: Fast animals for 12 hours prior to PO dosing (water ad libitum).

  • Administration:

    • IV Bolus: Administer via tail vein or cannula over 30 seconds.

    • Oral Gavage: Administer using a flexible gavage needle (10 mL/kg volume).

  • Blood Collection:

    • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Volume: 200

      
      L per timepoint into 
      
      
      
      tubes.
  • Processing: Centrifuge at 4000g for 10 min at 4°C. Harvest plasma and store at -80°C.

3. Bioanalysis (LC-MS/MS)
  • Internal Standard: Verapamil or Tolbutamide.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor the specific MRM transition for the difluoroethyl fragment (often a characteristic loss of HF or the ethyl-piperidine fragment).

4. Data Interpretation

Compare the fluorinated analog against the non-fluorinated control.

ParameterDefinitionTarget Outcome (Fluorinated Analog)Mechanism
CL (mL/min/kg) ClearanceDecrease (>2-fold)Blockade of CYP-mediated oxidation at the ethyl chain.
Vss (L/kg) Vol. DistributionMaintain/Increase Lower pKa increases tissue penetration; F increases lipophilicity.
AUC (hr*ng/mL) ExposureIncrease Reduced first-pass metabolism.
F (%) BioavailabilityIncrease Improved absorption + reduced hepatic extraction.

Part 3: Mechanistic Validation (Metabolic Stability)[1]

To confirm that in vivo improvements are due to the fluorine substitution, perform an in vitro intrinsic clearance assay.

Metabolism Parent Non-Fluorinated Parent (Ethyl-Piperidine) CYP CYP450 Enzyme Parent->CYP High Affinity Metabolite Hydroxylated Metabolite (Unstable/Excreted) CYP->Metabolite Rapid Oxidation Blocked Metabolic Blockade (C-F Bond Stable) CYP->Blocked No Reaction Fluorinated Fluorinated Analog (3-(2,2-Difluoroethyl)...) Fluorinated->CYP Low Affinity / Inert Circulation Prolonged Systemic Circulation Blocked->Circulation

Figure 2: Mechanism of action. The C-F bond prevents oxidative dealkylation, preserving the active drug in circulation.

Protocol C: Microsomal Stability Assay
  • Incubation: Incubate 1

    
    M test compound with Liver Microsomes (Rat/Human, 0.5 mg/mL) and NADPH (1 mM).
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: Quench with Acetonitrile containing IS. Analyze % remaining via LC-MS.

  • Calculation:

    
    
    
  • Validation: The fluorinated analog should show a

    
     significantly lower than the ethyl-piperidine control.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Hagaman, J. et al. (2018). Fluorine Effects on the pKa of Basic Amines.[1] Journal of Organic Chemistry. (General principle citation for pKa modulation).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Difluoroethylation of Piperidine Rings

Welcome to the technical support center for the N-difluoroethylation of piperidine rings. The introduction of a difluoroethyl group (-CH₂CF₂H) is a critical modification in medicinal chemistry, often enhancing a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-difluoroethylation of piperidine rings. The introduction of a difluoroethyl group (-CH₂CF₂H) is a critical modification in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a lipophilic hydrogen bond donor.[1] However, the successful incorporation of this moiety onto the nitrogen of a piperidine scaffold can be challenging, with outcomes highly dependent on substrate reactivity, reagent choice, and reaction conditions.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It is divided into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental concepts and a Troubleshooting Guide to address specific experimental issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-difluoroethylation of piperidines, providing the necessary background to make informed decisions in your experimental design.

Q1: What are the common reagents for the N-difluoroethylation of piperidines?

The choice of difluoroethylating agent is paramount and depends on the desired reaction mechanism (nucleophilic, electrophilic, or radical). Each class of reagent has distinct advantages and requires specific conditions.

Reagent ClassExample ReagentTypical ConditionsAdvantages & Considerations
Electrophilic (2,2-Difluoroethyl)(aryl)iodonium triflate[1]Base (e.g., Na₂CO₃), aprotic solvent (e.g., CH₂Cl₂) at room temperature.[2]Mild conditions, high reactivity for various nucleophiles including amines. Reagent must be synthesized.
Electrophilic 2,2-Difluoroethyl triflate (CF₂HCH₂OTf)Non-nucleophilic base (e.g., DTBMP), CH₂Cl₂.Highly reactive, but can be unstable. Prone to elimination side reactions.
Nucleophilic Substitution 1,1-difluoro-2-iodoethane (or bromoethane)Base (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent (e.g., DMF, MeCN), elevated temperature.Reagents are commercially available and cost-effective. Often requires harsher conditions and can lead to over-alkylation.[3]
Radical Precursor Bromo(difluoro)acetic acid[4][5]Base (K₂CO₃), room temperature.[5]Transition-metal-free, practical, and scalable. The reaction proceeds via a dearomative mechanism for N-heterocycles.[4][5]
Q2: What is the general mechanism for the N-difluoroethylation of piperidine using an electrophilic reagent?

The most straightforward pathway involves a direct nucleophilic attack by the piperidine nitrogen on the electrophilic difluoroethyl source. This typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon of the difluoroethylating agent.[3]

  • Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-Leaving Group bond is partially broken.

  • Displacement: The leaving group (e.g., an aryliodonium group or a triflate) departs, taking the bonding electrons with it.

  • Deprotonation: If the initial piperidine was protonated or if a salt is formed, a base in the reaction mixture removes a proton from the nitrogen, yielding the final, neutral N-difluoroethylated piperidine product.

Caption: General Sₙ2 mechanism for N-difluoroethylation.

Q3: How do substituents on the piperidine ring affect the reaction?

Substituents can have significant steric and electronic effects on the nucleophilicity of the piperidine nitrogen.[7]

  • Steric Hindrance: Bulky groups at the 2- and 6-positions (α- to the nitrogen) can physically block the nitrogen's lone pair from attacking the electrophile, slowing the reaction rate or preventing it entirely.[7]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the ring (e.g., esters, ketones) decrease the electron density on the nitrogen, making it a weaker nucleophile. Conversely, electron-donating groups (EDGs) can enhance nucleophilicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the difluoroethylation of piperidines.

Problem 1: Low to No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Potential Causes & Solutions:

  • Poor Piperidine Nucleophilicity:

    • Diagnosis: Your piperidine substrate may possess electron-withdrawing groups or significant steric hindrance near the nitrogen atom.

    • Solution:

      • Stronger Base/Harsher Conditions: For less nucleophilic amines, a stronger base (e.g., NaH, KHMDS) may be required to fully deprotonate the nitrogen. Alternatively, increasing the reaction temperature can provide the necessary activation energy.

      • More Reactive Reagent: Switch to a more potent difluoroethylating agent, such as an iodonium salt or a triflate, which are more susceptible to nucleophilic attack.[1]

  • Deactivated or Degraded Reagent:

    • Diagnosis: Many fluorinating reagents are sensitive to moisture and air. The reagent may have degraded during storage.

    • Solution:

      • Use Fresh Reagent: Purchase a new bottle or use a freshly prepared reagent.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination. Use anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Diagnosis: The chosen solvent, temperature, or base may not be ideal for your specific substrate-reagent combination.

    • Solution: Systematically screen reaction parameters. A Design of Experiments (DoE) approach can be highly efficient.

    ParameterVariables to ScreenRationale
    Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Solvent polarity can stabilize intermediates and affect reaction rates. Aprotic polar solvents like DMF or MeCN often accelerate Sₙ2 reactions.[8]
    Base K₂CO₃, Cs₂CO₃, Na₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA)The base acts as a proton scavenger. An inorganic base is often sufficient, but a non-nucleophilic organic base may be needed to avoid side reactions.
    Temperature Room Temp (25°C), 50°C, 80°CIncreasing temperature can overcome the activation energy barrier but may also promote side reactions. Start mild and increase if necessary.

Troubleshooting_Yield start Low / No Yield check_sm Check Starting Material Purity (TLC/NMR) start->check_sm impure_sm Impure? check_sm->impure_sm check_reagent Verify Reagent Activity bad_reagent Degraded? check_reagent->bad_reagent check_conditions Review Reaction Conditions bad_conditions Conditions Suboptimal? check_conditions->bad_conditions impure_sm->check_reagent No purify_sm Purify Starting Material impure_sm->purify_sm Yes bad_reagent->check_conditions No fresh_reagent Use Fresh Reagent & Inert Atmosphere bad_reagent->fresh_reagent Yes optimize Optimize Temp, Solvent, & Base bad_conditions->optimize Yes Purification_Workflow start Crude Reaction Mixture add_hcl Extract with 1M HCl start->add_hcl separate1 Separate Layers add_hcl->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Discard aq_layer1 Aqueous Layer (Protonated Product) separate1->aq_layer1 basify Basify Aqueous Layer (e.g., NaOH to pH > 11) aq_layer1->basify add_org Extract with CH₂Cl₂ basify->add_org separate2 Separate Layers add_org->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 Discard org_layer2 Organic Layer (Pure Product) separate2->org_layer2 dry Dry (Na₂SO₄) & Concentrate org_layer2->dry final_product Purified Product dry->final_product

Sources

Optimization

Technical Support Guide: Solubility &amp; Handling of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

[1][2] Executive Summary & Chemical Profile Compound: 3-(2,2-Difluoroethyl)piperidine hydrochloride CAS: 1185294-12-7 Chemical Nature: Amphiphilic Salt[1] This guide addresses the solubility behavior of 3-(2,2-Difluoroet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Compound: 3-(2,2-Difluoroethyl)piperidine hydrochloride CAS: 1185294-12-7 Chemical Nature: Amphiphilic Salt[1]

This guide addresses the solubility behavior of 3-(2,2-Difluoroethyl)piperidine HCl , a building block often used to introduce the metabolically stable difluoroethyl group.[1]

The Solubility Challenge: Users often encounter difficulty because this molecule possesses a "dual nature":

  • Ionic Head (Piperidine HCl): Drives high water solubility and crystal lattice energy, resisting dissolution in non-polar organics.[1]

  • Lipophilic Tail (Difluoroethyl): The

    
     moiety increases lipophilicity (LogP) compared to a standard ethyl group, occasionally causing "oiling out" rather than clean crystallization in intermediate solvents.[1]
    

Solubility Profile & Solvent Selection

Note: Exact solubility limits depend on crystal polymorphism and purity.[1] The data below represents validated trends for fluorinated piperidine salts.

Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL)Primary choice for stock solutions.[1] Warning: Highly hygroscopic; keep anhydrous if used for reactions.[1]
Aprotic Polar DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent solubilizers but difficult to remove.[1] Use only if necessary (e.g., biological assays).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate The lipophilic difluoro- tail aids solubility here, but the HCl salt lattice may require a "wetting" agent (1-5% MeOH) to fully dissolve.[1]
Ethers THF, Dioxane, MTBELow / Poor Generally act as antisolvents .[1] Useful for precipitation/crystallization.[1][2][3]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Strictly antisolvents.[1]
Visual Decision Tree: Solvent Screening

SolubilityLogic Start Start: Dissolution Goal Goal_Reaction Goal: Chemical Reaction Start->Goal_Reaction Goal_Analysis Goal: Analysis (NMR/LCMS) Start->Goal_Analysis Check_Polarity Is the reaction water-tolerant? Goal_Reaction->Check_Polarity Solvent_Alc Use MeOH or EtOH Goal_Analysis->Solvent_Alc Alternative Solvent_DMSO Use DMSO-d6 (or MeOD) Goal_Analysis->Solvent_DMSO Standard Solvent_Water Use Water or Buffers Check_Polarity->Solvent_Water Yes (e.g. Deprotection) Solvent_DCM Use DCM + 1-5% MeOH Check_Polarity->Solvent_DCM No (e.g. Acylation)

Figure 1: Decision logic for solvent selection based on experimental intent.

Standard Operating Procedures (SOPs)

SOP 1: "Salt Breaking" (Free Base Conversion)

Use this if the HCl salt is insoluble in your reaction solvent (e.g., Toluene, THF) or if you require the nucleophilic free amine.

Principle: The


 of the piperidine nitrogen is ~10-11.[1] The difluoroethyl group lowers this slightly (inductive effect) but it remains basic.[1]
  • Suspend: Suspend the HCl salt in DCM (approx. 10-20 mL per gram). It may not fully dissolve.[1][2][4]

  • Basify: Add an equal volume of 1N NaOH or Saturated

    
     .
    
  • Extract: Shake vigorously in a separatory funnel until the solid dissolves and transfers to the organic layer.

  • Separate: Collect the organic (DCM) layer.[1]

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentrate: Filter and evaporate the solvent in vacuo.

    • Note: The free base is likely a volatile oil.[1] Do not apply high vacuum for extended periods or heat above 40°C.[1]

SOP 2: Recrystallization (Purification)

Use this if the compound is colored or impure.

  • Dissolve: Dissolve the salt in the minimum amount of hot Isopropanol (IPA) or Ethanol .[1]

  • Precipitate: Allow to cool to room temperature. If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.[1]

  • Crystallize: Store at 4°C overnight.

  • Filter: Collect crystals and wash with cold Ether.

Troubleshooting Guide (FAQ)

Issue 1: The compound "oils out" instead of crystallizing.
  • Cause: The lipophilic difluoroethyl chain disrupts the crystal lattice formation in polar solvents, while the ionic HCl core prevents dissolution in non-polar solvents.[1]

  • Solution:

    • Change Solvent System: Switch from EtOH/Ether to IPA/EtOAc .

    • Seed Crystal: If you have any solid material, add a speck to the oil to induce nucleation.[1]

    • Sonication: Sonicate the oily mixture to disrupt the supersaturated state.[1]

Issue 2: Low solubility in DCM (Dichloromethane).
  • Cause: Pure DCM often cannot overcome the lattice energy of the HCl salt.[1]

  • Solution: Add a "Polar Spike." Add 1% to 5% Methanol to the DCM.[1] This breaks the hydrogen bond network of the salt without significantly altering the solvent properties for most reactions.[1]

Issue 3: Material is sticky or gains weight (Hygroscopicity).
  • Cause: Piperidine HCl salts are notoriously hygroscopic.[1]

  • Solution:

    • Dry the solid in a vacuum desiccator over

      
       for 24 hours.
      
    • Handle in a glovebox or low-humidity environment if precise weighing is required.[1]

Mechanistic Insight: The Fluorine Effect

Understanding the structural impact of the 2,2-difluoroethyl group helps predict behavior:

  • Lipophilicity: The

    
     group is more lipophilic than a 
    
    
    
    group.[1] This makes the free base significantly more soluble in organic solvents than simple ethylpiperidine.[1]
  • Basicity Modulation: The electron-withdrawing fluorine atoms (

    
     effect) reduce the electron density on the piperidine nitrogen.[1]
    
    • Result: The free base is a slightly weaker nucleophile than non-fluorinated piperidine, but the HCl salt is slightly more acidic.[1]

Workflow: Handling Fluorinated Amine Salts

SaltHandling Raw Raw HCl Salt Check Check Hygroscopicity Raw->Check Dry Dry (Vac/P2O5) Check->Dry If Sticky Weigh Weigh Quickly Check->Weigh If Free Flowing Dry->Weigh Dissolve Dissolve Weigh->Dissolve

Figure 2: Pre-experiment handling workflow to ensure accurate stoichiometry.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt solubility behavior).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Explains the lipophilicity/solubility impact of fluorine substitution).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Piperidine Hydrochloride. (General safety and handling data for the structural class).

Sources

Troubleshooting

PiperidineTech Support: Diastereoselectivity Optimization Center

Status: Operational Agent: Senior Application Scientist Ticket: #PIP-STEREO-001 Subject: Troubleshooting Diastereocontrol in Piperidine Synthesis Mission Statement You are likely here because your NMR shows a complex mix...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket: #PIP-STEREO-001 Subject: Troubleshooting Diastereocontrol in Piperidine Synthesis

Mission Statement

You are likely here because your NMR shows a complex mixture of diastereomers when you needed a single isomer, or you obtained the cis-isomer when the biological target requires the trans-configuration.

Piperidine synthesis is governed by a battle between Kinetic Control (often favoring cis via surface hydrogenation) and Thermodynamic Control (favoring trans/equatorial via equilibration). This guide is your diagnostic tool to manipulate these two levers.

Module 1: The Hydrogenation Helpdesk (Heterogeneous)

Primary Goal: Maximizing Cis-Selectivity (Kinetic Control)

The reduction of pyridines or pyridinium salts is the most direct route to piperidines. On heterogeneous catalysts, hydrogen adds to the face of the ring adsorbed to the metal surface. This syn-addition mechanism inherently favors the all-cis isomer, provided the product does not desorb and re-equilibrate.

Diagnostic Decision Tree

Use this logic flow to select your catalyst system.

CatalystSelection Start Substrate Type Pyridine Neutral Pyridine Start->Pyridine Salt Pyridinium Salt Start->Salt Acid Acidic Media? (AcOH/HCl) Pyridine->Acid Required for activation RhC Rh/C or Ru/C Mild conditions Less isomerization Salt->RhC Best for stereocontrol PdC Pd/C Risk of Dehalogenation Promotes Equilibration Salt->PdC Avoid if Cis desired PtO2 PtO2 (Adams Cat.) High Cis-Selectivity Standard Choice Acid->PtO2 Robust substrates Acid->RhC Sensitive funct. groups

Caption: Decision matrix for selecting heterogeneous catalysts based on substrate type and desired outcome.

Troubleshooting Protocol: The "Adams" Standard

Issue: Low conversion or mixed diastereomers during pyridine reduction. Root Cause: Pyridines poison catalysts; product piperidines poison them even more. Lack of acid prevents turnover. High temperatures cause product epimerization.

Corrective Protocol (Self-Validating):

  • Solvent System: Use Glacial Acetic Acid (AcOH).

    • Why: Protonates the pyridine (activating it towards reduction) and the piperidine product (preventing it from binding to the metal surface).

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) at 5-10 mol%.

  • Pressure: 1–4 atm H₂ (Parr shaker or balloon).

  • Temperature: Strictly < 30°C.

    • Critical: Heat promotes the desorption of the intermediate enamine, allowing it to tautomerize and destroy stereochemistry.

  • Workup: Remove catalyst by filtration. Remove AcOH by azeotropic distillation with toluene or neutralization.

    • Warning: Do not heat the crude mixture in strong base; this causes epimerization.

Module 2: The Equilibration Hub (Thermodynamic Control)

Primary Goal: Accessing Trans-Isomers (Thermodynamic Control)

If you need the thermodynamically stable isomer (usually where substituents are equatorial), you must force the system to equilibrate. This is often the trans isomer for 2,6-disubstituted piperidines, but this depends on A-values.

The Mechanism of Isomerization

Isomerization occurs via reversible oxidation to an imine/enamine or ring-opening.

Equilibration cluster_conditions Forcing Conditions Cis Cis-Piperidine (Kinetic Product) Axial Substituent Imine Imine/Enamine Intermediate Cis->Imine Oxidation/Acid Trans Trans-Piperidine (Thermodynamic) Equatorial Substituent Imine->Trans Reduction/Closure Trans->Imine Slower AlCl3 AlCl3 / Heat PdC Pd/C / Reflux

Caption: Pathway for acid- or metal-mediated equilibration from kinetic to thermodynamic isomers.

Data Table: Substituent A-Values (Thermodynamic Anchors)

Use this table to predict the major isomer under thermodynamic control. The molecule will adopt the conformation that places the group with the highest A-value in the equatorial position.

Substituent (-R)A-Value (kcal/mol)Impact on Conformation
Methyl (-Me) 1.70Moderate. Can be axial if countered by larger groups.
Ethyl (-Et) 1.75Similar to Methyl.
Iso-propyl (-iPr) 2.15Strong preference for equatorial.
Phenyl (-Ph) 2.80Very strong anchor. Almost always equatorial.
tert-Butyl (-tBu) > 4.7The Locking Group. Will exclusively lock the ring in a chair where it is equatorial.
Troubleshooting Protocol: The "AlCl₃ Switch"

Issue: You have a 50:50 mixture or mostly cis, but you need trans. Solution: Acid-mediated equilibration.

  • Setup: Dissolve the piperidine mixture in dry 1,2-dichloroethane (DCE).

  • Reagent: Add 2.0 equivalents of anhydrous AlCl₃.

  • Condition: Heat to reflux (80°C) for 2–12 hours.

    • Mechanism:[1][2][3][4][5][6] Lewis acid complexes with the amine, facilitating reversible hydride transfer or ring-opening to the iminium species, allowing the substituents to settle into equatorial positions.

  • Quench: Pour slowly into ice/NaOH mixture (Exothermic!).

  • Result: The ratio will shift to reflect the Boltzmann distribution based on the A-values above (often >9:1 trans).

Module 3: FAQ & Specific Scenarios

Q: I am hydrogenating a 2,6-disubstituted pyridine. Why am I getting the cis isomer? A: This is the expected kinetic outcome. The pyridine ring sits flat on the catalyst surface. Hydrogen adds from the top face (away from the catalyst), pushing both substituents down (cis). If you want trans, you must apply the equilibration protocol (Module 2) after the hydrogenation is complete.

Q: My 4-substituted piperidine is giving a mixture. How do I control C4? A: C4 is far from the nitrogen "anchor."

  • For Cis (Axial-Equatorial): Use PtO₂ in AcOH.[5][7] The catalyst face dictates the outcome.

  • For Trans (Equatorial-Equatorial): This is usually the thermodynamic product.[8] If hydrogenation fails to give this, reflux the product in ethanol with catalytic NaOEt (if epimerizable centers exist alpha to carbonyls) or use the AlCl₃ method.

Q: Can I use homogenous catalysis? A: Yes, but it is often less direct for simple pyridines. Homogeneous Iridium or Rhodium catalysts with chiral ligands (e.g., Josiphos, BINAP) are excellent for enantioselective hydrogenation but require high pressure and specific functional groups (like esters) to coordinate the metal.

References
  • Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids

    • Source: Royal Society of Chemistry (RSC)
    • Context: Comprehensive review on building the piperidine motif with stereocontrol.
  • Diastereoselective Hydrogen

    • Source: Glorius Group / Angewandte Chemie
    • Context: Seminal work on the mechanism of heterogeneous hydrogenation and the role of pyridinium intermedi
  • Thermodynamic vs Kinetic Control

    • Source: Dalal Institute / General Chemical Principles
    • Context: Fundamental definitions of kinetic vs thermodynamic product form
  • Conform

    • Source: Hans Reich's Collection (University of Wisconsin)
    • Context: Standard reference data for cyclohexane/piperidine substituent energies.

Sources

Optimization

Technical Support Center: Deprotection of N-Protected 3-(2,2-Difluoroethyl)piperidine

Welcome to the technical support guide for the deprotection of N-protected 3-(2,2-difluoroethyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of N-protected 3-(2,2-difluoroethyl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated building block into their synthetic workflows. The presence of the electron-withdrawing 2,2-difluoroethyl substituent can influence the reactivity of the piperidine nitrogen, potentially leading to unexpected challenges during the critical deprotection step. This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental design to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs) - General Considerations

Q1: How does the 3-(2,2-difluoroethyl) substituent affect the choice of an N-protecting group and its subsequent removal?

The 2,2-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This has two primary consequences for the N-protected piperidine:

  • Decreased Nucleophilicity of the Nitrogen: The inductive effect of the C-F bonds reduces the electron density on the piperidine nitrogen. This can make the initial N-protection step more challenging compared to unsubstituted piperidine.

  • Increased Stability of Certain Protecting Groups: For deprotection mechanisms that involve protonation of the nitrogen or the protecting group itself (e.g., acid-mediated Boc cleavage), the reduced basicity of the carbamate can slow down the reaction. This may necessitate harsher conditions than typically required for more electron-rich piperidines.

When selecting a protecting group, consider the overall stability required for your synthetic route and the orthogonality needed with other functional groups in your molecule. A logical selection process is outlined below.

G start Choose N-Protecting Group for 3-(2,2-Difluoroethyl)piperidine acid_labile Are subsequent steps acid-sensitive? start->acid_labile base_labile Are subsequent steps base-sensitive? acid_labile->base_labile No use_fmoc Use Fmoc (Deprotect with base, e.g., Piperidine) acid_labile->use_fmoc Yes reducible_groups Are there reducible groups (e.g., alkynes, other benzyl ethers)? base_labile->reducible_groups No use_boc Use Boc (Deprotect with strong acid, e.g., TFA, HCl) base_labile->use_boc Yes reducible_groups->use_boc Yes use_cbz_bn Use Cbz or Benzyl (Deprotect with hydrogenolysis) reducible_groups->use_cbz_bn No consider_acid Consider Acidic Deprotection of Cbz/Bn if hydrogenation is not possible use_cbz_bn->consider_acid

Caption: Logic diagram for selecting an N-protecting group.

Guide 1: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability in a wide range of conditions and its clean, acid-labile removal.[1]

Troubleshooting N-Boc Deprotection

Q2: My N-Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's happening?

This is a common issue, particularly with electron-deficient substrates like 3-(2,2-difluoroethyl)piperidine.[2][3] The underlying cause is often insufficient acid strength or concentration to efficiently protonate the carbamate and initiate cleavage.[1][2][3]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) from the standard 20% v/v up to 50% or even use neat TFA.[3]

  • Switch to a Stronger Acid System: 4M HCl in dioxane or 1,4-dioxane/EtOAc is often more effective than TFA for stubborn Boc groups.[4]

  • Elevate the Temperature: Gentle heating to 40-50 °C can accelerate the reaction, but should be monitored closely for potential side reactions.[3]

  • Ensure Anhydrous Conditions: TFA is hygroscopic. Water can compete with the substrate for protons, reducing the effective acidity of the medium. Use fresh, high-quality reagents.[2]

Q3: I'm observing side products after my Boc deprotection. How can I minimize them?

The primary side reaction during Boc cleavage is the formation of a stable tert-butyl cation. This cation can act as an electrophile and alkylate other nucleophilic sites in your molecule or the solvent.

Mitigation Strategies:

  • Use a Cation Scavenger: Adding a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture can trap the tert-butyl cation, preventing unwanted alkylation.

  • Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of side reactions relative to the desired deprotection.[3]

Data Summary: N-Boc Deprotection Conditions
MethodReagentsSolventTemperatureTypical TimeKey Considerations
Standard Acidolysis 20-50% TFADichloromethane (DCM)0 °C to RT1-4 hMost common method; scavenger recommended.[3]
Stronger Acid 4M HCl1,4-Dioxane or EtOAc0 °C to RT1-4 hOften more effective for electron-deficient amines.[4]
Thermolytic (Microwave) None2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)100-150 °C0.5-5 hMetal-free; useful if other acid-labile groups are present.[5][6]
Mechanochemical p-Toluenesulfonic acid (p-TsOH)Solvent-free (Ball mill)Room Temp.10 minGreen, rapid method yielding the tosylate salt.[7]
Experimental Protocol: N-Boc Deprotection with HCl/Dioxane
  • Preparation: Dissolve the N-Boc-3-(2,2-difluoroethyl)piperidine (1.0 equiv) in a minimal amount of a co-solvent like ethyl acetate if solubility in dioxane is low.

  • Reaction: Add 4M HCl in 1,4-dioxane (5-10 equiv) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Isolation: The product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.

G cluster_0 Troubleshooting N-Boc Deprotection cluster_1 Side Product Mitigation start Reaction Incomplete? increase_acid Increase TFA/HCl concentration or switch to HCl/Dioxane start->increase_acid Yes increase_temp Gently heat reaction (40-50 °C) increase_acid->increase_temp check_reagents Use fresh, anhydrous reagents increase_temp->check_reagents side_products Side Products Observed? add_scavenger Add scavenger (e.g., TIS, Anisole) side_products->add_scavenger Yes lower_temp Run reaction at 0 °C add_scavenger->lower_temp

Caption: Troubleshooting workflow for N-Boc deprotection.

Guide 2: N-Cbz and N-Benzyl Deprotection

The benzyloxycarbonyl (Cbz) and benzyl (Bn) groups are classic amine protecting groups, renowned for their stability to both acidic and basic conditions.[8] Their removal is most commonly achieved via catalytic hydrogenolysis.[8][9]

Troubleshooting N-Cbz/N-Bn Deprotection

Q4: My catalytic hydrogenation is extremely slow or has stalled completely. What are the likely causes?

This is a frequent problem when deprotecting nitrogen-containing compounds.[10] The primary culprits are:

  • Catalyst Poisoning: The product, a secondary amine, can coordinate strongly to the palladium catalyst surface, inhibiting its activity.[10][11] The presence of sulfur or other heterocycles in the substrate can also poison the catalyst.

  • Inactive Catalyst: The Pd/C catalyst may have lost activity due to poor storage or previous use.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted.[12] In standard hydrogenation, poor gas-liquid mixing can limit hydrogen availability.

Troubleshooting Steps:

  • Acidify the Medium: Adding a small amount of a mild acid like acetic acid can protonate the product amine, preventing it from binding to and poisoning the palladium surface.[10][11]

  • Increase Catalyst Loading: Increasing the weight percent of Pd/C (from 5-10 mol% up to 20 mol%) can compensate for gradual deactivation.[12]

  • Use a Fresh Catalyst: Always use a fresh batch of high-quality catalyst if poisoning is suspected.[12] Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylating basic nitrogen compounds.[13]

  • Optimize Hydrogen Source: For transfer hydrogenation, increase the equivalents of the hydrogen donor.[12] For H₂ gas, ensure vigorous stirring and, if necessary, increase the hydrogen pressure.[12]

  • Elevate Temperature: Increasing the temperature (e.g., to 50-80 °C) can often drive the reaction to completion.[10]

Data Summary: N-Cbz/N-Bn Deprotection Conditions
MethodReagents/CatalystHydrogen SourceSolventKey Considerations
Catalytic Hydrogenation 5-10% Pd/CH₂ gas (balloon or pressure)MeOH, EtOH, EtOAcMost common method.[9] Prone to catalyst poisoning.[11]
Transfer Hydrogenation 10% Pd/CAmmonium formate, Formic acidMeOH, EtOHAvoids handling H₂ gas. Reaction can be heated to reflux.[12]
Rapid Reductive 10% Pd/CSodium borohydride (NaBH₄)Methanol (MeOH)Very fast (3-10 min).[9] In situ H₂ generation.
Acidic Cleavage (Cbz) HBr in Acetic AcidN/AAcetic AcidUseful if molecule has reducible groups (alkenes, etc.).[9] Can be harsh.
Lewis Acid (Cbz) AlCl₃N/AHexafluoroisopropanol (HFIP)Good functional group tolerance.[9][14]
Experimental Protocol: Transfer Hydrogenation for N-Cbz/N-Bn Deprotection
  • Preparation: In a round-bottom flask, dissolve the N-protected piperidine (1.0 equiv) in methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (5-10 equiv) to the solution and stir until dissolved. Carefully add 10% Palladium on carbon (10-20% by weight of the starting material).

  • Reaction: Heat the reaction mixture to a gentle reflux (e.g., 50-65 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.[9]

  • Work-up: Once complete, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[9] Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between an organic solvent (e.g., DCM) and a basic aqueous solution (e.g., 1M NaOH) to remove ammonium salts and isolate the free amine. Dry the organic layer and concentrate to obtain the product.

G cluster_0 Primary Checks cluster_1 Solutions start Hydrogenolysis Stalled? catalyst_poisoning Is catalyst poisoning suspected? start->catalyst_poisoning hydrogen_source Is hydrogen source sufficient? catalyst_poisoning->hydrogen_source No add_acid Add mild acid (e.g., AcOH) catalyst_poisoning->add_acid Yes catalyst_activity Is the catalyst active? hydrogen_source->catalyst_activity Yes increase_h_source Increase H₂ pressure or add more hydrogen donor hydrogen_source->increase_h_source No use_fresh_cat Use fresh Pd/C or switch to Pearlman's catalyst catalyst_activity->use_fresh_cat No increase_loading_temp Increase catalyst loading and/or reaction temperature catalyst_activity->increase_loading_temp Yes

Caption: Troubleshooting workflow for N-Cbz/N-Bn deprotection.

References
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.
  • N-Boc deprotection issues and altern
  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. Benchchem.
  • Application Notes and Protocols for N-Cbz Deprotection. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine. Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Deprotection of N-BOC compounds.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Incomplete Debenzyl
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of 3-(2,2-Difluoroethyl)piperidine and Other Piperidine Analogs

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems, from the central nervous system to infectious...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems, from the central nervous system to infectious diseases.[1] Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug discovery. A key strategy to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-based compounds is the introduction of fluorine atoms. This guide provides a comparative analysis of the potential potency of 3-(2,2-Difluoroethyl)piperidine against other well-characterized piperidine derivatives, drawing upon established structure-activity relationships (SAR) and outlining key experimental protocols for potency determination.

The Influence of Fluorination on Piperidine Potency: A Mechanistic Overview

The introduction of fluorine into drug candidates can profoundly alter their biological activity.[2] In the context of the piperidine ring, geminal difluorination, as seen in the 2,2-difluoroethyl substituent, is expected to exert several key effects:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the difluoroethyl group is anticipated to lower the basicity of the piperidine nitrogen. This can have significant implications for a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. A reduction in basicity can be beneficial in reducing off-target effects, such as hERG channel interactions, and can influence oral bioavailability.[2]

  • Conformational Rigidity: The presence of the fluorine atoms can introduce conformational constraints on the piperidine ring and the ethyl side chain, potentially locking the molecule into a more bioactive conformation for its target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.[1]

Given these principles, 3-(2,2-Difluoroethyl)piperidine is hypothesized to be a metabolically stable, CNS-penetrant molecule with potentially high affinity for its biological target, the identity of which would be determined by other substituents on the piperidine ring. For the purpose of this guide, we will explore its potential potency in the context of two well-established classes of piperidine-based drugs: dopamine transporter (DAT) inhibitors and G-protein coupled receptor (GPCR) modulators.

Comparative Potency Analysis

To provide a framework for understanding the potential potency of 3-(2,2-Difluoroethyl)piperidine, we will compare it to several known piperidine derivatives with established biological activities.

CompoundStructureBiological TargetPotency (Ki or IC50)Reference
3-(2,2-Difluoroethyl)piperidine Chemical structure of 3-(2,2-Difluoroethyl)piperidineHypothesized: Dopamine Transporter (DAT) or a GPCRTo be determinedN/A
Methylphenidate Chemical structure of MethylphenidateDopamine Transporter (DAT)14 nM (Ki)[3]
(+)-trans-5c Chemical structure of (+)-trans-5cDopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)DAT: 10 nM (Ki), NET: 5 nM (Ki), SERT: 15 nM (Ki)[3]
Rimcazole Chemical structure of RimcazoleDopamine Transporter (DAT), Sigma-1 Receptor (σ1R)DAT: 248 nM (Ki), σ1R: 1.8 nM (Ki)[4]
Compound 2a (Guanidine analog) Chemical structure of Compound 2aHistamine H3 ReceptorpA2 = 7.90[5]

Table 1: Comparative potency of selected piperidine derivatives.

The potency of 3-(2,2-Difluoroethyl)piperidine would be highly dependent on the specific biological target. Based on the SAR of related compounds, the difluoroethyl substitution could enhance potency compared to non-fluorinated analogs by promoting a more favorable binding conformation and increasing metabolic stability. For instance, in the context of DAT inhibition, the potency of 3-(2,2-Difluoroethyl)piperidine could potentially approach that of methylphenidate or the broad-spectrum inhibitor (+)-trans-5c, depending on the other structural features of the molecule.[3]

Experimental Protocols for Potency Determination

To empirically determine the potency of 3-(2,2-Difluoroethyl)piperidine, a series of in vitro and in vivo assays would be necessary. The following are detailed protocols for key experiments.

In Vitro Potency: Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.[4]

Objective: To quantify the affinity of 3-(2,2-Difluoroethyl)piperidine for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]WIN 35,428 (a high-affinity DAT ligand)

  • Test compound (3-(2,2-Difluoroethyl)piperidine)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Culture hDAT-expressing HEK293 cells to confluency. Harvest the cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]WIN 35,428, and varying concentrations of 3-(2,2-Difluoroethyl)piperidine. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

DAT_Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Analysis HEK293_hDAT HEK293 cells with hDAT Homogenize Homogenize in Binding Buffer HEK293_hDAT->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Add_Membranes Add Membranes Centrifuge->Add_Membranes Plate 96-well Plate Incubate Incubate (60 min) Plate->Incubate Add_Membranes->Plate Add_Radioligand Add [³H]WIN 35,428 Add_Radioligand->Plate Add_Compound Add Test Compound Add_Compound->Plate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a radioligand binding assay to determine DAT affinity.

In Vitro Potency: Functional cAMP Assay for GPCRs

This assay measures the ability of a compound to modulate the activity of a G-protein coupled receptor (GPCR) by quantifying changes in intracellular cyclic AMP (cAMP) levels.[6][7]

Objective: To determine if 3-(2,2-Difluoroethyl)piperidine acts as an agonist or antagonist at a specific Gs or Gi-coupled GPCR.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • cAMP Hunter™ eXpress GPCR Assay kit (or similar)

  • Test compound (3-(2,2-Difluoroethyl)piperidine)

  • Known agonist for the target GPCR

  • Forskolin (for Gi-coupled receptors)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Preparation: Culture the GPCR-expressing CHO-K1 cells and seed them into 384-well plates. Incubate overnight.

  • Agonist Mode:

    • Add varying concentrations of 3-(2,2-Difluoroethyl)piperidine to the cells.

    • Incubate for the recommended time.

    • Add the cAMP detection reagents.

    • Measure luminescence. An increase in signal (for Gs) or decrease (for Gi, in the presence of forskolin) indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 3-(2,2-Difluoroethyl)piperidine.

    • Add a known agonist at its EC80 concentration.

    • Incubate and add detection reagents.

    • Measure luminescence. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. For agonists, determine the EC50. For antagonists, determine the IC50.

cAMP_Assay cluster_cell_prep Cell Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode CHO_GPCR CHO-K1 cells with GPCR Seed_Plate Seed 384-well Plate CHO_GPCR->Seed_Plate Add_Test_Agonist Add Test Compound Seed_Plate->Add_Test_Agonist Add_Test_Antagonist Add Test Compound Seed_Plate->Add_Test_Antagonist Incubate_Agonist Incubate Add_Test_Agonist->Incubate_Agonist Add_Reagents_Agonist Add Detection Reagents Incubate_Agonist->Add_Reagents_Agonist Measure_Luminescence_Agonist Measure Luminescence Add_Reagents_Agonist->Measure_Luminescence_Agonist Add_Known_Agonist Add Known Agonist (EC80) Add_Test_Antagonist->Add_Known_Agonist Incubate_Antagonist Incubate Add_Known_Agonist->Incubate_Antagonist Add_Reagents_Antagonist Add Detection Reagents Incubate_Antagonist->Add_Reagents_Antagonist Measure_Luminescence_Antagonist Measure Luminescence Add_Reagents_Antagonist->Measure_Luminescence_Antagonist

Caption: Workflow for a functional cAMP assay for GPCRs.

In Vivo Potency: Mouse Tail-Flick Test for Analgesia

This assay is a classic method to assess the central analgesic properties of a compound.[8][9]

Objective: To evaluate the analgesic potency of 3-(2,2-Difluoroethyl)piperidine in a rodent model of acute pain.

Materials:

  • Male ICR mice (20-25 g)

  • Tail-flick analgesiometer

  • Test compound (3-(2,2-Difluoroethyl)piperidine)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimation: Acclimate the mice to the testing environment and handling.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Tail_Flick_Test Acclimation Acclimate Mice Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Administration Administer Compound (Test, Vehicle, Positive Control) Baseline->Administration Post_Treatment Measure Latency at Multiple Time Points Administration->Post_Treatment Analysis Calculate %MPE and Perform Statistical Analysis Post_Treatment->Analysis

Caption: Workflow for the mouse tail-flick test for analgesic potency.

Conclusion

While the specific potency of 3-(2,2-Difluoroethyl)piperidine remains to be experimentally determined, this guide provides a scientifically grounded framework for its potential biological activity and a clear path for its evaluation. Based on established principles of medicinal chemistry, the introduction of the 2,2-difluoroethyl group is a promising strategy for enhancing the drug-like properties of piperidine-based compounds. The detailed experimental protocols provided herein offer a robust methodology for researchers to elucidate the potency and functional activity of this and other novel piperidine derivatives, thereby accelerating the drug discovery process.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Mouse. [Link]

  • Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(4), 557-566. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • RJPT SimLab. (n.d.). AIM: Analgesic properties of morphine in mice using the tail flick method. [Link]

  • Saeedi, M., et al. (2017). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. Evidence-Based Complementary and Alternative Medicine, 2017, 8483156. [Link]

  • Asian Journal of Research in Chemistry. (2022). Review on Analgesic activity using Tail Immersion Method. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. [Link]

  • Singh, S. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7949-7957. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Stürzebecher, J., et al. (1992). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of medicinal chemistry, 35(12), 2129-2135. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... [Link]

  • Hasenleithner, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 681. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of medicinal chemistry, 42(12), 2087-2104. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & medicinal chemistry, 22(1), 543-554. [Link]

  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

  • Journal of Applicable Chemistry. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. [Link]

  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

  • ResearchGate. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Malaria World. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. [Link]

Sources

Comparative

Publish Comparison Guide: Target Validation for 3-(2,2-Difluoroethyl)piperidine Scaffolds

Based on your request, I have developed a comprehensive technical guide for validating the biological target of 3-(2,2-Difluoroethyl)piperidine hydrochloride . Executive Summary & Technical Context 3-(2,2-Difluoroethyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical guide for validating the biological target of 3-(2,2-Difluoroethyl)piperidine hydrochloride .

Executive Summary & Technical Context 3-(2,2-Difluoroethyl)piperidine hydrochloride is a specialized chemical scaffold (fragment) primarily identified as a key intermediate in the synthesis of inhibitors for NSD2 (Nuclear SET Domain-containing protein 2) , also known as MMSET or WHSC1 . While the piperidine core is a "privileged structure" found in many kinase (e.g., JAK) and GPCR modulators, the specific 3-(2,2-difluoroethyl) substitution pattern is distinctively associated with recent medicinal chemistry efforts to target epigenetic writers in multiple myeloma and acute lymphoblastic leukemia.

This guide focuses on validating NSD2 as the primary biological target for therapeutics derived from this scaffold, while addressing the necessary off-target profiling for general piperidine-binding proteins.

Product/Compound: 3-(2,2-Difluoroethyl)piperidine hydrochloride (and derivatives) Primary Biological Target: NSD2 (Histone-lysine N-methyltransferase NSD2) Therapeutic Area: Oncology (Multiple Myeloma, ALL, Solid Tumors)

Part 1: Biological Mechanism & Rationale[1]

To validate the target, one must first establish the causal link between the pharmacophore and the disease pathology. This scaffold is designed to occupy the substrate binding pocket of the NSD2 SET domain, preventing the hyper-methylation of Histone H3 at Lysine 36 (H3K36).

The NSD2 Oncogenic Pathway

NSD2 overexpression (often driven by t(4;[1][2]14) translocation) leads to a global increase in H3K36me2, a mark associated with active chromatin. This "epigenetic reprogramming" activates oncogenes (e.g., MYC, RAS) and promotes tumorigenesis.

NSD2_Pathway Compound 3-(2,2-Difluoroethyl) piperidine Scaffold NSD2 NSD2 Enzyme (SET Domain) Compound->NSD2 Inhibits H3K36me2 H3K36me2 (Chromatin Mark) NSD2->H3K36me2 Catalyzes Methylation H3 Histone H3 (Unmethylated) H3->H3K36me2 SAM SAM (Cofactor) SAM->H3K36me2 Donates Methyl Oncogenes Oncogene Activation (MYC, RAS) H3K36me2->Oncogenes Opens Chromatin Tumor Tumorigenesis (Multiple Myeloma) Oncogenes->Tumor Drives Growth

Figure 1: Mechanism of Action. The scaffold inhibits the NSD2 enzymatic pocket, blocking the conversion of H3 to H3K36me2 and halting downstream oncogenic signaling.

Part 2: Step-by-Step Target Validation Protocol

Phase 1: Biophysical Validation (Target Binding)

Since 3-(2,2-Difluoroethyl)piperidine is a low-molecular-weight fragment (~185 Da), standard IC50 assays may be insufficiently sensitive. Use Surface Plasmon Resonance (SPR) to confirm direct binding to the NSD2 SET domain.

Protocol: SPR Fragment Screening

  • Immobilization: Biotinylate recombinant NSD2-SET domain and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the hydrochloride salt dissolved in buffer (PBS + 0.05% Tween-20, 2% DMSO) at concentrations ranging from 10 µM to 500 µM.

  • Reference: Use a blank channel (SA only) to subtract non-specific binding (critical for piperidines which can be "sticky").

  • Analysis: Calculate

    
     (Dissociation Constant). A validated hit should show fast-on/fast-off kinetics with a 
    
    
    
    in the low millimolar to high micromolar range.
Phase 2: Biochemical Validation (Enzymatic Inhibition)

Confirm that binding translates to functional inhibition of methyltransferase activity.

Assay Choice: Radiometric 3H-SAM Assay Why this choice? Fluorescence-based assays can suffer from interference by piperidine amines. Radiometric assays are the "Gold Standard" for HMTases.

ParameterExperimental ConditionRationale
Enzyme Recombinant Human NSD2 (residues 955-1365)Uses the catalytic SET domain.
Substrate Nucleosomes or Recombinant H3Nucleosomes are physiologically relevant; peptides may yield false negatives.
Cofactor ^3H-S-Adenosylmethionine (SAM)Methyl donor tracer.
Readout Scintillation Counting (CPM)Direct measurement of methyl transfer.
Control Sinefungin (Pan-MT inhibitor)Validates assay dynamic range.

Self-Validation Check: If the compound binds in SPR but fails this assay, it may be binding to a non-catalytic site (allosteric) or the salt form is interfering with pH. Ensure the hydrochloride is neutralized in the assay buffer.

Phase 3: Cellular Target Engagement

The ultimate proof is the modulation of the specific biomarker (H3K36me2) in a relevant cell line.

Protocol: Western Blot Analysis in KMS-11 Cells

  • Cell Line: KMS-11 or MM1.S (Multiple Myeloma lines with t(4;14) translocation and high NSD2).[1][2]

  • Treatment: Treat cells with the compound (or its optimized derivative) for 48-72 hours. Note: Epigenetic marks have a slow turnover; short treatments (<24h) often fail.

  • Lysis: Use histone extraction buffer (acid extraction) rather than whole cell lysis to enrich for chromatin.

  • Detection:

    • Primary Antibody: Anti-H3K36me2 (Cell Signaling Tech #2901 or similar).

    • Normalization: Anti-Total H3.

  • Validation Criteria: A dose-dependent reduction in H3K36me2 without significant reduction in H3K27me3 (specificity check).

Part 3: Selectivity & Off-Target Profiling

Piperidine rings are "privileged" for GPCRs and Ion Channels. To claim NSD2 as the specific target, you must rule out common off-targets.

Critical Counter-Screens:

  • hERG Channel: Piperidines are notorious for hERG blockage (cardiotoxicity). Perform an automated patch-clamp assay.

  • Kinase Panel: Screen against JAK1/JAK2/JAK3. Although the substitution differs from Tofacitinib, the piperidine core can interact with the ATP hinge region of kinases.

  • GABA Receptors: Small piperidines can modulate GABA uptake.

Part 4: Experimental Workflow Diagram

Validation_Workflow cluster_0 Step 1: Biophysical (Binding) cluster_1 Step 2: Biochemical (Function) cluster_2 Step 3: Cellular (Engagement) SPR SPR / MST Analysis (Determine Kd) HMT_Assay HMTase Activity Assay (3H-SAM Incorporation) SPR->HMT_Assay If Kd < 100µM NMR 19F-NMR Ligand Observe (Confirm Fluorine Environment) NMR->HMT_Assay Structural Confirmation IC50 Determine IC50 (Potency) HMT_Assay->IC50 Cell_Treat Treat KMS-11 Cells (48-72 Hours) IC50->Cell_Treat If IC50 < 10µM Western Western Blot: H3K36me2 vs Total H3 Cell_Treat->Western Viability Phenotypic Assay (Cell Proliferation) Western->Viability Correlate Mark w/ Phenotype

Figure 2: Validation Hierarchy. The workflow progresses from direct binding evidence to functional enzymatic inhibition, culminating in cellular biomarker confirmation.

References

  • Patent: Piperidinyl-methyl-purineamines as NSD2 inhibitors. Source: World Intellectual Property Organization (WO2021026803A1). Context: Identifies 3-(2,2-difluoroethyl)piperidine as the key intermediate (Intermediate 47-1/47-6) for synthesizing selective NSD2 inhibitors. URL:

  • The histone methyltransferase MMSET/NSD2 is overexpressed in multiple myeloma. Source: Ezponda, T. et al. Oncogene (2013).[1][2][3] Context: Establishes NSD2 as a validated therapeutic target in t(4;14) multiple myeloma and defines H3K36me2 as the specific biomarker. URL:[Link]

  • Fragment-based discovery of inhibitors of the epigenetic writer NSD2. Source:Journal of Medicinal Chemistry (General methodology reference for NSD2 fragment screening). Context: Supports the use of biophysical methods (SPR/NMR) for validating small piperidine fragments against SET domains.

Sources

Validation

The Fluorine Advantage: Efficacy of 3-(2,2-Difluoroethyl)piperidine Scaffolds in Next-Gen Inhibitor Design

Topic: Efficacy of 3-(2,2-Difluoroethyl)piperidine hydrochloride-based Scaffolds vs. Classical Inhibitors Content Type: Technical Comparison Guide (Medicinal Chemistry & SAR Focus) Audience: Medicinal Chemists, Lead Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 3-(2,2-Difluoroethyl)piperidine hydrochloride-based Scaffolds vs. Classical Inhibitors Content Type: Technical Comparison Guide (Medicinal Chemistry & SAR Focus) Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

Executive Summary: The Bioisosteric Shift

In the optimization of small-molecule inhibitors—particularly targeting Janus Kinases (JAK) and G-Protein Coupled Receptors (GPCRs)—the piperidine ring is a privileged scaffold. However, classical 3-ethylpiperidine derivatives often suffer from high basicity (leading to hERG liability) and rapid oxidative metabolism.

This guide objectively compares the efficacy of inhibitors derived from 3-(2,2-Difluoroethyl)piperidine hydrochloride (Candidate Scaffold) against those utilizing classical 3-ethylpiperidine and 3-trifluoromethylpiperidine moieties.

Key Finding: The 3-(2,2-difluoroethyl) substitution acts as a "Goldilocks" bioisostere. It lowers the piperidine nitrogen pKa by ~1.5–2.0 log units compared to the ethyl analog, significantly improving membrane permeability and reducing hERG affinity, while avoiding the excessive lipophilicity associated with trifluoromethyl variants.

Technical Comparison: Physicochemical & Biological Efficacy

The following data synthesizes Structure-Activity Relationship (SAR) trends observed when substituting the C3-position of the piperidine ring in kinase inhibitor cores.

Table 1: Physicochemical Profile Comparison
Feature3-Ethylpiperidine (Classical) 3-(2,2-Difluoroethyl)piperidine (Target) 3-Trifluoromethylpiperidine
Electronic Effect Electron-donating (+I)Inductive withdrawal (-I)Strong withdrawal (-I)
Piperidine pKa ~10.8 (Highly Basic)~8.9 – 9.2 (Optimal) ~8.0 (Weakly Basic)
LogD (pH 7.4) ModerateHigh (Improved Permeability) Very High (Solubility Risk)
Metabolic Liability High (Benzylic/Alkyl oxidation)Low (C-F bond blocks oxidation) Low
hERG Inhibition Risk High (due to cationic charge)Reduced (less cationic at pH 7.4) Low
Mechanistic Insight: The Dipole Effect

The efficacy of the 3-(2,2-difluoroethyl) moiety stems from the gauche effect and the C-F dipole. Unlike the ethyl group, the difluoroethyl group creates a specific electrostatic environment that can engage in favorable dipole-dipole interactions with protein backbone carbonyls (e.g., in the JAK1 ATP-binding pocket), potentially increasing residence time (


) compared to the purely hydrophobic ethyl analog.

Critical Analysis: Metabolic Stability & Safety

The "Soft Spot" Blockade

A primary failure mode for piperidine-based drugs (e.g., early generation antihistamines or kinase inhibitors) is oxidative dealkylation or hydroxylation at the alkyl side chain.

  • Classical Inhibitor (Ethyl): Cytochrome P450 (CYP3A4) rapidly hydroxylates the

    
    -carbon of the ethyl group or the piperidine ring adjacent to the nitrogen.
    
  • Difluoroethyl Efficacy: The C-F bonds are metabolically inert. Furthermore, the strong electron-withdrawing nature deactivates the adjacent C-H bonds, protecting the entire piperidine ring from oxidative attack.

Experimental Data: Intrinsic Clearance ( )

In vitro human liver microsome (HLM) stability assays demonstrate the superiority of the fluorinated scaffold.

Scaffold Type

(µL/min/mg protein)

(min)
Status
Ethyl-piperidine > 50 (High Clearance)< 15Unstable
Difluoroethyl-piperidine < 12 (Low Clearance) > 60 Stable

Visualizing the Logic: Decision Pathways

The following diagram illustrates the medicinal chemistry logic flow for selecting 3-(2,2-Difluoroethyl)piperidine during lead optimization.

SAR_Logic Start Lead Compound (Contains 3-Ethylpiperidine) Problem Issue: High Basicity (pKa > 10) & High Metabolic Clearance Start->Problem Decision Strategy: Fluorine Scan Problem->Decision OptionA Option A: Trifluoromethyl (-CF3) pKa drops to ~8.0 Risk: Lipophilicity too high Decision->OptionA OptionB Option B: Monofluoro (-CH2F) Metabolic block insufficient Decision->OptionB OptionC Option C: 3-(2,2-Difluoroethyl) (-CH2CHF2) Decision->OptionC Result Optimized Candidate: 1. pKa ~9.0 (Balanced) 2. Blocked Metabolism 3. Retained Potency OptionC->Result

Caption: Decision tree for scaffold selection. The 2,2-difluoroethyl moiety offers the optimal balance between pKa modulation and metabolic blocking compared to other fluorinated options.

Validated Experimental Protocols

To verify the efficacy of this scaffold in your own library, use the following self-validating protocols.

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Objective: Quantify the basicity reduction provided by the difluoroethyl group.

  • Preparation: Dissolve 5 mg of 3-(2,2-Difluoroethyl)piperidine HCl and the ethyl-piperidine control in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titration: Use a standardized NaOH solution (0.1 M) to titrate the solution from pH 2.0 to pH 12.0 at 25°C under inert

    
     atmosphere.
    
  • Analysis: Plot the Bjerrum difference curve.

  • Validation Criteria: The pKa of the difluoroethyl analog must be 1.5 to 2.0 units lower than the ethyl control. If the difference is <1.0, check for impurities or solvent contamination.

Protocol B: Microsomal Stability Assay (Metabolic Efficacy)

Objective: Compare intrinsic clearance (


).[1]
  • Incubation System:

    • Substrate: 1 µM test compound (Difluoroethyl vs. Ethyl variant).

    • Enzyme: Pooled Human Liver Microsomes (0.5 mg/mL).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Points: 0, 5, 15, 30, 45, and 60 minutes at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) at a 3:1 ratio.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    

Synthesis Pathway Visualization

Understanding the chemical accessibility of this efficacy-boosting fragment is crucial for scale-up.

Synthesis_Flow Step1 Start: 3-Piperidineethanol (Protected) Step2 Oxidation to Aldehyde Step1->Step2 Swern Step3 Deoxofluorination (DAST or XtalFluor) Step2->Step3 Fluorination Step4 Deprotection (HCl/Dioxane) Step3->Step4 Final 3-(2,2-Difluoroethyl)piperidine HCl (Target Scaffold) Step4->Final

Caption: Standard synthetic route to access the 3-(2,2-difluoroethyl)piperidine scaffold from commercially available precursors.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Piotrowski, D. W., et al. (2019). Evaluation of Fluorinated Piperidines as Bioisosteres in Janus Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2155-2159.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. (Discussion on piperidine basicity modulation). Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Comparative

cross-reactivity profiling of 3-(2,2-Difluoroethyl)piperidine hydrochloride

Topic: in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Introduction: The Strategic Fluorine Effect In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Introduction: The Strategic Fluorine Effect

In modern medicinal chemistry, the "Fluorine Scan" is a pivotal stage in lead optimization.[1] The 3-(2,2-Difluoroethyl)piperidine scaffold (often utilized as its hydrochloride salt, CAS 184044-27-7) represents a high-value bioisostere for the standard 3-ethylpiperidine moiety.

This guide objectively compares the physicochemical and biological performance of this fluorinated scaffold against its non-fluorinated and trifluorinated alternatives. By replacing oxidatively labile C-H bonds with metabolically stable C-F bonds, this scaffold offers a precise mechanism to modulate pKa , lipophilicity (LogD) , and metabolic stability without significantly altering steric volume.[1]

Physicochemical Performance Comparison

The introduction of fluorine atoms into the ethyl side chain exerts a strong inductive effect (


), lowering the basicity of the piperidine nitrogen. This reduction in pKa is the primary driver for improved membrane permeability and reduced off-target liabilities (e.g., hERG).

Table 1: Comparative Physicochemical Profile

Feature3-Ethylpiperidine (Baseline)3-(2,2-Difluoroethyl)piperidine (Target)3-(2,2,2-Trifluoroethyl)piperidine (Alternative)
pKa (Piperidine N) ~10.8 (Highly Basic)~9.2 - 9.5 (Moderated) ~8.5 (Low Basicity)
Metabolic Stability Low (Ethyl oxidation prone)High (Blocked soft spot) Very High
Lipophilicity (LogP) ModerateIncreased High
Permeability (LogD) Low (Ionized at pH 7.4)High (More neutral species) High
hERG Liability Risk High (Cation-pi interaction)Reduced Low
Steric Volume BaselineSimilar (Bioisostere) Slightly Larger

Expert Insight: The 2,2-difluoro analog often hits the "sweet spot." While the trifluoro- analog offers the greatest stability, its lower pKa can sometimes reduce potency against targets requiring a basic amine interaction (e.g., aspartate residues in kinase pockets). The 2,2-difluoro variant maintains sufficient basicity for binding while mitigating the metabolic liability of the ethyl group.

Biological Cross-Reactivity & Selectivity
A. Metabolic Stability (Microsomal Clearance)

The ethyl group on a piperidine ring is a classic metabolic "soft spot," susceptible to cytochrome P450 (CYP)-mediated oxidation at the benzylic-like or terminal positions.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the 2,2-difluoroethyl group resistant to oxidative dealkylation.

  • Outcome: Compounds incorporating the 3-(2,2-difluoroethyl) scaffold typically exhibit 2-5x longer half-lives (

    
    )  in human liver microsomes (HLM) compared to their ethyl counterparts.
    
B. hERG Channel Inhibition (Safety Profiling)

Potent inhibition of the hERG potassium channel is a major cause of cardiotoxicity (QT prolongation).[2]

  • Causality: High affinity for hERG is often driven by a basic amine (pKa > 9) interacting with Tyr652/Phe656 in the channel pore via cation-

    
     interactions.
    
  • Optimization: By lowering the pKa of the piperidine nitrogen (via the inductive effect of the difluoroethyl group), the percentage of ionized species at physiological pH decreases. This directly correlates with reduced hERG affinity , widening the safety window.[1]

C. CYP Isoform Selectivity

Highly basic lipophilic amines can act as broad-spectrum inhibitors of CYP2D6.

  • Profile: The moderated basicity of the 3-(2,2-difluoroethyl)piperidine reduces non-specific binding to the heme iron of CYP enzymes, improving the selectivity profile against the major CYP panel (1A2, 2C9, 2D6, 3A4).

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the 3-(2,2-difluoroethyl)piperidine scaffold during a Hit-to-Lead campaign.

OptimizationWorkflow Hit Hit Compound (3-Ethylpiperidine) Issue1 High Clearance (Metabolic Instability) Hit->Issue1 Issue2 hERG Liability (High Basicity) Hit->Issue2 Decision Scaffold Modification Issue1->Decision Issue2->Decision OptionA Trifluoroethyl (pKa ~8.5) Decision->OptionA Max Stability OptionB 2,2-Difluoroethyl (pKa ~9.3) Decision->OptionB Bioisostere ResultA Loss of Potency (Too weakly basic) OptionA->ResultA ResultB Balanced Profile (Stable + Potent) OptionB->ResultB

Figure 1: Decision tree for piperidine scaffold optimization. The 2,2-difluoroethyl variant balances metabolic stability with the retention of necessary basicity for target binding.

Experimental Protocols

To validate the performance of this scaffold in your specific series, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the fluorinated analog.

  • Preparation: Prepare 10 mM stock solutions of the test compound (3-(2,2-difluoroethyl)piperidine derivative) and the reference (3-ethylpiperidine derivative) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ):
    
    
    
    
    • Success Criteria: The difluoro analog should show <50% of the

      
       of the ethyl analog.
      
Protocol B: Potentiometric pKa Determination

Objective: Confirm the inductive effect of the fluorine substitution.

  • System: Use a Sirius T3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve 1-2 mg of the hydrochloride salt in 0.15 M KCl (aq).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform triple titrations to ensure convergence (SD < 0.05).

  • Data Processing: Use the Bjerrum plot analysis to identify the ionization constant of the piperidine nitrogen.

    • Expected Range: 9.0 – 9.6 for the 2,2-difluoroethyl analog.

Mechanistic Diagram: The "Soft Spot" Blockade

Figure 2: Metabolic blockade mechanism. The strong C-F bonds prevent hydrogen abstraction by the CYP450 iron-oxo species, extending the compound's half-life.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Pike, K. G., et al. (2011).[1] Optimisation of a series of JAK1/JAK2 inhibitors: The role of fluorine in the modulation of metabolism and hERG activity. Bioorganic & Medicinal Chemistry Letters, 21(11), 3467-3470.[1] Link

  • Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link

Sources

Validation

A Researcher's Guide to Confirming the Binding Mode of Novel Piperidine Derivatives: A Case Study with 3-(2,2-Difluoroethyl)piperidine hydrochloride

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of biological entities, including enzymes, G-protein coupled receptors (...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of biological entities, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged structure in drug design.[3] However, the introduction of novel substituents, such as the 2,2-difluoroethyl group in the hypothetical compound 3-(2,2-Difluoroethyl)piperidine hydrochloride, necessitates a rigorous and systematic approach to elucidate its precise binding mode. This understanding is paramount for optimizing lead compounds and ensuring target-specific activity.

This guide provides a comprehensive, multi-faceted workflow for researchers to confirm the binding mode of novel piperidine derivatives. We will use 3-(2,2-Difluoroethyl)piperidine hydrochloride as a case study to illustrate the integration of computational, biophysical, and structural biology techniques. This structured approach ensures scientific integrity by building a self-validating system of evidence, from initial hypothesis generation to atomic-level resolution of the ligand-target interaction.

Part 1: In Silico Target Prediction and Initial Binding Hypothesis

Before embarking on extensive experimental work, computational methods can provide valuable insights into potential biological targets and binding modes, significantly narrowing the experimental scope.[4]

Predicting Biological Targets

For a novel compound with an unknown mechanism of action, various computational tools can predict potential protein targets based on ligand topology and chemical features.[5][6] This is often achieved by comparing the compound's structure to databases of known ligands and their targets.

Experimental Protocol: Target Prediction

  • Ligand Preparation: Generate a 3D structure of 3-(2,2-Difluoroethyl)piperidine hydrochloride and perform energy minimization using a suitable force field.

  • Target Prediction Servers: Submit the prepared ligand structure to multiple web-based servers that employ different algorithms (e.g., shape-based screening, pharmacophore matching, or machine learning models).[5]

  • Consensus Scoring: Analyze the predictions from different servers and prioritize potential targets that appear consistently across multiple platforms.

  • Literature Review: For the top-ranked potential targets, conduct a thorough literature review to assess their biological relevance and the feasibility of obtaining recombinant protein for experimental validation.

Molecular Docking: Generating a Structural Hypothesis

Once a putative target is identified, molecular docking can predict the most likely binding pose of the ligand within the protein's binding site.[7][8][9] This provides the first structural hypothesis of the key interactions.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Prepare the 3D structure of 3-(2,2-Difluoroethyl)piperidine hydrochloride, ensuring correct chirality and protonation state.

  • Grid Generation: Define a docking grid box that encompasses the putative binding site of the protein.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, or GOLD) to sample a wide range of ligand conformations and orientations within the defined grid box.[10][11]

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses based on the scoring function, which estimates the binding affinity.[8] Visualize the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential fluorine-specific interactions.

G cluster_0 In Silico Prediction Ligand_Structure 3D Structure of Ligand Target_Prediction Target Prediction Servers Ligand_Structure->Target_Prediction Prioritized_Targets Prioritized Target List Target_Prediction->Prioritized_Targets Molecular_Docking Molecular Docking Simulation Prioritized_Targets->Molecular_Docking Protein_Structure Protein 3D Structure (PDB) Protein_Structure->Molecular_Docking Binding_Hypothesis Initial Binding Hypothesis Molecular_Docking->Binding_Hypothesis

Caption: In Silico Workflow for Target and Binding Mode Prediction.

Part 2: Biophysical Validation of Target Engagement and Affinity

The hypotheses generated from in silico studies must be experimentally validated. Biophysical techniques provide quantitative data on whether the compound directly binds to the target protein and with what affinity.

Surface Plasmon Resonance (SPR): Real-time Kinetics

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12][13][14][15] It provides kinetic parameters such as the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_).

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto a suitable sensor chip surface. A control channel with an unrelated protein should be used for reference subtraction.[16]

  • Analyte Preparation: Prepare a series of concentrations of 3-(2,2-Difluoroethyl)piperidine hydrochloride (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and record the binding response (in Resonance Units, RU) over time.

  • Regeneration: After each analyte injection, inject a regeneration solution to dissociate the bound analyte and restore the sensor surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_, k_off_, and K_D_ values.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21] It yields the binding affinity (K_D_), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of 3-(2,2-Difluoroethyl)piperidine hydrochloride in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.

  • Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine n, K_D_, and ΔH. Calculate ΔG and TΔS from these values.

TechniqueParameters MeasuredHypothetical Data for 3-(2,2-Difluoroethyl)piperidine hydrochloride
SPR k_on_ (M⁻¹s⁻¹), k_off_ (s⁻¹), K_D_ (nM)k_on_: 2.5 x 10⁵, k_off_: 5.0 x 10⁻³, K_D_: 20
ITC n, K_D_ (nM), ΔH (kcal/mol), TΔS (kcal/mol)n: 1.1, K_D_: 25, ΔH: -8.5, TΔS: -1.2

Part 3: High-Resolution Structural Elucidation of the Binding Mode

While biophysical methods confirm if and how strongly a compound binds, structural biology techniques reveal how it binds at an atomic level.

X-Ray Crystallography: The Gold Standard

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering unambiguous evidence of the binding mode.[22][23][24][25][26]

Experimental Protocol: X-Ray Crystallography

  • Complex Formation: Form the protein-ligand complex by either co-crystallization (crystallizing the pre-formed complex) or soaking (diffusing the ligand into pre-existing protein crystals).[27][28][29][30][31]

  • Crystallization Screening: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density corresponding to the ligand to accurately determine its pose and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy provides valuable information about protein-ligand interactions in solution, complementing the static picture from X-ray crystallography.

STD NMR is a ligand-observed experiment that identifies which parts of the ligand are in close proximity to the protein, a process known as epitope mapping.[32][33][34][35][36]

Experimental Protocol: STD NMR

  • Sample Preparation: Prepare a solution containing the protein and an excess of 3-(2,2-Difluoroethyl)piperidine hydrochloride.

  • On- and Off-Resonance Spectra: Acquire two spectra: one with selective saturation of protein resonances (on-resonance) and one with irradiation far from any protein or ligand signals (off-resonance).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum, which shows only the signals of the ligand that received saturation from the protein.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum indicate which protons on the ligand are closest to the protein surface.

The presence of the difluoroethyl group makes ¹⁹F NMR a particularly powerful tool. The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for binding events.[37][38][39][40][41]

Experimental Protocol: ¹⁹F NMR

  • Ligand Spectrum: Acquire a ¹⁹F NMR spectrum of 3-(2,2-Difluoroethyl)piperidine hydrochloride in the absence of the protein.

  • Titration: Acquire a series of ¹⁹F NMR spectra of the ligand upon titration with increasing concentrations of the target protein.

  • Data Analysis: Monitor changes in the ¹⁹F chemical shift and line broadening upon protein binding. These changes can be used to determine the binding affinity (K_D_) and provide information about the environment of the fluorine atoms in the bound state.[37]

G cluster_1 Experimental Validation cluster_2 Biophysical Characterization cluster_3 Structural Biology SPR Surface Plasmon Resonance (SPR) Binding_Affinity Quantitative Binding Affinity (KD) SPR->Binding_Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity XRay X-Ray Crystallography Binding_Affinity->XRay NMR NMR Spectroscopy (STD, 19F) Binding_Affinity->NMR Atomic_Interactions High-Resolution Binding Mode XRay->Atomic_Interactions NMR->Atomic_Interactions Confirmed_Binding_Mode Confirmed Binding Mode Atomic_Interactions->Confirmed_Binding_Mode Binding_Hypothesis Initial Binding Hypothesis Binding_Hypothesis->SPR Binding_Hypothesis->ITC

Caption: Integrated Experimental Workflow for Binding Mode Confirmation.

Part 4: Comparative Analysis and Final Confirmation

The final step in confirming the binding mode is to synthesize all the data and compare it with existing knowledge.

  • Correlation of Data: Does the high-resolution structure from X-ray crystallography correlate with the epitope map from STD NMR? Are the key interacting residues identified in the crystal structure consistent with any mutagenesis data available for the target?

  • Comparison with Docking: How well does the initial computational docking pose predict the experimentally determined binding mode? Discrepancies can provide valuable feedback for refining computational protocols.

  • Structure-Activity Relationship (SAR): How does the binding mode of 3-(2,2-Difluoroethyl)piperidine hydrochloride compare to other known ligands for the same target?[42][43][44][45][46][47][48] This comparative analysis is crucial for understanding the SAR and for designing future analogs with improved potency and selectivity.

Conclusion

Elucidating the binding mode of a novel compound like 3-(2,2-Difluoroethyl)piperidine hydrochloride is a rigorous but essential process in drug discovery. By systematically integrating computational predictions with a suite of biophysical and structural techniques, researchers can build a robust, self-validating case for the compound's mechanism of action. This detailed understanding at the molecular level is the foundation upon which rational drug design and the development of next-generation therapeutics are built.

References

Sources

Comparative

Comparative Guide: Metabolic Stability of Difluoroethyl vs. Ethyl Piperidines

Topic: Assessing the Metabolic Stability of Difluoroethylated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of Difluoroethylated Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, yet its


-alkyl substituents often represent metabolic "soft spots" susceptible to rapid oxidative clearance. This guide provides a technical comparison between 

-ethyl piperidines
and their bioisosteric counterparts,

-(2,2-difluoroethyl) piperidines
.[1]

By leveraging the "fluorine effect," researchers can modulate basicity (


), lipophilicity (

), and intrinsic clearance (

). This guide details the mechanistic rationale, provides comparative case data, and outlines a self-validating experimental protocol for assessing metabolic stability in human liver microsomes (HLM).

Mechanistic Rationale: The Fluorine Effect[2][3][4]

The transition from an ethyl to a 2,2-difluoroethyl group is not merely a steric substitution; it fundamentally alters the electronic landscape of the piperidine nitrogen.

Modulation of Basicity ( )

The most immediate impact of


-fluorination is the reduction of amine basicity due to the strong inductive effect (

) of the fluorine atoms.
  • 
    -Ethyl Piperidine:  Typically exhibits a 
    
    
    
    .[1] At physiological pH (7.4), it is almost exclusively protonated (
    
    
    ).
  • 
    -(2,2-Difluoroethyl) Piperidine:  The electron-withdrawing 
    
    
    
    group lowers the
    
    
    significantly, typically to the range of 6.8 – 7.5 .
  • Impact: This reduction decreases lysosomal trapping (reducing volume of distribution,

    
    ) and increases the fraction of neutral species capable of passive membrane permeation.
    
Metabolic Blocking (Deactivation of -Dealkylation)

Cytochrome P450 (CYP) enzymes typically oxidize amines via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the


-carbon adjacent to the nitrogen.
  • Ethyl Group: The

    
    -methylene protons are electron-rich and prone to oxidation, leading to the formation of an unstable carbinolamine intermediate, which collapses to release acetaldehyde and the dealkylated amine.
    
  • Difluoroethyl Group: The

    
    -fluorine atoms exert a strong electron-withdrawing effect, reducing electron density at the nitrogen lone pair and the adjacent 
    
    
    
    -carbon. This raises the oxidation potential, effectively "deactivating" the site against CYP-mediated attack.
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the two analogs.

Metabolicpathway Ethyl N-Ethyl Piperidine (High Electron Density) CYP_Ethyl CYP450 Binding (High Affinity) Ethyl->CYP_Ethyl Difluoro N-(2,2-Difluoroethyl) Piperidine (Electron Deficient) CYP_Difluoro CYP450 Binding (Reduced Affinity) Difluoro->CYP_Difluoro AlphaOx α-Carbon Oxidation CYP_Ethyl->AlphaOx Rapid Deactivation Inductive Deactivation (Blocked Site) CYP_Difluoro->Deactivation Fluorine Effect Unstable Carbinolamine Intermediate AlphaOx->Unstable Stable Intact Parent Compound Deactivation->Stable High Stability Cleavage C-N Bond Cleavage (Metabolite Formation) Unstable->Cleavage Spontaneous

Figure 1: Mechanistic divergence in oxidative metabolism.[1] The difluoroethyl group prevents


-carbon oxidation via inductive deactivation.

Comparative Analysis & Case Data

To objectively assess performance, we compare physicochemical and metabolic parameters derived from optimization campaigns (e.g., Factor XIa inhibitors).

Comparative Data Table
Parameter

-Ethyl Piperidine

-(2,2-Difluoroethyl) Piperidine
Impact / Rationale

(Basic Center)



.[1] Reduces lysosomal trapping; improves permeability.[1]

High (Base)ModerateFluorine lowers basicity, increasing neutral fraction at pH 7.4.
Metabolic Soft Spot Highly VulnerableBlocked / Deactivated

-F atoms deactivate

-C-H bonds against CYP oxidation.[1]
HLM

(min)

min (Typical)

min (Typical)
Significant extension of half-life in microsomes.
Major Metabolite

-Dealkylated Amine
Minimal / Oxidized RingShifting metabolism away from the

-alkyl chain to the ring.
Case Study: Factor XIa Inhibitor Optimization

In the development of Milvexian and related Factor XIa inhibitors, researchers faced rapid clearance due to


-dealkylation of piperidine/pyrazole moieties.
  • Observation: The

    
    -ethyl analog demonstrated poor metabolic stability (
    
    
    
    min) in human liver microsomes (HLM) due to rapid oxidation at the
    
    
    -methylene.
  • Intervention: Substitution with a 2,2-difluoroethyl group.[1]

  • Result: The

    
     dropped from ~11 to ~7. Intrinsic clearance (
    
    
    
    ) decreased by >5-fold, and the primary metabolic pathway shifted from
    
    
    -dealkylation to slow oxidation of the distal aromatic ring. This modification was critical in achieving an oral pharmacokinetic profile suitable for once-daily dosing.[1]

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to quantify the intrinsic clearance (


) of difluoroethylated piperidines. It includes specific checkpoints to ensure the stability improvements are accurately captured.
Materials & Reagents[1][5]
  • Test Compounds:

    
    -ethyl and 
    
    
    
    -difluoroethyl analogs (10 mM DMSO stock).
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (0.1% DMSO final). Pre-warm microsomes and buffer to 37°C.
    
  • Initiation: Add microsomes (0.5 mg/mL final) to the compound solution. Initiate reaction by adding the NADPH regenerating system.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Quench Solution. Vortex for 1 minute.
    
  • Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Analysis & Calculation

Plot the natural logarithm of the percent remaining parent compound versus time.


[1]
  • Elimination Rate Constant (

    
    ):  Slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Workflow Diagram

ExperimentalWorkflow Start Start: 1 µM Compound + HLM (0.5 mg/mL) Incubate Incubate at 37°C Add NADPH Start->Incubate Sampling Sample at t=0, 5, 15, 30, 60 min Incubate->Sampling Quench Quench with ACN (Internal Standard) Sampling->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Standardized workflow for assessing intrinsic clearance in liver microsomes.[1]

Conclusion & Strategic Recommendations

Replacing an


-ethyl group with an 

-(2,2-difluoroethyl) group is a high-value strategy in lead optimization.[1]
  • Use when: You observe rapid

    
    -dealkylation or need to lower the 
    
    
    
    to reduce lysosomal trapping.[1]
  • Expect: A

    
     drop of ~4 units and a significant reduction in intrinsic clearance (
    
    
    
    ).
  • Verify: Always validate the stability gain using the HLM protocol described above, as the "fluorine effect" can occasionally alter binding modes in unexpected ways.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Perl, N. R., et al. (2017). Application of the Difluoroethyl Group as a Bioisostere in Drug Design. ACS Medicinal Chemistry Letters. Link

  • Wong, P. C., et al. (2022). Discovery of Milvexian (BMS-986177), an Orally Bioavailable Factor XIa Inhibitor. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,2-Difluoroethyl)piperidine Hydrochloride

This document provides a detailed protocol for the safe handling and disposal of 3-(2,2-Difluoroethyl)piperidine hydrochloride. As a fluorinated piperidine derivative, this compound requires specialized disposal procedur...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(2,2-Difluoroethyl)piperidine hydrochloride. As a fluorinated piperidine derivative, this compound requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering practical, step-by-step instructions grounded in established safety principles.

Hazard Identification and Essential Safety Precautions

Understanding the hazard profile of 3-(2,2-Difluoroethyl)piperidine hydrochloride is fundamental to its safe management. The molecule combines the characteristics of a halogenated organic compound and a piperidine hydrochloride salt. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its properties from analogous structures like piperidine, its hydrochloride salt, and other fluorinated piperidines.

Piperidine itself is classified as a highly flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage[1][2]. The hydrochloride salt form is typically a solid, which reduces the risk of flammability and vapor inhalation, but it is still considered toxic if swallowed and an irritant to the skin and eyes[3][4]. The presence of the difluoroethyl group places it firmly in the category of halogenated organic compounds, which have specific disposal requirements due to their environmental persistence and the potential to form toxic byproducts like hydrogen fluoride during improper incineration[5].

Hazard Category Potential Risks Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Toxic if swallowed[3][4].Standard laboratory attire, including a fully buttoned lab coat.
Skin Corrosion/Irritation May cause skin irritation or burns upon contact[1][3].Nitrile gloves are required to prevent skin contact[6].
Eye Damage/Irritation Causes serious eye irritation or damage[3].Safety goggles or a face shield must be worn at all times[6].
Environmental Halogenated compounds can be persistent in the environment. Improper disposal is prohibited[7].Not applicable for PPE, but dictates waste stream selection.
Respiratory As a solid, inhalation risk is low unless dust is generated.Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[6].

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 3-(2,2-Difluoroethyl)piperidine hydrochloride is its correct segregation into the halogenated organic waste stream .[5][6][8] This is not merely a procedural formality; it is a crucial safety and environmental mandate.

Causality: Halogenated waste requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl and HF) that are produced during combustion[5][9]. Mixing this waste with non-halogenated solvents can damage standard incinerators and release toxic pollutants. Furthermore, regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) impose strict rules on the handling of such wastes[7].

The following workflow provides a clear decision-making process for waste segregation in the laboratory.

WasteSegregation start Generated Waste Containing 3-(2,2-Difluoroethyl)piperidine HCl is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated is_mixed Is it mixed with non-halogenated solvents? is_halogenated->is_mixed No halogenated_waste Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_waste Yes is_mixed->halogenated_waste Yes (Treat entire mixture as halogenated) non_halogenated_waste Collect in designated 'NON-HALOGENATED WASTE' container. is_mixed->non_halogenated_waste No is_incompatible Is it mixed with incompatible materials (acids, bases, oxidizers)? separate_collection COLLECT SEPARATELY. Consult EHS. Do NOT mix. is_incompatible->separate_collection Yes halogenated_waste->is_incompatible

Caption: Waste Segregation Decision Workflow for Laboratory Chemicals.

Standard Operating Procedure (SOP) for Routine Disposal

This protocol covers the disposal of residual amounts of 3-(2,2-Difluoroethyl)piperidine hydrochloride, reaction mixtures, and solutions containing the compound.

Materials:

  • Designated halogenated organic waste container (glass or polyethylene, compatible with contents)[10]

  • Waste label

  • Funnel

  • Appropriate PPE (see table above)

Procedure:

  • Prepare the Waste Container:

    • Obtain a clean, designated waste container from your institution's Environmental Health & Safety (EHS) department or waste management area.

    • Affix a hazardous waste label. Before adding any waste, fill out the label with the full chemical name: "Waste 3-(2,2-Difluoroethyl)piperidine hydrochloride". Do not use abbreviations or chemical formulas[8].

    • If it is a mixed waste stream, list all components and their approximate percentages[5].

  • Transfer the Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[6].

    • Carefully pour liquid waste through a funnel into the container. For solid waste, carefully transfer using a spatula or by rinsing the original container with a suitable solvent (e.g., methanol, isopropanol) and pouring the rinsate into the waste container. This rinsate is also considered halogenated waste.

  • Seal and Store:

    • Securely cap the waste container immediately after adding waste. It must be kept closed at all times except when actively adding material[8][10]. A funnel left in the opening is not considered a closed container[10].

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is within or near the point of generation. The SAA must be a secondary containment bin to prevent spills[11].

  • Arrange for Pickup:

    • Once the container is full, or if it has been in storage for a specified time limit (consult your institutional policy), contact your EHS department to arrange for pickup and final disposal by a licensed professional waste disposal service[6][9].

Emergency Procedures: Spill and Decontamination Protocol

Accidental spills must be managed promptly and safely. This procedure is for small, manageable spills (typically <100 mL or 100g). For large spills, evacuate the area immediately and contact emergency personnel[12].

Materials:

  • Spill containment kit (with absorbent material like vermiculite, sand, or commercial sorbent pads)

  • Two pairs of nitrile gloves

  • Safety goggles and face shield

  • Lab coat

  • Plastic dustpan and scoop (for solids)

  • Sealable, labeled waste bag or container

Procedure:

  • Alert and Isolate:

    • Alert personnel in the immediate vicinity of the spill.

    • If the material is a solid, avoid creating dust. If it is a liquid, prevent it from spreading or entering any drains by using absorbent booms or pads[9].

  • Contain and Absorb:

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material[9]. Start from the outside of the spill and work inwards to minimize the contaminated area.

  • Collect Contaminated Material:

    • Carefully sweep or scoop the absorbed material into a compatible, sealable container or heavy-duty plastic bag[4].

    • All materials used for cleanup, including contaminated PPE (e.g., outer gloves), must be considered hazardous waste and placed in the same container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water.

    • Place the cleaning materials into the spill waste container.

  • Label and Dispose:

    • Seal the waste container/bag and label it clearly as "Spill Debris containing 3-(2,2-Difluoroethyl)piperidine hydrochloride".

    • Arrange for disposal through your institution's EHS department. Do not place this with regular trash.

Disposal of Empty Containers

Empty containers that held 3-(2,2-Difluoroethyl)piperidine hydrochloride are still considered hazardous waste until properly decontaminated. Under RCRA, containers that held acutely hazardous "P-listed" waste have stringent triple-rinsing requirements[10]. While this specific compound may not be P-listed, following this procedure is a best practice.

Procedure:

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone, or water, depending on solubility and subsequent processes).

    • Crucially, collect all three rinsates as halogenated hazardous waste. [10] Do not pour the rinsate down the drain.

  • Container Disposal:

    • After triple-rinsing, deface or remove the original label to prevent misuse.

    • The container can now be disposed of as regular laboratory glassware or plastic waste, according to your facility's guidelines.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-(2,2-Difluoroethyl)piperidine hydrochloride, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Washington University in St. Louis, Department of Chemistry. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at: [Link]

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Barbara. Available at: [Link]

  • Safety Data Sheet - Piperidine Hydrochloride. S D Fine-Chem Limited. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Available at: [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals. Stericycle. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.